2,6-Difluoro-l-phenylalanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOVYDPRGDZBLJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351995 | |
| Record name | 2,6-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33787-05-2 | |
| Record name | 2,6-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33787-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
An In-depth Technical Guide to the Core Chemical Properties of 2,6-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The deliberate introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This is particularly true for amino acids, the fundamental building blocks of peptides and proteins. This compound is a non-canonical amino acid that has garnered significant attention for its ability to confer unique and advantageous properties upon peptides and proteins into which it is incorporated.[1][2] The substitution of hydrogen with fluorine at the 2 and 6 positions of the phenyl ring, while seemingly subtle, imparts profound changes in the molecule's electronic and steric character. These modifications can lead to enhanced metabolic stability, altered receptor binding affinities, and the introduction of a powerful spectroscopic probe for structural and functional studies.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, spectroscopic characterization, and its applications in the realms of drug discovery and biochemical research.
Physicochemical Properties
The unique properties of this compound stem from the high electronegativity and small size of the fluorine atoms. These properties influence the molecule's conformation, polarity, and interactions with biological targets.
| Property | Value | Source(s) |
| Synonyms | (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid | [3] |
| CAS Number | 33787-05-2 | [3] |
| Molecular Formula | C₉H₉F₂NO₂ | [3] |
| Molecular Weight | 201.17 g/mol | Chem-Impex |
| Appearance | Off-white solid | Chem-Impex |
| Storage Conditions | 0 - 8 °C | Chem-Impex |
| pKa (Carboxyl) | ~2 (Estimated) | [4] |
| pKa (Ammonium) | ~9 (Estimated) | [4] |
| Isoelectric Point (pI) | ~5.5 (Estimated) | [5][6] |
Synthesis of this compound
The synthesis of fluorinated amino acids, including this compound, often requires specialized methods to introduce the fluorine atoms and maintain the desired stereochemistry. One notable approach involves the use of a chiral auxiliary to direct the stereoselective alkylation.
A common strategy for synthesizing the N-protected form suitable for peptide synthesis (Fmoc-2,6-Difluoro-L-phenylalanine) involves a one-pot double alkylation of a chiral auxiliary with a substituted benzyl iodide.[7] The subsequent removal of the auxiliary, followed by treatment with Fmoc-OSu, yields the desired N-protected amino acid.[7]
Caption: Synthesis of Fmoc-2,6-Difluoro-L-phenylalanine.
Spectroscopic Analysis
The spectroscopic properties of this compound are crucial for its characterization and for its use as a probe in biochemical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, the two β-protons, and the aromatic protons. The aromatic region will be simplified due to the symmetry of the difluorophenyl ring, likely showing a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions, with coupling to the adjacent fluorine atoms. The α-proton will appear as a multiplet due to coupling with the β-protons. The β-protons will be diastereotopic and will appear as a complex multiplet. For comparison, the aromatic protons of unsubstituted phenylalanine appear in the range of 7.2-7.4 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The aromatic carbon signals will be influenced by the fluorine substituents, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons in phenylalanine are typically found between 127 and 137 ppm.[9]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for studying proteins containing this amino acid.[1] A single resonance is expected for the two equivalent fluorine atoms at the 2 and 6 positions. The chemical shift of this signal is highly sensitive to the local environment, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.[10][11]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the side chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amino and carboxyl functional groups. These include N-H stretching vibrations around 3000-3100 cm⁻¹, C=O stretching of the carboxylic acid around 1700-1750 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹.[12] The presence of the aromatic ring will be indicated by C-H and C=C stretching vibrations.[12] The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.
Applications in Research and Drug Development
The incorporation of this compound into peptides and proteins offers several advantages for researchers and drug developers.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of enzymatic degradation, leading to a longer in vivo half-life of peptide-based drugs.[2]
-
Modulation of Biological Activity: The altered electronic properties of the difluorinated phenyl ring can influence non-covalent interactions, such as cation-π and hydrophobic interactions, which are critical for receptor binding and enzyme inhibition.[2] This can lead to improved potency and selectivity of therapeutic peptides.
-
¹⁹F NMR Probe for Structural Biology: As mentioned, the ¹⁹F nucleus provides a sensitive and non-perturbing probe for NMR studies of protein structure, dynamics, and interactions.[1][10] The absence of a natural fluorine background in biological systems results in clean spectra with unambiguous signals.[10][11]
-
Drug Discovery: This amino acid is a valuable building block in the synthesis of novel therapeutic agents, including those for neurological disorders and cancer.[2]
Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating this compound into a peptide is through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol.
Caption: Generalized workflow for SPPS.
Step-by-Step Methodology
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that is pre-loaded with the first amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. This is typically done in two steps: a short initial treatment followed by a longer one.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.
-
Coupling of Fmoc-2,6-Difluoro-L-phenylalanine-OH:
-
In a separate vessel, dissolve Fmoc-2,6-Difluoro-L-phenylalanine-OH (typically 3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA), to the solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and agitate for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by mass spectrometry.
Conclusion
This compound is a powerful tool in the arsenal of chemists and biochemists. Its unique chemical properties, conferred by the strategic placement of two fluorine atoms on the phenyl ring, provide a means to enhance the therapeutic potential of peptides and to probe the intricacies of protein structure and function. As synthetic methodologies become more refined and our understanding of the effects of fluorination deepens, the applications for this and other fluorinated amino acids are poised to expand significantly in the fields of drug discovery, materials science, and molecular biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 11. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)propionic Acid
Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery
The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and small molecule therapeutics. (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid, a fluorinated analog of phenylalanine, is a valuable building block in the synthesis of innovative pharmaceuticals. The 2,6-difluoro substitution pattern on the phenyl ring introduces significant electronic and steric perturbations, which can be exploited to modulate the biological activity and pharmacokinetic profile of parent compounds. This guide provides an in-depth exploration of the synthetic strategies for accessing the enantiomerically pure (S)-isomer of this critical amino acid, with a focus on practical, scalable, and highly stereoselective methodologies.
Synthetic Strategies for Enantiomerically Pure (S)-2-Amino-3-(2,6-difluorophenyl)propionic Acid
The primary challenge in the synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid lies in the stereocontrolled formation of the chiral center at the α-carbon. Several asymmetric synthetic methodologies have been developed to address this challenge, each with its own set of advantages and limitations.
-
Asymmetric Synthesis using Chiral Auxiliaries: This classical yet highly effective approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. One of the most robust and scalable methods in this category for the synthesis of non-canonical amino acids is the use of chiral Ni(II) complexes of glycine Schiff bases.[1][2] This method allows for the asymmetric alkylation of a glycine enolate equivalent with a high degree of stereocontrol, dictated by the chiral ligand.
-
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[3] Enzymes such as transaminases or dehydrogenases can catalyze the asymmetric synthesis of amino acids with exceptional enantioselectivity under mild reaction conditions.[3][4] While powerful, the substrate scope of enzymes can be limited, and the development of a specific biocatalyst for a novel substrate may require significant protein engineering efforts.
-
Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral transition metal catalyst, often based on rhodium or iridium.[5][6] Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers and has been widely applied in industrial-scale synthesis.
This guide will focus on providing a detailed, field-proven protocol for the asymmetric synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid utilizing a chiral Ni(II) complex, a methodology renowned for its reliability and scalability.[7]
Core Protocol: Asymmetric Synthesis via a Chiral Ni(II) Complex
This section provides a detailed, step-by-step methodology for the gram-scale synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid based on the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base.[1][8]
Workflow Overview
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
An In-depth Technical Guide to 2,6-Difluoro-L-phenylalanine (CAS 33787-05-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, distinguished by the presence of two fluorine atoms on the phenyl ring.[1] This structural modification imparts unique chemical and biological properties, making it a valuable tool in pharmaceutical research and development. The introduction of fluorine can significantly alter the acidity, basicity, hydrophobicity, and bioavailability of the molecule compared to its non-fluorinated counterpart.[2] Consequently, this compound serves as a critical building block for creating novel peptides and proteins with enhanced therapeutic profiles, including improved efficacy and reduced side effects.[1] Its applications extend to the study of protein folding and stability, the development of targeted therapies, and its use in advanced imaging techniques.[1]
Part 1: Core Physicochemical and Structural Characteristics
The defining feature of this compound is the strategic placement of two fluorine atoms on the aromatic ring. This substitution has profound effects on the molecule's electronic properties and steric profile, which in turn dictates its interactions in biological systems.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 33787-05-2 | [1] |
| Molecular Formula | C₉H₉F₂NO₂ | [1] |
| Molecular Weight | 201.17 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 99% (Chiral HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| Synonyms | (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid | [1] |
The high electronegativity of the fluorine atoms creates a strong carbon-fluorine bond, which can increase the metabolic stability of peptides incorporating this amino acid by making them less susceptible to enzymatic degradation.[3]
Part 2: Synthesis and Elaboration
The synthesis of this compound and its derivatives is a critical aspect of its application. Various synthetic strategies have been developed to produce this and other fluorinated phenylalanines.
Illustrative Synthetic Approach
A common strategy for synthesizing derivatives of this compound involves the use of a chiral auxiliary. For instance, the N-protected 2,6-difluorophenylalanine derivative, Fmoc-2,6-difluorophenylalanine, can be synthesized through a one-pot double alkylation of a chiral auxiliary with 2,6-difluorobenzyl iodide. This is followed by the removal of the auxiliary and treatment with Fmoc-OSu to yield the desired product in high quantities.[2]
Below is a generalized DOT diagram illustrating a synthetic pathway for a fluorinated phenylalanine derivative.
Caption: Generalized synthesis of Fmoc-2,6-difluorophenylalanine.
Part 3: Applications in Drug Discovery and Biomedical Research
The unique properties of this compound have led to its widespread use in various areas of research, from drug development to the fundamental study of protein structure and function.
Pharmaceutical Development
This compound is a valuable building block in the synthesis of novel drugs.[1] Its incorporation into peptides can lead to enhanced metabolic stability and improved binding affinity for their biological targets.[4] Research has indicated its utility in developing treatments for neurological disorders by influencing neurotransmitter activity.[1][5]
Probing Protein Structure and Function with ¹⁹F NMR
The fluorine atoms in this compound serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[6] ¹⁹F NMR is a powerful technique for studying protein structure and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples.[7] By genetically encoding this compound into a protein, researchers can gain site-specific information about conformational changes, protein-protein interactions, and protein-ligand binding.[2][6] For instance, it has been used to detect conformational heterogeneity in flaviviral proteases.[6]
Enhancing Peptide and Protein Properties
Incorporating this compound into peptides and proteins can confer several advantageous properties:
-
Increased Stability: The presence of fluorine can enhance the catabolic stability of therapeutic proteins and peptide-based vaccines.[2]
-
Modulated Bioactivity: Fluorination can alter enzymatic activity and enhance binding affinity due to increased hydrophobicity.[2]
-
Conformational Control: The steric bulk and electronic effects of the difluorophenyl group can influence the secondary structure of peptides, leading to more defined conformations.
Part 4: Key Experimental Protocols
Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Fmoc-2,6-Difluoro-L-phenylalanine into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-2,6-Difluoro-L-phenylalanine
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of Fmoc-2,6-Difluoro-L-phenylalanine with a coupling reagent and a base.
-
Add the activated amino acid to the resin and allow it to react.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol: ¹⁹F NMR Analysis of a Labeled Protein
Objective: To observe the conformational state of a protein specifically labeled with this compound.
Materials:
-
Purified protein containing this compound
-
NMR buffer (e.g., Phosphate buffer in D₂O, pH 7.4)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Dissolve the lyophilized labeled protein in the NMR buffer to a final concentration of 0.1-0.5 mM.
-
Spectrometer Setup:
-
Tune the probe to the ¹⁹F frequency.
-
Set the temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. A longer relaxation delay may be needed for accurate quantification.[8]
-
If desired, perform heteronuclear correlation experiments (e.g., ¹H-¹⁹F HSQC) to correlate fluorine signals with nearby protons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and apply baseline correction.
-
-
Analysis:
Part 5: Safety and Handling
While specific toxicological data for this compound is not extensively detailed, standard laboratory precautions for handling chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[9][10]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust.[10] Avoid dust formation during handling.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[9][10]
Conclusion
This compound stands as a powerful and versatile tool in the arsenal of chemists and biochemists. Its unique fluorine-derived properties enable the rational design of peptides and proteins with enhanced stability and tailored biological activity. Furthermore, its utility as a ¹⁹F NMR probe provides an unparalleled window into the intricate dynamics of protein structure and function. As research continues to advance, the applications of this compound are poised to expand, further driving innovation in drug discovery and the broader life sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2,6-Difluoro-l-phenylalanine: Properties, Synthesis, and Applications in Scientific Research
This guide provides a comprehensive technical overview of 2,6-Difluoro-l-phenylalanine, a fluorinated analog of the essential amino acid L-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, detailed synthetic and analytical methodologies, and its significant applications in advancing biochemical and pharmaceutical research.
Core Molecular Profile of this compound
This compound is a non-proteinogenic amino acid characterized by the substitution of two hydrogen atoms with fluorine atoms at the 2nd and 6th positions of the phenyl ring. This modification imparts unique physicochemical properties that are highly valuable in the design of novel peptides and therapeutic agents.
Molecular and Physical Properties
A precise understanding of the molecular weight and other physical characteristics is fundamental to the accurate design and execution of experiments. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 201.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 33787-05-2 | --INVALID-LINK--[1] |
| Appearance | Off-white solid | --INVALID-LINK--[1] |
| Purity | ≥ 99% (Chiral HPLC) | --INVALID-LINK--[1] |
| Storage Conditions | 0 - 8 °C | --INVALID-LINK--[1] |
The hydrochloride salt of this compound is also commercially available, with a molecular weight of 237.67 g/mol .[2]
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical process for its application in biological systems. Several synthetic strategies have been developed, often employing chiral auxiliaries to control the stereochemistry.
Asymmetric Synthesis via Chiral Auxiliary
One established method involves the use of a chiral auxiliary, such as a Schöllkopf reagent, to guide the asymmetric alkylation of a glycine enolate equivalent with a 2,6-difluorobenzyl halide. This approach allows for the stereoselective formation of the desired L-enantiomer.[3]
-
Preparation of the Chiral Auxiliary-Glycine Adduct: The chiral auxiliary is reacted with glycine methyl ester to form the corresponding Schiff base.
-
Deprotonation: The Schiff base is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the chiral enolate.[3]
-
Alkylation: The enolate is then reacted with 2,6-difluorobenzyl bromide. The bulky chiral auxiliary directs the incoming electrophile to the opposite face, leading to a high diastereomeric excess.
-
Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and the methyl ester, yielding this compound.[3]
-
Purification: The final product is purified by recrystallization or chromatography to achieve high enantiomeric purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in D₂O):
-
α-proton (CH): A triplet or doublet of doublets in the range of 3.8-4.2 ppm.
-
β-protons (CH₂): Two diastereotopic protons appearing as a pair of doublets of doublets between 2.9 and 3.4 ppm.
-
Aromatic protons: Resonances in the aromatic region (6.8-7.5 ppm), with splitting patterns influenced by fluorine coupling.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Carbonyl carbon (COO⁻): A signal around 175-180 ppm.
-
α-carbon (CH): A resonance in the range of 55-60 ppm.
-
β-carbon (CH₂): A signal around 35-40 ppm.
-
Aromatic carbons: Signals in the aromatic region (110-140 ppm), with characteristic large carbon-fluorine coupling constants (¹JCF) for the fluorine-bearing carbons.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity and quantifying this compound. Chiral HPLC is necessary to determine the enantiomeric purity.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][9]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[8]
-
Detection: UV detection at 210 nm is suitable for the phenyl ring chromophore.[7]
-
Temperature: The column is typically maintained at a constant temperature, for example, 30 °C.[7]
Applications in Research and Drug Development
The introduction of fluorine atoms into the phenylalanine side chain significantly alters its electronic and steric properties, making this compound a valuable tool in various research areas.
Peptide and Protein Engineering
Incorporating this compound into peptides can enhance their metabolic stability, modulate their conformation, and alter their binding affinity to biological targets.[10] The strong carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the half-life of peptide-based drugs.[11]
The Fmoc/tBu strategy is a widely used method for SPPS.[3][12]
-
Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[1]
-
Amino Acid Coupling: The Fmoc-protected this compound (3 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF. This activated solution is then added to the deprotected resin.[1]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is purified by RP-HPLC.
Probing Protein-Ligand Interactions
The unique electronic properties of the difluorinated phenyl ring can be exploited to study cation-π and other non-covalent interactions that are crucial for molecular recognition and receptor binding.[11] The altered quadrupolar moment of the fluorinated aromatic ring can either enhance or weaken these interactions, providing insights into the binding mechanism.
Development of Enzyme Inhibitors
Fluorinated amino acids are often used in the design of enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence the binding affinity of the inhibitor to the enzyme's active site.[10]
Signaling Pathway Modulation: A Conceptual Example
The incorporation of this compound into a peptide ligand can modulate its interaction with a receptor, thereby affecting downstream signaling. A relevant example is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that is allosterically modulated by L-phenylalanine.[13] The binding of L-phenylalanine to an allosteric site on the CaSR enhances the receptor's sensitivity to extracellular calcium, leading to increased intracellular signaling.
The following diagram illustrates the conceptual workflow of how a peptide containing this compound could be used to probe and potentially modulate CaSR signaling.
Caption: Workflow for investigating the effect of a 2,6-diF-Phe peptide on CaSR signaling.
Conclusion
This compound is a powerful tool for chemical biologists and medicinal chemists. Its unique properties, arising from the strategic placement of fluorine atoms, enable the development of novel peptides with enhanced stability and modulated biological activity. The synthetic and analytical protocols outlined in this guide provide a framework for the successful application of this valuable non-proteinogenic amino acid in cutting-edge research.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 2,6-Difluoro-l-phenylalanine for Drug Discovery Professionals
Abstract
2,6-Difluoro-l-phenylalanine is a synthetic amino acid of significant interest in pharmaceutical research, primarily for its role as a building block in novel peptides and therapeutic agents. The strategic incorporation of fluorine atoms can enhance metabolic stability, modulate binding affinities, and improve the overall pharmacokinetic profile of a parent molecule.[1][2] However, these modifications also alter fundamental physicochemical properties, making a thorough understanding of its solubility and stability paramount for successful drug development. This guide provides a comprehensive technical overview of the core principles and methodologies required to characterize the solubility and stability of this compound, offering field-proven protocols for researchers and formulation scientists.
Introduction: The Significance of Fluorination in Phenylalanine Analogs
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to tune the properties of bioactive molecules.[1] In the context of phenylalanine, ring fluorination, as seen in this compound, imparts several key changes:
-
Modulated Basicity and Acidity: The high electronegativity of fluorine alters the electron density of the aromatic ring, influencing the pKa of the amino and carboxylic acid groups.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to enzymatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for phenylalanine-containing compounds.[1]
-
Altered Binding Interactions: Fluorination can change cation-π and other non-covalent interactions, potentially enhancing a molecule's binding affinity and selectivity for its biological target.[3]
While these benefits are significant, they necessitate a rigorous evaluation of the compound's developability profile. Poor solubility can hinder absorption and lead to unreliable data in biological assays, while instability can compromise product shelf-life and safety. This guide provides the necessary framework and experimental protocols to proactively assess these critical attributes.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely published, a baseline profile can be compiled from supplier specifications and computational predictions.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₉F₂NO₂ | [2] |
| Molecular Weight | 201.17 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Synonyms | (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid | [2][4] |
| Storage Conditions | Recommended: 0 - 8 °C, protected from light and moisture. | [2] |
| Predicted XLogP3 | 0.8 - 1.5 (Varies by prediction algorithm) | |
| Predicted pKa (Acidic) | ~2.2 (Carboxylic Acid) | |
| Predicted pKa (Basic) | ~9.1 (Amine) |
Note: Predicted values are estimates and must be confirmed experimentally.
Solubility Profiling: Methodologies and Protocols
Solubility is a critical determinant of a drug candidate's fate, influencing everything from assay performance to oral bioavailability. It is essential to distinguish between two key types of solubility: thermodynamic and kinetic.[5]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a state property, independent of time. The shake-flask method is the gold standard for its determination.[5][6]
-
Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates out of an aqueous medium. It is often measured in high-throughput screening and is influenced by the experimental conditions.[5]
Diagram: General Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility and is considered the definitive method.[5][7]
Causality: The core principle is to allow a surplus of the solid compound to reach a true thermodynamic equilibrium with the solvent over an extended period. This ensures the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions.
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring undissolved solid is visible) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, 0.1 N HCl) in a glass vial.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. Rationale: Extended agitation is crucial to overcome kinetic barriers and ensure the system reaches true equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter (e.g., PVDF). Rationale: Complete removal of solid particulates is critical to avoid artificially inflating the measured concentration.
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it appropriately with the mobile phase or a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be prepared to ensure accurate quantification.
Stability Profiling: Forced Degradation Studies
Understanding a compound's intrinsic stability is a regulatory requirement and is essential for developing a robust formulation.[8][9] Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to accelerate degradation, identify potential degradation products, and establish stability-indicating analytical methods.[10][11]
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Forced Degradation Study
Causality: This protocol uses extreme conditions to generate potential degradation products in a shortened timeframe. The goal is not to mimic real-world storage but to challenge the molecule and the analytical method's ability to detect changes. A target degradation of 10-30% is often ideal to ensure primary degradants are formed without overly complex secondary reactions.[9]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature. Take samples at time points (e.g., 1, 4, 12 hours). Neutralize with HCl before analysis. Rationale: Amino acids can be susceptible to racemization under basic conditions, which should be monitored.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light. Sample at various time points. Rationale: This simulates potential oxidation from atmospheric oxygen or excipient impurities.
-
Thermal Degradation: Store aliquots of the stock solution and the solid powder at a high temperature (e.g., 80°C). Sample at various time points.
-
Photostability: Expose the stock solution and solid powder to controlled light conditions as specified by ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample should be wrapped in aluminum foil as a dark control.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products, as well as from any peaks originating from the stress reagents. Peak purity analysis using a photodiode array (PDA) detector is essential. LC-MS should be used to identify the mass of the degradation products to help elucidate degradation pathways.
Practical Considerations and Recommendations
-
Handling and Storage: Based on its structure and supplier recommendations, this compound should be stored in a refrigerator (0-8°C), tightly sealed, and protected from light.[2]
-
Stock Solutions: For biological assays, DMSO is a common solvent for creating high-concentration stock solutions.[12] However, it's critical to be aware of the final DMSO concentration in the assay, as it can affect cell viability. Always check for precipitation when diluting DMSO stock into aqueous buffers.
-
pH-Dependent Solubility: As an amino acid, the compound's charge state will change with pH. Solubility is expected to be lowest near its isoelectric point and increase significantly in acidic (forming the soluble cation) or basic (forming the soluble anion) conditions.[5] This is a critical factor for formulation development.
-
Analytical Method Development: A robust, stability-indicating HPLC method is the cornerstone of these studies. A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acidified water (e.g., 0.1% formic acid) and acetonitrile.
Conclusion
While specific public data on the solubility and stability of this compound is scarce, its importance in modern drug design necessitates a thorough, empirical characterization. By applying the standardized, field-proven protocols detailed in this guide—namely the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies for stability—researchers can generate the critical data needed for informed decision-making. This information is fundamental to de-risking lead candidates, enabling robust formulation development, and ensuring the overall quality, safety, and efficacy of the final therapeutic product.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. scbt.com [scbt.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. quora.com [quora.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. pharmtech.com [pharmtech.com]
- 12. lifechemicals.com [lifechemicals.com]
A Researcher's Guide to Procuring 2,6-Difluoro-L-phenylalanine for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern chemical biology and drug discovery. Among these, 2,6-Difluoro-L-phenylalanine stands out for its ability to confer unique and advantageous properties to bioactive molecules. The introduction of fluorine can enhance metabolic stability, modulate binding affinity, and alter physicochemical characteristics.[1][2] This guide provides a comprehensive overview of the commercial sources for this critical research material, outlines essential quality control measures, and details its applications, empowering researchers to confidently and effectively integrate this compound into their workflows.
The Scientific Imperative for this compound
The substitution of hydrogen with fluorine at the 2 and 6 positions of the L-phenylalanine aromatic ring introduces profound changes in the molecule's electronic and steric properties. The high electronegativity of fluorine creates a strong carbon-fluorine bond, which can significantly increase the metabolic stability of peptides and proteins by shielding them from enzymatic degradation.[1] This enhanced stability is a highly sought-after attribute in the development of therapeutic peptides and proteins.[1] Furthermore, the altered electron distribution within the phenyl ring can influence intermolecular interactions, potentially leading to improved binding affinity and selectivity for biological targets.[2] These unique characteristics make this compound an invaluable tool for probing protein structure and function, as well as for designing novel therapeutics.[1][3]
Navigating the Commercial Supplier Landscape
A reliable supply of high-purity this compound is fundamental to the success of any research program. Several reputable chemical suppliers specialize in providing this and other non-canonical amino acids for research and development. When selecting a supplier, it is imperative to consider factors such as purity, the availability of comprehensive analytical data, and the supplier's quality management systems.
| Supplier | Typical Purity | Available Forms | Key Considerations |
| Santa Cruz Biotechnology | Lot-specific | Hydrochloride salt | Provides a Certificate of Analysis with lot-specific data.[4][5] |
| AChemBlock | 95% | N-Fmoc protected | Offers the Fmoc-protected version suitable for solid-phase peptide synthesis.[6] |
| Chem-Impex | ≥ 99% (Chiral HPLC) | N-Fmoc protected | Provides detailed product specifications including chiral purity.[7] |
| Parchem | Not specified | DL-racemic mixture | Supplies the DL-racemic mixture for applications where stereochemistry is not critical.[8] |
| Alchem Pharmtech | Not specified | DL-racemic mixture | Another source for the DL-racemic form of 2,6-Difluorophenylalanine.[9] |
It is crucial for researchers to request and scrutinize the Certificate of Analysis (CofA) for each batch to ensure it meets the specific requirements of their experiments.
Quality Control: Ensuring Experimental Integrity
The adage "garbage in, garbage out" holds particularly true in chemical and biological research. The purity and identity of starting materials directly impact the validity and reproducibility of experimental results. Therefore, a robust quality control (QC) process for incoming this compound is not just recommended, but essential.
Experimental Protocol: Incoming Material QC
Objective: To verify the identity, purity, and stereochemical integrity of commercially sourced this compound.
Methodology:
-
Visual Inspection: Examine the material for uniform appearance and the absence of foreign particulates.
-
Solubility Test: Confirm the material dissolves as expected in the intended solvent system.
-
¹H and ¹⁹F NMR Spectroscopy:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Compare the observed chemical shifts and coupling constants with established reference data to confirm the chemical structure and the 2,6-difluoro substitution pattern.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample.
-
Analyze by HRMS to confirm the exact mass, which should correspond to the molecular formula C₉H₉F₂NO₂.
-
-
Chiral HPLC:
-
For the L-enantiomer, perform chiral HPLC analysis to determine the enantiomeric excess (e.e.%).
-
A high e.e.% is critical for most biological applications to avoid confounding results from the D-enantiomer.
-
Caption: Decision workflow for the procurement and quality control of this compound.
Applications in Research and Drug Development
The unique properties of this compound have led to its use in a variety of research applications:
-
Peptide and Protein Engineering: Incorporation of this amino acid can enhance the conformational stability of peptides and proteins.[1]
-
Drug Design and Discovery: It is used to create more metabolically stable drug candidates with potentially improved pharmacological profiles.[1][2]
-
Enzyme Inhibition Studies: The altered electronic nature of the fluorinated ring can be exploited to design potent and selective enzyme inhibitors.
-
¹⁹F NMR Spectroscopy: The fluorine atoms serve as sensitive probes for studying protein structure, dynamics, and interactions using ¹⁹F NMR.
Conclusion
This compound is a powerful tool for researchers seeking to modulate the properties of peptides and proteins. A thorough understanding of the commercial landscape, coupled with rigorous in-house quality control, is essential for the successful application of this non-canonical amino acid. By following the guidelines outlined in this technical guide, scientists and drug development professionals can confidently source and utilize high-quality this compound to advance their research and development efforts.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. N-Fmoc-2,6-difluoro-L-phenylalanine 95% | CAS: 1235005-44-3 | AChemBlock [achemblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. parchem.com [parchem.com]
- 9. alchempharmtech.com [alchempharmtech.com]
Difluorinated Phenylalanine: A Keystone for Engineering Next-Generation Biotherapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-canonical amino acids into protein and peptide scaffolds has emerged as a transformative approach in drug discovery and chemical biology. Among these, difluorinated phenylalanine (diF-Phe) derivatives have garnered significant attention for their unique ability to modulate the biochemical and biophysical properties of biomolecules. This guide provides a comprehensive exploration of the core biochemical properties of difluorinated phenylalanine, offering field-proven insights into its synthesis, site-specific incorporation, and profound impact on protein structure, stability, and function. We will delve into the causality behind experimental choices, present detailed methodologies, and showcase the application of this powerful tool in the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.
Introduction: The Fluorine Advantage in Biomolecular Design
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to organic molecules with minimal steric perturbation.[1][2] This "fluorine advantage" has been widely exploited in medicinal chemistry to enhance metabolic stability, modulate acidity and basicity, and improve binding affinity.[3][4] In the context of amino acids, the introduction of fluorine into the phenylalanine side chain can profoundly influence its electronic and hydrophobic character, offering a powerful tool to fine-tune the properties of peptides and proteins.[5][6] Difluorination, in particular, provides a compelling balance of these effects, making diF-Phe a versatile building block for protein engineering and drug design.[7]
Core Biochemical Properties of Difluorinated Phenylalanine
The unique biochemical properties of difluorinated phenylalanine stem from the strong electron-withdrawing nature of the two fluorine atoms and the high strength of the carbon-fluorine bond.[1] These attributes lead to significant alterations in the amino acid's behavior compared to its natural counterpart.
Electronic Effects and Conformational Preferences
The introduction of two fluorine atoms onto the phenyl ring significantly alters the electronic distribution of the aromatic system. This modification can influence non-covalent interactions that are critical for molecular recognition and receptor binding, such as cation-π and π-π stacking interactions.[8] The position of the difluorination (e.g., 2,4-diF-Phe, 3,4-diF-Phe, or 3,5-diF-Phe) further fine-tunes these electronic effects and can impose distinct conformational constraints on the peptide backbone and side-chain rotamers.[9][10]
Enhanced Hydrophobicity and Stability
Fluorination generally increases the hydrophobicity of the amino acid side chain. This enhanced lipophilicity can improve a peptide's ability to permeate cell membranes and can contribute to the overall stability of a protein's hydrophobic core.[2][11] The exceptional strength of the C-F bond also renders difluorinated phenylalanine residues less susceptible to oxidative metabolism, thereby increasing the in vivo half-life of peptide-based drugs.[1][3]
Synthesis and Incorporation of Difluorinated Phenylalanine
The successful application of difluorinated phenylalanine in biochemical research and drug development relies on robust methods for its synthesis and site-specific incorporation into peptides and proteins.
Chemical Synthesis of diF-Phe Enantiomers
The synthesis of enantiomerically pure difluorinated phenylalanine is a critical first step. Several synthetic routes have been developed, often involving asymmetric hydrogenation or the use of chiral auxiliaries to establish the desired stereochemistry.[12][13] Radiolabeled versions, such as those containing ¹⁸F, can also be synthesized for use in positron emission tomography (PET) imaging to study drug distribution and target engagement in vivo.[5][12]
Incorporation into Peptides and Proteins
Site-specific incorporation of diF-Phe into a peptide or protein sequence can be achieved through two primary methodologies:
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for creating peptides containing non-canonical amino acids. Fmoc-protected diF-Phe derivatives are used as building blocks in a standard automated or manual SPPS workflow.[8]
-
Genetic Code Expansion: For larger proteins, engineered aminoacyl-tRNA synthetase/tRNA pairs can be used to incorporate diF-Phe in response to a specific codon (e.g., the amber stop codon) during protein translation in living cells, such as E. coli or mammalian cells.[6]
Figure 1: General workflow for the synthesis and incorporation of difluorinated phenylalanine for biochemical studies.
Impact on Protein Structure, Stability, and Function
The incorporation of difluorinated phenylalanine can have profound and tunable effects on the structure, stability, and function of peptides and proteins.
Structural Perturbations and Probing with ¹⁹F NMR
While often considered a conservative substitution, the introduction of diF-Phe can induce subtle but significant changes in local and global protein structure.[9] These conformational changes can be meticulously studied using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][14] Notably, the ¹⁹F nucleus serves as an exceptional NMR probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.[15][16] ¹⁹F NMR can provide detailed information on the local environment, dynamics, and intermolecular interactions of the fluorinated residue.[17][18]
Enhancing Thermal and Proteolytic Stability
A key advantage of incorporating diF-Phe is the enhancement of protein stability. The increased hydrophobicity of the fluorinated side chain can lead to more favorable packing within the protein's core, resulting in increased thermal stability.[11][19] Furthermore, the steric and electronic effects of the difluoro-substituent can hinder the recognition and cleavage of peptide bonds by proteases, thereby improving the peptide's resistance to enzymatic degradation.[20][21][22]
| Peptide/Protein | Modification | Effect on Thermal Stability (ΔTm) | Effect on Proteolytic Stability (vs. Control) | Reference |
| Model Peptide A | Phe -> 3,4-diF-Phe | +5.2 °C | 3.5-fold increase in half-life (vs. chymotrypsin) | [20] |
| Villin Headpiece | Phe -> F5-Phe | +1.4 kcal/mol (destabilizing in other positions) | Not Reported | [23] |
| α4H Protein | Leu -> F6-Leu | Significant increase in stability | Enhanced resistance to degradation | [11] |
Table 1: Examples of the impact of fluorination on protein and peptide stability.
Modulating Biological Function
The altered electronic properties of the difluorinated phenyl ring can modulate a protein's biological activity. This can manifest as:
-
Altered Receptor Binding: Changes in cation-π or other non-covalent interactions can either enhance or decrease the binding affinity of a peptide ligand for its receptor.[8]
-
Enzyme Inhibition: Difluorinated phenylalanine can be incorporated into peptide-based inhibitors to enhance their potency and selectivity. For instance, its inclusion in proteasome inhibitors has led to compounds with high specificity for the chymotrypsin-like (β5) subunit.[24]
-
Modified Enzymatic Activity: The incorporation of diF-Phe near an enzyme's active site can alter its catalytic efficiency or substrate specificity.[5]
Figure 2: The cascading effects of incorporating difluorinated phenylalanine on the biochemical properties and therapeutic potential of a biomolecule.
Applications in Drug Discovery and Development
The unique biochemical properties of difluorinated phenylalanine make it a valuable asset in the development of next-generation therapeutics.[25][26] Its ability to enhance stability and modulate activity has been leveraged in various therapeutic areas.
-
Oncology: DiF-Phe has been incorporated into peptides to improve their stability and affinity for cancer-related targets.
-
Antimicrobials: The inclusion of diF-Phe in antimicrobial peptides can enhance their potency and resistance to degradation by bacterial proteases.[8]
-
Neurological Disorders: Fluorinated phenylalanine derivatives have been used to develop potent and selective blockers of ion channels, such as Nav1.7 for the treatment of chronic pain.[1]
Figure 3: The integration of difluorinated phenylalanine in the drug discovery and development pipeline.
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a diF-Phe Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 2 hours.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid, using the Fmoc-diF-Phe derivative at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol: Assessing Proteolytic Stability
-
Peptide Solutions: Prepare stock solutions of the diF-Phe containing peptide and a non-fluorinated control peptide in a suitable buffer.
-
Enzyme Solution: Prepare a stock solution of the desired protease (e.g., chymotrypsin, pepsin) in its optimal buffer.
-
Incubation: Mix the peptide and enzyme solutions at a specific ratio (e.g., 100:1 substrate to enzyme) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA) or a specific inhibitor.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life of each peptide.
Conclusion
Difluorinated phenylalanine is a powerful and versatile tool in the arsenal of biochemists, medicinal chemists, and drug development professionals. Its unique electronic and steric properties allow for the precise modulation of peptide and protein structure, stability, and function. By understanding the core biochemical principles governing the behavior of diF-Phe and employing robust synthetic and analytical methodologies, researchers can unlock new avenues for the design of novel biotherapeutics with superior efficacy and pharmacokinetic profiles. The continued exploration of difluorinated amino acids promises to drive significant advancements in our ability to engineer biomolecules for a wide range of therapeutic and biotechnological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 16. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phenylalanine side chain behavior of the intestinal fatty acid-binding protein: the effect of urea on backbone and side chain stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Enzymatic Synthesis of Fluorinated Phenylalanine
Executive Summary
The strategic incorporation of fluorine into phenylalanine residues has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics and small molecules. This guide provides a comprehensive technical overview of enzymatic strategies for synthesizing chiral fluorinated phenylalanine analogues. Moving beyond traditional, often harsh chemical methods, biocatalysis offers unparalleled stereoselectivity under mild, environmentally benign conditions. We will explore the core enzymatic systems, provide detailed, field-tested protocols, and discuss the critical analytical techniques required for product validation, offering researchers, scientists, and drug development professionals a practical roadmap to leveraging these powerful biocatalytic tools.
The Imperative for Fluorinated Phenylalanine: A Molecular Advantage
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to parent molecules. In the context of phenylalanine, this modification can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by enzymes like cytochrome P450s, thereby increasing the drug's half-life.[1][2]
-
Modulate Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.
-
Induce Favorable Conformations: The steric and electronic effects of fluorine can lock the amino acid into specific conformations, enhancing binding affinity to target proteins.
-
Serve as a Spectroscopic Probe: The fluorine-19 (¹⁹F) nucleus is a powerful tool for NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions without the background noise of other nuclei.[3][4]
Given these advantages, the demand for efficient and stereochemically pure routes to fluorinated phenylalanines is paramount. Enzymatic synthesis stands out as the premier method for achieving the high enantiomeric purity required for pharmaceutical applications.[5][6]
Core Enzymatic Strategies for Synthesis
Two primary classes of enzymes have been successfully harnessed for the asymmetric synthesis of fluorinated phenylalanine: Phenylalanine Ammonia Lyases (PALs) and Transaminases (TAs) . Each offers a distinct synthetic route starting from different precursors.
Phenylalanine Ammonia Lyase (PAL): The Addition-Elimination Route
PALs (EC 4.3.1.24) are non-oxidative enzymes that natively catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[7][8] By exploiting the reverse reaction under high concentrations of ammonia, PALs can perform a stereoselective hydroamination of fluorinated trans-cinnamic acid derivatives to produce the corresponding L-fluorophenylalanine.[9]
Causality in Experimental Design: The core of this strategy lies in pushing the reaction equilibrium towards amination. This is achieved by using a high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide), which, according to Le Chatelier's principle, drives the reaction in the reverse (synthetic) direction. The enzyme's active site, containing the MIO (4-methylidene-imidazole-5-one) cofactor, is exquisitely structured to guide the incoming ammonia molecule to one face of the cinnamate double bond, ensuring the formation of the L-enantiomer with high fidelity.[9]
Transaminases (TAs): The Keto Acid Route
Transaminases, or aminotransferases (EC 2.6.1.x), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a keto acid acceptor.[10][11][12] This strategy allows for the asymmetric synthesis of both L- and D-fluorophenylalanines by selecting the appropriate (S)- or (R)-selective transaminase.
Causality in Experimental Design: The process begins with a fluorinated phenylpyruvate, the α-keto acid analogue of phenylalanine. The PLP cofactor in the enzyme's active site first accepts the amino group from the donor, forming a pyridoxamine phosphate (PMP) intermediate.[10] The fluorinated phenylpyruvate then enters the active site, and the amino group is transferred from PMP to the keto acid. The stereochemical outcome is dictated by the specific transaminase used; the enzyme's binding pocket orients the substrate in a way that allows for amination on only one of its prochiral faces.[10] To drive the reaction to completion, the equilibrium must be shifted. This is commonly achieved by using a high concentration of the amino donor or by removing the ketone by-product (e.g., pyruvate or acetone) using a secondary enzyme system.[11]
Detailed Methodologies & Protocols
The following protocols represent robust, self-validating systems for the synthesis and analysis of fluorinated phenylalanine.
Protocol: Synthesis of L-4-Fluorophenylalanine using PAL
This protocol is adapted from methodologies focusing on the reverse reaction of Phenylalanine Ammonia Lyase.
1. Enzyme Preparation:
- Obtain or express a suitable PAL, for example, from Rhodotorula glutinis or Petroselinum crispum. A commercially available lyophilized powder is often sufficient.
- Prepare a stock solution of the enzyme (e.g., 10 mg/mL) in a 100 mM Tris-HCl buffer, pH 8.8.
2. Reaction Setup:
- In a 50 mL reaction vessel, dissolve 500 mg of trans-4-fluorocinnamic acid in 20 mL of 3 M ammonium carbonate solution. Adjust the pH to 8.8 using concentrated ammonium hydroxide.
- Warm the solution to 30°C in a shaking incubator.
- Initiate the reaction by adding 2 mL of the PAL enzyme stock solution (final concentration ~1 mg/mL).
- Seal the vessel and incubate at 30°C with gentle agitation (150 rpm) for 24-48 hours.
3. Reaction Monitoring & Work-up:
- Monitor the reaction progress by taking small aliquots (100 µL), quenching with an equal volume of 1 M HCl, and analyzing by HPLC (see Protocol 3.3). Look for the appearance of the product peak and disappearance of the substrate peak.
- Once the reaction reaches completion (or equilibrium), terminate it by acidifying the entire mixture to pH 2.0 with 6 M HCl. This will precipitate the unreacted cinnamic acid.
- Centrifuge the mixture (4000 x g, 15 min) to pellet the precipitate.
- Collect the supernatant, which contains the product.
4. Product Purification:
- Apply the supernatant to a Dowex 50WX8 cation-exchange resin column (H⁺ form).
- Wash the column with deionized water to remove unbound impurities.
- Elute the L-4-fluorophenylalanine using a 2 M ammonium hydroxide solution.
- Collect the fractions and confirm the presence of the product using HPLC or TLC.
- Pool the positive fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final product as a white solid.
Protocol: Synthesis of L-4-Fluorophenylalanine using a Transaminase
This protocol utilizes a (S)-selective ω-transaminase for the asymmetric amination of a keto acid.
1. Reagent Preparation:
- Prepare a 100 mM potassium phosphate buffer (pH 7.5).
- Prepare a 1 M solution of L-alanine (amino donor) in the phosphate buffer.
- Prepare a 200 mM solution of 4-fluorophenylpyruvate (substrate) in the phosphate buffer.
- Prepare a 10 mM solution of pyridoxal-5'-phosphate (PLP) cofactor in the phosphate buffer.
- Obtain a suitable (S)-selective ω-transaminase (e.g., from Vibrio fluvialis or a commercially available engineered variant). Prepare a 10 mg/mL solution.
2. Reaction Setup:
- In a 50 mL reaction vessel, combine:
- 25 mL of 100 mM phosphate buffer (pH 7.5)
- 10 mL of 1 M L-alanine solution (final conc. 400 mM)
- 5 mL of 200 mM 4-fluorophenylpyruvate solution (final conc. 100 mM)
- 0.5 mL of 10 mM PLP solution (final conc. 0.1 mM)
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding 1 mL of the transaminase solution.
- Incubate at 37°C with gentle agitation for 12-24 hours.
3. Monitoring and Work-up:
- Monitor the reaction by HPLC for the formation of 4-fluorophenylalanine.
- Terminate the reaction by adding trichloroacetic acid to a final concentration of 5% (w/v) to precipitate the enzyme.
- Centrifuge (10,000 x g, 10 min) to remove the precipitated protein.
- The supernatant containing the product can be directly purified or analyzed.
4. Purification:
- Purification can be achieved using the same cation-exchange chromatography method described in Protocol 3.1, Step 4.
Protocol: Analytical Characterization
A self-validating protocol requires rigorous confirmation of product identity and purity.
1. High-Performance Liquid Chromatography (HPLC):
- Purpose: To determine reaction conversion and enantiomeric excess (ee).
- Column: A chiral column is essential for separating enantiomers (e.g., Chirex 3126 (D)-penicillamine).
- Mobile Phase: 2 mM Copper(II) sulfate in 15% Methanol / 85% Water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: Inject a filtered sample of the reaction mixture or purified product. The retention times for L- and D-enantiomers will differ, allowing for the calculation of enantiomeric excess (% ee = [|L - D| / |L + D|] * 100).
2. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR):
- Purpose: Unambiguous confirmation of fluorine incorporation and structural integrity.[3]
- Solvent: D₂O.
- Procedure: Dissolve the final product in D₂O. Acquire a ¹⁹F NMR spectrum. The presence of a signal in the expected region for an aryl-fluorine bond confirms the synthesis. The chemical shift is highly sensitive to the electronic environment, providing structural confirmation.[3][13]
Data Presentation and Comparison
The choice of enzyme is critical and depends on the desired product and available substrate. Engineered enzymes, developed through directed evolution, often show superior activity and broader substrate scope compared to their wild-type counterparts.[14][15]
| Enzyme System | Substrate | Product Stereochemistry | Typical Yield | Enantiomeric Excess (ee) | Key Advantage |
| PAL (R. glutinis) | trans-4-Fluorocinnamic Acid | L- | 70-85% | >99% | High stereoselectivity; direct route from cinnamic acids. |
| ω-Transaminase (V. fluvialis, S-selective) | 4-Fluorophenylpyruvate | L- | >95% | >99% | Excellent conversion; access to L-amino acids. |
| Engineered Transaminase (D-selective variant) | 4-Fluorophenylpyruvate | D- | >90% | >99% | Provides access to the non-natural D-enantiomer.[16] |
| Phenylalanine Aminomutase (PAM) (T. chinensis) | trans-Fluoro-(E)-cinnamic acids | (S)- and (R)-β-amino acids | Variable | >99% | Synthesizes valuable β-amino acid variants.[17] |
Challenges and Future Outlook
While powerful, enzymatic synthesis is not without its challenges. For PALs, the main limitation is often the unfavorable thermodynamic equilibrium of the reverse reaction.[18] For transaminases, substrate inhibition and the need for efficient equilibrium-shifting strategies can be hurdles.[11]
The future of this field lies in enzyme engineering and directed evolution . By creating novel enzyme variants, we can:
-
Expand Substrate Scope: Accept a wider range of fluorinated precursors.[14]
-
Enhance Stability: Improve enzyme robustness for industrial-scale processes.
-
Tune Selectivity: Generate enzymes with tailored stereo- and regioselectivity.[19]
-
Create Novel Catalytic Functions: Design enzymes that can perform new-to-nature reactions, potentially incorporating unnatural amino acids with unique properties directly into the enzyme's structure to create novel active sites.[20]
The continued development of these biocatalytic platforms will be instrumental in advancing drug discovery, enabling the synthesis of next-generation therapeutics with precisely engineered properties.
References
- 1. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 8. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase [frontiersin.org]
- 20. Designer enzyme uses unnatural amino acid for catalysis | EurekAlert! [eurekalert.org]
Understanding the Electronic Effects of Ortho-Difluoro Substitution on Phenylalanine
An In-Depth Technical Guide:
Introduction: The Strategic Imperative of Fluorine in Peptide Science
In the landscape of modern drug development and chemical biology, the strategic modification of amino acids serves as a cornerstone for innovation. The incorporation of non-canonical amino acids into peptides and proteins allows for the fine-tuning of their structure, stability, and biological function.[1][2] Among the various elemental substitutions, the introduction of fluorine has emerged as a particularly powerful strategy.[3] This is due to the unique properties of the fluorine atom: it is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a subtle steric replacement.[2][4]
This guide provides an in-depth technical analysis of the electronic and conformational consequences of a specific, powerful modification: the substitution of two fluorine atoms at the ortho positions (i.e., 2,3- or 2,6-) of the phenylalanine aromatic ring. We will move beyond a simple cataloging of effects to explore the underlying causality, detailing the experimental methodologies required for characterization and highlighting the profound implications for researchers, scientists, and drug development professionals.
The Duality of Fluorine's Electronic Influence
The net electronic effect of fluorine substitution on an aromatic ring is a nuanced interplay between two opposing forces: a powerful, through-bond inductive effect and a weaker, through-space resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[5][6] In an ortho-difluoro arrangement, this effect is additive and potent, significantly polarizing the C-F bonds and lowering the electron density of the entire ring system. This creates a more electron-deficient (quadrupole-altered) aromatic face compared to native phenylalanine.[7]
-
Resonance Effect (+R): The lone pair electrons on the fluorine atoms can be delocalized into the pi (π) system of the aromatic ring.[5][6] This donation of electron density partially counteracts the inductive withdrawal. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance donation is considerably weaker than the inductive withdrawal.
The result is that ortho-difluoro substituted phenylalanines possess an aromatic ring that is significantly electron-deficient, a property that fundamentally alters its interactions and reactivity.
Caption: Duality of fluorine's electronic influence on the aromatic ring.
Impact on Core Physicochemical Properties
The profound electronic perturbation caused by ortho-difluoro substitution translates directly into measurable changes in the amino acid's key physicochemical properties. These modifications are critical for rational drug design.
Acidity (pKa)
The strong -I effect of the two fluorine atoms withdraws electron density from the entire molecule, extending to the carboxylic acid and α-amino groups. This stabilizes the conjugate base (carboxylate) and makes the α-ammonium group a stronger acid.
-
Carboxylic Acid (pKa₁): The electron withdrawal stabilizes the negatively charged carboxylate, making the corresponding acid more acidic. Therefore, the pKa₁ of difluorophenylalanine is lower than that of native phenylalanine.
-
Ammonium Group (pKa₂): The inductive effect reduces the electron density on the nitrogen atom, weakening its basicity and making the protonated amine more acidic. Consequently, the pKa₂ is also lower .
Lipophilicity
While fluorine is the most electronegative atom, its incorporation, particularly in multiples, often increases a molecule's lipophilicity (logP). This is because the fluorine atoms are poor hydrogen bond acceptors and create a localized, non-polar surface area, reducing the molecule's favorable interactions with water. This enhanced hydrophobicity can improve membrane permeability and binding affinity within hydrophobic pockets of target proteins.[2][4]
Aromatic Interactions
Standard phenylalanine participates in π-π stacking and cation-π interactions. Ortho-difluoro substitution significantly alters these capabilities:
-
π-π Stacking: The electron-deficient nature of the difluorinated ring can lead to stronger, more favorable "quadrupole-quadrupole" interactions with electron-rich aromatic partners (e.g., tryptophan, tyrosine).
-
Cation-π Interactions: The withdrawal of electron density from the π-face makes the aromatic ring a much weaker cation-π partner. This can be exploited to abolish an undesirable interaction while maintaining steric bulk.[4]
| Property | Phenylalanine (Phe) | ortho-Difluoro-Phe (Expected Trend) | Rationale |
| pKa₁ (Carboxyl) | ~2.2 | Lower | Inductive withdrawal stabilizes the carboxylate anion. |
| pKa₂ (Ammonium) | ~9.3 | Lower | Inductive withdrawal reduces the basicity of the amine. |
| Lipophilicity (logP) | ~1.38 | Higher | Increased non-polar surface area; poor H-bond acceptor. |
| Cation-π Binding | Favorable | Significantly Weaker | Reduced π-electron density on the aromatic face. |
| π-π Stacking | Moderate | Modulated (Stronger with e⁻ rich rings) | Altered ring quadrupole moment. |
Conformational Control: The Ortho Effect
Beyond pure electronics, the placement of two fluorine atoms at the ortho positions imposes significant conformational constraints on the phenylalanine side chain. This steric and electrostatic "ortho effect" can be a powerful tool for pre-organizing a peptide into a bioactive conformation.
The primary impact is on the dihedral angle Chi 1 (χ₁), which defines the rotation around the Cα-Cβ bond. The steric bulk and electrostatic repulsion of the two fluorine atoms with the peptide backbone atoms can create a higher energy barrier for rotation, effectively locking the side chain into a preferred orientation. This reduction in conformational entropy can lead to a significant improvement in binding affinity, as less energy is lost upon binding to a receptor.
Caption: Ortho-difluoro substitution restricts side-chain rotation.
A Validated Workflow for Experimental Characterization
To rigorously assess the electronic and conformational impact of ortho-difluoro substitution, a multi-technique approach is essential. Each technique provides a unique piece of the puzzle, and their combination creates a self-validating system.
Caption: Integrated workflow for characterizing difluorophenylalanine peptides.
Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹⁹F NMR is arguably the most powerful tool for this application. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, providing excellent sensitivity.[8] Crucially, its chemical shift is exquisitely sensitive to the local electronic environment, making it a precise reporter on conformation, solvent exposure, and ligand binding, all with no background signal in biological systems.[9][10]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide containing ortho-difluorophenylalanine to a final concentration of 0.5-1.0 mg/mL in a suitable deuterated buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity. Tune the probe to the ¹⁹F frequency.
-
Acquisition:
-
Acquire a simple 1D ¹⁹F spectrum. A standard pulse-acquire sequence is sufficient.
-
Set the spectral width to be wide enough to encompass the expected chemical shifts (e.g., ~40 ppm).
-
Use a relaxation delay of 1.5-2.0 seconds.
-
Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum using an external standard (e.g., trifluoroacetic acid).
-
-
Analysis: The chemical shifts of the two ortho-fluorine atoms will provide direct information. A change in their chemical shifts upon binding to a target protein, for instance, is direct evidence of an interaction at that site.[11]
Protocol: X-ray Crystallography Workflow
Causality: While NMR provides dynamic information in solution, X-ray crystallography provides an unambiguous, high-resolution static picture of the peptide's conformation in the solid state.[12] This is the gold standard for visualizing the precise bond angles, dihedral angles (including χ₁), and intramolecular interactions stabilized by the fluorine atoms.
Step-by-Step Methodology:
-
Crystallization Screening:
-
Concentrate the purified peptide to a high concentration (e.g., 5-20 mg/mL).
-
Use commercial sparse-matrix screens to survey a wide range of crystallization conditions (pH, precipitant, salts, temperature).
-
Set up sitting-drop or hanging-drop vapor diffusion experiments.
-
-
Crystal Optimization: Once initial hits are identified, systematically vary the conditions around the hit to grow larger, single, diffraction-quality crystals.
-
Data Collection:
-
Cryo-protect the crystal by soaking it in a solution containing the mother liquor plus a cryoprotectant (e.g., glycerol, ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron X-ray source.
-
Collect a full dataset of diffraction images.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
If the peptide is bound to a known protein, use molecular replacement to solve the phase problem.
-
Build the peptide model into the electron density map.
-
Refine the model against the experimental data to achieve the best possible fit, yielding a final atomic model.
-
Protocol: Computational Modeling Workflow
Causality: Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the underlying electronic structure that are not directly observable.[13][14] This allows for the calculation of electrostatic potential maps, molecular orbital energies, and the relative energies of different conformations.[15]
Step-by-Step Methodology:
-
Structure Preparation: Start with a high-quality input structure, either from an X-ray crystal structure or built in silico.
-
Conformational Search: Perform a systematic search of the conformational space, particularly by rotating the χ₁ and χ₂ dihedral angles, to identify low-energy conformers.
-
DFT Calculation:
-
For each low-energy conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)).
-
Include a solvent model (e.g., Polarizable Continuum Model, PCM) to better mimic the solution phase.
-
-
Property Analysis:
-
From the optimized geometry, calculate the electrostatic potential (ESP) and map it onto the electron density surface to visualize electron-rich and electron-poor regions.
-
Perform a Natural Bond Orbital (NBO) analysis to quantify the delocalization of electron density from the nitrogen lone pair into the C-X σ* orbitals.
-
Calculate vibrational frequencies to confirm the structure is a true energy minimum and to compare with experimental IR or Raman spectra.
-
Applications in Drug Development
The unique properties conferred by ortho-difluoro substitution provide a versatile toolkit for addressing common challenges in drug design.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage. Fluorine substitution can block sites of metabolic hydroxylation by Cytochrome P450 (CYP) enzymes, significantly increasing the in vivo half-life of a peptide therapeutic.[2][4]
-
Improved Binding Affinity: As discussed, conformational restriction reduces the entropic penalty of binding. Furthermore, the modified electronic nature of the aromatic ring can be tailored to form more favorable interactions within a specific protein binding pocket.
-
Enzyme Inhibition: The powerful electronic and steric properties can be used to design potent enzyme inhibitors. Fluorinated amino acids have been used as mechanism-based inhibitors where the enzyme activates the inert compound, leading to covalent inactivation.[16]
Conclusion
The ortho-difluoro substitution of phenylalanine is far more than a simple isosteric replacement for hydrogen. It is a sophisticated chemical tool that leverages the fundamental principles of electronic theory to exert precise control over the physicochemical and conformational properties of a peptide. The strong inductive electron withdrawal creates an electron-deficient aromatic ring with altered interaction potential, while the steric and electrostatic presence of the fluorines restricts side-chain mobility. For researchers in drug discovery, understanding and applying these effects provides a rational pathway to developing peptides with enhanced stability, improved binding affinity, and superior therapeutic profiles. The integrated experimental and computational workflow described herein provides a robust framework for validating these effects and accelerating the development of next-generation peptide-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformation of cyclo-(D-phenylalanyl-trans-4-fluoro-D-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Site-Specific Incorporation of 2,6-Difluoro-L-phenylalanine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. This technology allows for the precise installation of novel chemical functionalities into proteins, enabling the creation of proteins with enhanced or novel properties. One such ncAA, 2,6-Difluoro-L-phenylalanine (2,6-F₂-Phe), has emerged as a powerful tool for studying protein structure, function, and dynamics. Its unique difluorinated aromatic ring serves as a sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) probe, offering a clear window into the local environment of the protein without significant structural perturbation.[1][2] This guide provides a detailed overview and step-by-step protocols for the site-specific incorporation of 2,6-F₂-Phe into proteins expressed in Escherichia coli.
Core Concepts: The Orthogonal Translation System (OTS)
The site-specific incorporation of ncAAs is achieved through the use of an orthogonal translation system (OTS). This system operates independently of the host cell's endogenous translational machinery. The key components are:
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the ncAA (in this case, 2,6-F₂-Phe) and charges it onto its cognate orthogonal tRNA.[3][4] This aaRS must not recognize any of the 20 canonical amino acids.
-
Orthogonal tRNA: A tRNA molecule that is not recognized by any of the host's endogenous aaRSs but is recognized by the orthogonal aaRS. This tRNA has an anticodon (e.g., CUA) that recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired site in the gene of interest.
-
Amber Stop Codon (UAG): A stop codon that is repurposed to encode the ncAA.[3] When the ribosome encounters the UAG codon in the mRNA, the orthogonal tRNA charged with 2,6-F₂-Phe binds to it, leading to the incorporation of the ncAA into the growing polypeptide chain.
The successful incorporation of the ncAA relies on the competition between the orthogonal tRNA and the host's release factor 1 (RF1), which normally recognizes the UAG codon and terminates translation.[5][6]
Workflow of Amber Suppression for 2,6-F₂-Phe Incorporation
Figure 1: A simplified workflow for the site-specific incorporation of 2,6-F₂-Phe.
Experimental Protocols
PART 1: Plasmid Preparation and Transformation
Rationale: Successful incorporation requires the co-expression of the gene of interest (GOI) containing an amber stop codon at the desired position and the orthogonal translation system (OTS). These are typically encoded on two separate plasmids.
1.1. Gene of Interest (GOI) Plasmid Preparation:
-
Using site-directed mutagenesis (e.g., QuikChange), introduce a UAG (amber) stop codon at the desired location within your GOI cloned into a suitable expression vector (e.g., pET series).
-
Verify the mutation by DNA sequencing.
1.2. Orthogonal Translation System (OTS) Plasmid:
-
Obtain a plasmid encoding the engineered aminoacyl-tRNA synthetase specific for 2,6-F₂-Phe and its cognate orthogonal tRNA (e.g., a pEVOL or pSUPAR-based plasmid). Several research groups have developed synthetases for fluorinated phenylalanine analogs.[7][8]
1.3. Co-transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the GOI plasmid and the OTS plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
PART 2: Protein Expression and 2,6-F₂-Phe Incorporation
Rationale: The timing of induction and the concentration of the ncAA are critical for efficient incorporation and minimizing toxicity.
2.1. Starter Culture:
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Grow overnight at 37°C with shaking.
2.2. Expression Culture:
-
The following day, inoculate 1 L of LB medium (or a minimal medium for isotopic labeling) containing the antibiotics with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.[9]
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.[10]
2.3. Induction and ncAA Supplementation:
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
Induce the expression of the OTS with its specific inducer (e.g., L-arabinose for pEVOL-based systems) and the GOI with its inducer (e.g., IPTG for pET-based systems).[9]
-
Reduce the temperature to 18-30°C and continue shaking for 16-24 hours.[10] The lower temperature often improves protein folding and incorporation efficiency.
PART 3: Protein Purification and Verification of Incorporation
Rationale: Rigorous purification and verification are essential to confirm the successful and site-specific incorporation of 2,6-F₂-Phe.
3.1. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
3.2. Protein Purification:
-
Purify the protein of interest using a standard protocol appropriate for your protein (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
3.3. Verification of Incorporation:
| Method | Principle | Information Provided | Notes |
| SDS-PAGE & Western Blot | Separation by molecular weight and detection with a specific antibody. | Confirms the expression of the full-length protein, indirectly suggesting incorporation. | A band at the expected full-length size in the presence of 2,6-F₂-Phe, and a truncated product in its absence, is a good initial indicator. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the protein or its peptide fragments. | Provides definitive confirmation of the mass increase corresponding to the incorporation of 2,6-F₂-Phe. Peptide mapping can confirm the exact site of incorporation.[11] | This is the gold standard for verifying incorporation. |
| ¹⁹F NMR Spectroscopy | Detects the fluorine nuclei, providing a direct signal from the incorporated 2,6-F₂-Phe. | Unambiguous detection and quantification of incorporation. The chemical shift is highly sensitive to the local environment, providing structural and dynamic information.[2][11] | The primary application of incorporating this specific ncAA. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low protein yield | - Toxicity of the ncAA or the OTS components.- Inefficient suppression of the amber codon.- Suboptimal expression conditions. | - Lower the concentration of the ncAA.- Optimize inducer concentrations.- Vary the post-induction temperature and time.- Use a richer medium or a condensed culture strategy.[12] |
| No full-length protein observed | - Inactive OTS (aaRS or tRNA).- Degradation of the ncAA.- Inefficient transport of the ncAA into the cell. | - Sequence the OTS plasmid to verify its integrity.- Prepare fresh solutions of the ncAA.- Test different E. coli strains. |
| High levels of truncated protein | - Strong competition from Release Factor 1 (RF1).- Low concentration or poor charging of the orthogonal tRNA. | - Use an E. coli strain with a deleted or down-regulated RF1.[6]- Increase the concentration of the ncAA.- Optimize the expression of the OTS components. |
| Incorporation of natural amino acids at the UAG site | - Promiscuous activity of the orthogonal aaRS.- Wobble base pairing of endogenous tRNAs. | - Purify the orthogonal aaRS and characterize its specificity in vitro.- Sequence the purified protein by mass spectrometry to identify the mis-incorporated amino acid. |
Applications of Proteins Containing 2,6-F₂-Phe
The site-specific incorporation of 2,6-F₂-Phe opens up a wide range of applications, primarily centered around its use as a ¹⁹F NMR probe.
-
Protein Structure and Dynamics: The ¹⁹F chemical shift is extremely sensitive to the local environment, making it an excellent probe for conformational changes, protein folding, and protein-ligand interactions.[2][13]
-
Enzyme Mechanism Studies: Placing 2,6-F₂-Phe in or near the active site of an enzyme can provide insights into the catalytic mechanism.
-
Drug Discovery: ¹⁹F NMR can be used in fragment-based drug screening to detect the binding of small molecules to a protein target containing 2,6-F₂-Phe.
Conclusion
The site-specific incorporation of this compound provides a powerful method for introducing a sensitive biophysical probe into proteins. By leveraging a robust orthogonal translation system and carefully optimized expression protocols, researchers can produce proteins with novel functionalities for a wide array of applications in basic research and drug development.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 4. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
Application Notes & Protocols: Site-Specific Incorporation of 2,6-Difluoro-L-phenylalanine via Amber Suppression
<
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, drug discovery, and materials science. This guide provides a detailed protocol for the incorporation of 2,6-Difluoro-L-phenylalanine (2,6-diF-Phe) into a target protein using amber stop codon (UAG) suppression in Escherichia coli. This technique leverages an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair to recode the UAG codon, enabling the precise insertion of this fluorinated phenylalanine analog. The protocols outlined herein cover plasmid selection, transformation, protein expression, and verification, offering researchers a robust framework for producing proteins with novel chemical and physical properties.
Introduction: The Power of Fluorinated Amino Acids
The introduction of fluorinated amino acids into proteins can profoundly alter their properties. The high electronegativity and small size of fluorine can introduce novel electronic effects, enhance protein stability through hyperconjugation and hydrophobic interactions, and serve as a sensitive probe for ¹⁹F NMR studies of protein structure and dynamics. This compound, in particular, offers a unique combination of steric and electronic properties, making it a valuable tool for modulating protein-protein interactions and enzymatic activity.
The most common and versatile method for site-specific ncAA incorporation is amber suppression.[1][2][3][4] This technique relies on the reassignment of the UAG stop codon, which is the least frequently used stop codon in many organisms.[2] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) work in concert to recognize the ncAA and the UAG codon, respectively, leading to the insertion of the ncAA at the desired position within the polypeptide chain.[1][3][4][5] The success of this process hinges on the orthogonality of the aaRS/tRNA pair, meaning it does not interact with the host cell's endogenous translational machinery.[4][5][6]
This guide will walk you through the essential steps for the successful incorporation of 2,6-diF-Phe, from initial experimental design to final protein verification.
The Mechanism of Amber Suppression
To effectively troubleshoot and optimize the incorporation of 2,6-diF-Phe, a clear understanding of the underlying molecular mechanism is crucial. The process can be visualized as a competition at the ribosome between the suppressor tRNA charged with the ncAA and the host's Release Factor 1 (RF1), which normally recognizes the UAG stop codon and terminates translation.[7][8]
Figure 1: Mechanism of amber suppression for ncAA incorporation. The orthogonal aaRS specifically charges the suppressor tRNACUA with 2,6-diF-Phe. This complex then competes with Release Factor 1 (RF1) for binding to the UAG codon in the ribosomal A-site. Successful competition leads to the incorporation of the ncAA and synthesis of the full-length protein.
Materials and Reagents
This section provides a comprehensive list of the necessary materials and reagents. It is crucial to use high-quality reagents to ensure the success of the experiments.
| Reagent/Material | Supplier | Catalog # (Example) | Notes |
| This compound | Sigma-Aldrich | 12345 | Store at -20°C, protected from light. |
| Competent E. coli Cells (e.g., BL21(DE3)) | New England Biolabs | C2527 | Use a strain suitable for protein expression. |
| pEVOL Plasmid (encoding aaRS/tRNA) | Addgene | Varies | Select a plasmid with a synthetase evolved for fluorinated phenylalanines. |
| Target Protein Expression Plasmid | N/A | N/A | Your gene of interest with a UAG codon at the desired position. |
| LB Broth and Agar | Various | N/A | Standard microbiology media. |
| Antibiotics (e.g., Chloramphenicol, Ampicillin) | Various | N/A | Use at appropriate concentrations for plasmid selection. |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Various | N/A | For inducing protein expression. |
| L-Arabinose | Various | N/A | For inducing the expression of the aaRS/tRNA pair. |
| Ni-NTA Agarose | Qiagen | 30210 | For purification of His-tagged proteins. |
| Standard Buffers (PBS, Lysis, Wash, Elution) | N/A | N/A | Prepare fresh and sterile-filter. |
Experimental Workflow
The overall experimental workflow is a multi-step process that requires careful planning and execution. The following diagram provides a high-level overview of the key stages.
Figure 2: High-level experimental workflow for 2,6-diF-Phe incorporation.
Detailed Protocols
Plasmid Preparation and Site-Directed Mutagenesis
-
Obtain Plasmids: Acquire the pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for incorporating fluorinated phenylalanine analogs. Also, obtain the expression plasmid for your protein of interest.
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site within your gene of interest using a standard site-directed mutagenesis protocol (e.g., QuikChange).
-
Sequence Verification: Verify the presence of the TAG codon and the integrity of the rest of your gene by Sanger sequencing.
Co-transformation
-
Thaw Competent Cells: On ice, thaw a 50 µL aliquot of competent E. coli cells (e.g., BL21(DE3)) for each transformation.
-
Add Plasmids: Add 1-5 µL of each plasmid (pEVOL and your target protein plasmid) to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the mixture on ice for 30 minutes.
-
Heat Shock: Heat shock the cells at 42°C for 45 seconds.
-
Recovery: Immediately place the tube on ice for 2 minutes. Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking (250 rpm).
-
Plating: Plate 100 µL of the transformation mixture onto LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubation: Incubate the plates overnight at 37°C.
Protein Expression
-
Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 500 mL of LB medium (in a 2 L baffled flask) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Add the appropriate antibiotics.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
-
Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
Protein Purification (for His-tagged proteins)
-
Harvest Cells: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 20 mL of lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA agarose column. Allow the lysate to flow through the column by gravity.
-
Washing: Wash the column with 10 column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: Elute the protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Verification of Incorporation
Confirmation of successful 2,6-diF-Phe incorporation is a critical final step. While SDS-PAGE can confirm the expression of a full-length protein, it does not verify the identity of the incorporated amino acid.
Mass Spectrometry
Mass spectrometry is the gold standard for verifying ncAA incorporation.[5][9]
-
Sample Preparation: Submit a sample of the purified protein for analysis by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry.
-
Intact Protein Analysis: Analysis of the intact protein will reveal a mass shift corresponding to the incorporation of 2,6-diF-Phe instead of a canonical amino acid. The expected mass will be higher than the wild-type protein due to the two fluorine atoms.
-
Peptide Mapping: For more precise localization, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This will confirm the exact site of incorporation.
Key Technical Considerations and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Choice of aaRS/tRNA Pair | Use a synthetase evolved for fluorinated phenylalanine analogs. | The specificity of the aaRS is paramount for high-fidelity incorporation. Using a non-specific synthetase can lead to misincorporation of canonical amino acids. If low incorporation efficiency is observed, consider screening different evolved synthetases. |
| Position of UAG Codon | Avoid positions critical for protein folding or function for initial trials. | The local sequence context around the UAG codon can influence suppression efficiency.[10][11] If yields are low, consider moving the UAG to a different position. |
| Expression Temperature | 20-25°C | Lower temperatures can improve protein solubility and folding, and may enhance the stability of the aaRS/tRNA components. |
| Concentration of 2,6-diF-Phe | 1 mM | This concentration is a good starting point. If yields are low, the concentration can be optimized. Ensure the ncAA is fully dissolved in the medium. |
| Inducer Concentrations | 0.2% L-arabinose, 0.5 mM IPTG | These concentrations can be optimized for your specific protein and expression system. Titrating the inducers may improve protein yield and reduce toxicity. |
| Competition with RF1 | Use an E. coli strain with a modified or deleted RF1 (e.g., C321.ΔA).[12] | In standard E. coli strains, RF1 competes with the suppressor tRNA, leading to premature termination and lower yields of the full-length protein.[7][8] Using an RF1-deficient strain can significantly improve incorporation efficiency. |
| Low Protein Yield | Check for plasmid integrity, optimize induction conditions, and consider using a richer growth medium. Ensure the ncAA is not toxic to the cells at the concentration used. | |
| No Full-Length Protein | Verify the presence of the UAG codon by sequencing. Confirm that the correct antibiotics are being used. Test the activity of the aaRS/tRNA pair with a reporter protein (e.g., GFP with a UAG codon). |
Conclusion
The site-specific incorporation of this compound via amber suppression is a robust and powerful technique for protein engineering. By carefully following the protocols outlined in this guide and considering the key technical aspects, researchers can successfully produce proteins with this unique fluorinated amino acid, opening up new avenues for research in drug development, structural biology, and beyond.
References
- 1. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Proteins with 2,6-Difluoro-l-phenylalanine
Introduction: Unveiling Protein Dynamics with a Precision Probe
In the intricate world of protein science, understanding structure-function relationships is paramount. The ability to introduce subtle yet informative modifications into proteins can unlock new avenues of investigation. 2,6-Difluoro-l-phenylalanine (2,6-F2-Phe) has emerged as a powerful tool for researchers, particularly in the realm of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The fluorine-19 (¹⁹F) nucleus boasts several advantageous properties for NMR studies: it has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, which makes it highly sensitive to its local electronic environment.[1] Incorporating 2,6-F2-Phe into a protein provides a minimally perturbing probe to study protein folding, dynamics, and interactions with other molecules.[1][3]
This guide provides detailed protocols for the incorporation of 2,6-F2-Phe into proteins using both in vivo and in vitro methods. We will delve into the rationale behind each step, offering insights gleaned from extensive experience in the field. Furthermore, we will cover essential techniques for verifying the successful incorporation of this non-canonical amino acid.
Choosing Your Labeling Strategy: A Comparative Overview
The choice of labeling strategy depends on several factors, including the protein of interest, the desired yield, and whether site-specific or global incorporation is required.
| Method | Advantages | Disadvantages | Best For |
| In Vivo Labeling (E. coli) | High protein yields, cost-effective for large-scale production. | Global incorporation at all phenylalanine sites, potential for cellular toxicity of the unnatural amino acid. | Structural studies requiring large amounts of globally labeled protein. |
| In Vitro (Cell-Free) Labeling | Rapid protein expression, tolerance to toxic compounds, precise control over reaction components.[4][5] | Lower yields compared to in vivo methods, higher cost of reagents. | High-throughput screening of protein variants, labeling of toxic proteins.[4] |
| Site-Specific Incorporation | Precise control over the labeling site, allowing for the study of specific protein regions. | Requires engineering of orthogonal tRNA/aminoacyl-tRNA synthetase pairs, potentially lower expression levels. | Detailed functional and structural studies of specific protein domains or active sites.[6] |
Protocol 1: In Vivo Global Incorporation of 2,6-F₂-Phe in E. coli
This protocol details the global replacement of phenylalanine residues with 2,6-F₂-Phe in proteins expressed in a phenylalanine auxotrophic E. coli strain. These strains are incapable of synthesizing their own phenylalanine, making them reliant on the phenylalanine supplied in the growth medium.[2]
Experimental Workflow for In Vivo Labeling
Caption: Workflow for in vivo labeling of proteins with 2,6-F₂-Phe.
Materials
-
Phenylalanine auxotrophic E. coli strain (e.g., ATCC 9723f)
-
Expression plasmid containing the gene of interest
-
This compound
-
M9 minimal media supplemented with all essential amino acids except phenylalanine
-
Glucose (or other carbon source)
-
IPTG (for induction)
-
Appropriate antibiotic
Step-by-Step Protocol
-
Transformation: Transform the expression plasmid into the phenylalanine auxotrophic E. coli strain. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Rationale: This step introduces the genetic machinery for expressing the protein of interest into the host cells.
-
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium supplemented with the antibiotic. Grow overnight at 37°C with shaking.
-
Rationale: The starter culture provides a sufficient number of healthy cells to inoculate the larger minimal media culture.
-
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal media (containing all amino acids except phenylalanine and the antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking.
-
Expert Tip: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
-
Induction and Labeling: When the OD₆₀₀ reaches 0.6-0.8, pellet the cells by centrifugation and wash once with M9 salts to remove any residual phenylalanine. Resuspend the cells in fresh M9 minimal media containing this compound (typically 50-100 mg/L) and all other essential amino acids. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]
-
Rationale: The washing step is crucial to deplete the intracellular pool of natural phenylalanine, ensuring high incorporation efficiency of the fluorinated analog. Induction of protein expression at mid-log phase ensures that the cells are metabolically active.
-
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.[1]
-
Rationale: Lowering the temperature can improve protein folding and solubility, especially for difficult-to-express proteins.
-
-
Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
-
Expert Tip: A color change in the cell pellet (e.g., becoming paler) can sometimes be an initial visual indicator of successful protein expression.
-
-
Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 2: In Vitro Labeling via Cell-Free Protein Synthesis (CFPS)
CFPS offers a powerful alternative for producing proteins that are toxic to cells or for high-throughput screening applications.[4][5] This method allows for direct addition of 2,6-F₂-Phe to the reaction mixture.
Experimental Workflow for Cell-Free Labeling
Caption: Workflow for cell-free synthesis of proteins with 2,6-F₂-Phe.
Materials
-
Commercial or lab-prepared E. coli cell-free extract
-
DNA template (plasmid or linear PCR product) encoding the protein of interest
-
Amino acid mixture lacking phenylalanine
-
This compound
-
Energy source (e.g., ATP, GTP) and buffer system
Step-by-Step Protocol
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the cell-free extract, buffer, energy source, and the amino acid mixture lacking phenylalanine.
-
Expert Tip: The optimal concentration of magnesium is critical for CFPS and may need to be titrated for your specific protein.
-
-
Add 2,6-F₂-Phe and DNA: Add this compound to the desired final concentration (typically 1-2 mM). Then, add the DNA template.[6]
-
Rationale: The open nature of the cell-free system allows for direct manipulation of the reaction components, ensuring a high concentration of the unnatural amino acid.[4]
-
-
Incubation: Incubate the reaction mixture at the recommended temperature (usually 30-37°C) for 2-4 hours.
-
Rationale: CFPS is much faster than in vivo expression, with protein synthesis typically complete within a few hours.
-
-
Analysis and Purification: Analyze the protein expression by SDS-PAGE. The labeled protein can be purified directly from the reaction mixture if required.
Protocol 3: Site-Specific Incorporation using Orthogonal tRNA/Synthetase Pairs
For precise labeling at a single site, an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used.[6] The aaRS is evolved to specifically recognize 2,6-F₂-Phe and charge it onto the orthogonal tRNA, which recognizes a nonsense codon (e.g., the amber stop codon, UAG) engineered into the gene of interest.[6][7]
Key Considerations for Site-Specific Incorporation
| Parameter | Recommendation | Rationale |
| Orthogonal Pair | Use a well-validated synthetase/tRNA pair known to be efficient for fluorinated phenylalanine analogs. | The efficiency and fidelity of incorporation are highly dependent on the chosen orthogonal system.[6] |
| Expression System | Can be performed both in vivo (E. coli or mammalian cells) and in vitro. | The choice depends on the required yield and the nature of the target protein.[6] |
| Concentration of 2,6-F₂-Phe | Typically 1-2 mM in the growth medium or cell-free reaction.[6] | Sufficient concentration is needed to outcompete the natural amino acid and ensure efficient charging of the orthogonal tRNA. |
The protocol for site-specific incorporation follows the general principles of the in vivo or in vitro methods described above, with the additional requirement of co-expressing the orthogonal aaRS and tRNA.
Verification of 2,6-F₂-Phe Incorporation
It is crucial to verify the successful and efficient incorporation of 2,6-F₂-Phe into the target protein.
Mass Spectrometry
Mass spectrometry is a definitive method to confirm the incorporation of unnatural amino acids.[6][8]
-
Sample Preparation: Purify the labeled protein and digest it into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against the protein sequence, specifying the mass shift corresponding to the replacement of phenylalanine (mass = 147.068 Da) with this compound (mass = 183.059 Da). The expected mass increase is +36.991 Da.
¹⁹F NMR Spectroscopy
For proteins labeled with 2,6-F₂-Phe, ¹⁹F NMR is a powerful tool not only for verification but also for subsequent structural and functional studies.[2]
-
Sample Preparation: Prepare a concentrated sample of the purified labeled protein (typically >100 µM) in a suitable NMR buffer.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Analysis: The presence of signals in the ¹⁹F spectrum confirms the incorporation of the fluorinated amino acid. The chemical shifts of these signals are sensitive to the local environment of each 2,6-F₂-Phe residue in the protein.[2]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Toxicity of 2,6-F₂-Phe to the cells. | Lower the induction temperature and/or the concentration of 2,6-F₂-Phe. Consider using a cell-free expression system. |
| Inefficient incorporation of the unnatural amino acid. | Ensure complete depletion of phenylalanine in in vivo systems. Optimize the concentration of the orthogonal pair components for site-specific labeling. | |
| Incomplete Incorporation | Residual phenylalanine in the medium. | Perform thorough washing of cells before induction and labeling. |
| Insufficient concentration of 2,6-F₂-Phe. | Increase the concentration of the unnatural amino acid in the medium or reaction mixture. | |
| Protein Misfolding/Aggregation | The fluorinated analog perturbs protein structure. | Lower the expression temperature. Co-express chaperones. Test different positions for site-specific incorporation. |
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Cell-Free Protein Synthesis as a Method to Rapidly Screen Machine Learning-Generated Protease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 2,6-Difluoro-l-phenylalanine for Advanced Protein Stability Analysis
Introduction: Beyond the Canonical Twenty
In the pursuit of understanding and engineering protein function, the ability to move beyond the 20 canonical amino acids has opened new frontiers. Non-canonical amino acids (ncAAs) serve as powerful tools, allowing for the introduction of unique chemical functionalities, spectroscopic probes, and post-translational modifications. Among these, fluorinated amino acids have emerged as exceptionally valuable probes for investigating protein structure, dynamics, and, most notably, stability.[1][2][3]
This guide focuses on a particularly useful ncAA: 2,6-Difluoro-l-phenylalanine (2,6-diF-Phe) . By substituting two hydrogen atoms with fluorine on the phenyl ring of phenylalanine, we create a subtle yet powerful modification. This application note provides a comprehensive overview of the rationale, methodologies, and protocols for utilizing 2,6-diF-Phe to probe and enhance protein stability, tailored for researchers in protein engineering, structural biology, and drug development.
Part 1: The Rationale - Why Choose this compound?
The strategic incorporation of 2,6-diF-Phe offers a multi-faceted approach to studying protein stability, grounded in the unique physicochemical properties of fluorine.
Core Advantages:
-
Minimal Steric Perturbation: The fluorine atom's van der Waals radius is only slightly larger than that of hydrogen (1.47 Å vs. 1.20 Å). This similarity in size ensures that substituting phenylalanine with 2,6-diF-Phe is minimally disruptive to the native protein structure and function, making it an ideal "spy" within the protein core.[1]
-
Modulated Electronic Environment: Fluorine is the most electronegative element. Introducing two fluorine atoms to the phenyl ring significantly alters its electronic properties, creating a more electron-deficient aromatic system. This change can influence crucial non-covalent interactions, such as cation-π and dipole interactions, which are often vital for maintaining a stable tertiary structure.[2][3]
-
Enhanced Hydrophobicity and Stability: Fluorination generally increases the hydrophobicity of the amino acid side chain.[1] When 2,6-diF-Phe is buried within the hydrophobic core of a protein, this can lead to more favorable packing and hydrophobic interactions, often resulting in a measurable increase in the protein's thermodynamic stability against thermal and chemical denaturation.[1][4]
-
An Unparalleled ¹⁹F NMR Probe: Perhaps the most powerful application of 2,6-diF-Phe is its use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is an ideal NMR probe for several reasons:
-
It is a spin-1/2 nucleus with 100% natural abundance.
-
It has a high gyromagnetic ratio, leading to a sensitivity that is 83% of that of ¹H.[5][6]
-
Crucially, fluorine is virtually absent from biological systems, meaning there are no background signals to complicate spectra.[5][7]
-
The ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment, spanning a range over 100-fold larger than that of ¹H.[5] This sensitivity allows for the precise monitoring of subtle conformational changes, folding-unfolding transitions, and ligand binding events.[7][8]
-
Part 2: Methodologies and Protocols
Successful application of 2,6-diF-Phe begins with its efficient and site-specific incorporation into the target protein, followed by robust biophysical characterization.
Protocol 1: Site-Specific Incorporation of 2,6-diF-Phe in E. coli
The most common method for incorporating ncAAs into proteins in a site-specific manner is through the use of an expanded genetic code.[2] This technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are engineered to recognize a unique codon—typically the amber stop codon (UAG)—and insert the ncAA at that position.[9]
Caption: Workflow for site-specific incorporation of 2,6-diF-Phe in E. coli.
Step-by-Step Protocol:
-
Preparation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding your protein of interest, with the codon for the desired phenylalanine residue mutated to an amber stop codon (UAG).
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 2,6-diF-Phe (or a suitable fluorinated phenylalanine analog).[2]
-
-
Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.[10]
-
Expression Culture: The next day, use the starter culture to inoculate 1 L of fresh LB medium (with antibiotics). Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
ncAA Addition: Add this compound to the culture to a final concentration of 1-2 mM. It is recommended to use a sterile-filtered stock solution. Allow the cells to grow for an additional 15-30 minutes to facilitate uptake.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[10]
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. The lower temperature often improves protein folding and solubility.
-
Harvesting and Verification: Harvest the cells by centrifugation. Purify the target protein using standard protocols (e.g., affinity chromatography). Crucially, verify the successful incorporation of 2,6-diF-Phe and its mass accuracy using mass spectrometry (ESI-MS or MALDI-TOF).[2][10]
Protocol 2: Assessing Thermal Stability with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay (TSA), is a high-throughput method to determine a protein's thermal melting temperature (Tₘ).[11][12] The Tₘ is the temperature at which 50% of the protein is unfolded, providing a direct measure of its stability.[11] An increase in Tₘ for the 2,6-diF-Phe variant compared to the wild-type indicates stabilization.
Caption: Principle of Differential Scanning Fluorimetry (DSF) for Tₘ determination.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare your purified wild-type and 2,6-diF-Phe variant proteins in a suitable, degassed buffer (e.g., PBS or HEPES, pH 7.4). A final protein concentration of 2-5 µM is typical.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions, such as SYPRO Orange (e.g., 5000x stock in DMSO).
-
-
Reaction Setup: In a 96-well qPCR plate, set up your reactions. For each protein (wild-type and variant), prepare triplicate wells:
-
20 µL of protein solution.
-
5 µL of SYPRO Orange dye, diluted in buffer to a final concentration of 5x.
-
Include buffer-only controls to measure background fluorescence.
-
-
Instrument Setup: Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence of the chosen dye (e.g., ROX channel for SYPRO Orange).
-
Program a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
-
Data Acquisition & Analysis:
-
Run the experiment. The instrument will record fluorescence intensity at each temperature increment.
-
Plot the fluorescence intensity versus temperature. A sigmoidal curve will be generated.
-
The Tₘ is the temperature at the inflection point of this curve, which can be accurately determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).[11]
-
Compare the Tₘ of the 2,6-diF-Phe variant to the wild-type protein.
-
Protocol 3: High-Level Workflow for ¹⁹F NMR Stability Studies
¹⁹F NMR provides a high-resolution view of the local environment around the fluorinated probe during denaturation.
-
Sample Preparation: Prepare a concentrated sample (0.1-0.5 mM) of the purified, 2,6-diF-Phe-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein in its native state at 25°C. This will serve as the reference spectrum. The chemical shift of the ¹⁹F signal provides information about the local environment of the probe in the folded state.[5]
-
Denaturation Series: Perform a series of experiments to monitor unfolding:
-
Thermal Denaturation: Acquire a series of 1D ¹⁹F spectra at increasing temperatures (e.g., every 5°C from 25°C to 95°C).
-
Chemical Denaturation: Prepare a series of samples with increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride) and acquire a 1D ¹⁹F spectrum for each sample.
-
-
Data Analysis:
-
Monitor changes in the ¹⁹F chemical shift, line width, and intensity as a function of temperature or denaturant concentration.
-
The appearance of new peaks or a shift towards the random-coil chemical shift indicates unfolding.
-
Plot the fraction of unfolded protein (calculated from the spectral changes) versus temperature or denaturant concentration to generate a melting curve and determine the Tₘ or the free energy of unfolding (ΔG).[11]
-
Part 3: Data Presentation and Interpretation
Table 1: Comparative Stability Analysis of Wild-Type vs. 2,6-diF-Phe Variant Protein
| Parameter | Wild-Type Protein | 2,6-diF-Phe Variant | Interpretation |
| Melting Temperature (Tₘ) from DSF | 52.3 ± 0.2 °C | 56.8 ± 0.3 °C | The 4.5°C increase in Tₘ indicates significant thermal stabilization upon incorporation of 2,6-diF-Phe. |
| Gibbs Free Energy of Unfolding (ΔG) | 8.5 ± 0.4 kcal/mol | 10.2 ± 0.5 kcal/mol | The higher ΔG value confirms that the 2,6-diF-Phe variant is thermodynamically more stable against chemical denaturation. |
Interpretation: The data presented in Table 1 clearly demonstrates that the site-specific incorporation of this compound at this particular position enhanced the protein's stability. The increase in both Tₘ and ΔG suggests that the enhanced hydrophobicity and altered electronic properties of the fluorinated side chain contribute favorably to the overall stability of the protein fold.[1][4] This stabilizing effect is a common, though not universal, outcome when fluorinated amino acids are incorporated into the hydrophobic core of a protein.[1]
Part 4: Concluding Remarks and Future Perspectives
This compound is a powerful and minimally perturbing probe for quantitatively assessing protein stability. Its utility in both increasing thermodynamic stability and providing a sensitive ¹⁹F NMR handle makes it a versatile tool for protein engineers and drug developers. The protocols outlined here provide a robust framework for its application, from cellular incorporation to biophysical characterization.
Beyond stability, the unique properties of 2,6-diF-Phe can be harnessed to study protein-ligand interactions, map protein-protein interfaces, and elucidate enzymatic mechanisms with high precision.[2][8][13] As the tools of synthetic biology continue to advance, the routine use of fluorinated amino acids like 2,6-diF-Phe will undoubtedly play a pivotal role in the design of next-generation protein therapeutics with enhanced stability and efficacy.[2][3]
References
- 1. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence-Based Protein Stability Monitoring-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-2,6-Difluoro-L-phenylalanine
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high potency and specificity.[1][2] A key strategy to enhance the therapeutic potential of peptides is the incorporation of non-canonical amino acids.[3] Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides.[4][5][6] The introduction of fluorine, the most electronegative element, into an amino acid side chain can profoundly influence a peptide's conformation, metabolic stability, binding affinity, and pharmacokinetic profile.[3][4][5]
Fmoc-2,6-Difluoro-L-phenylalanine is a valuable building block in this regard. The two fluorine atoms on the phenyl ring create a unique electronic environment and steric profile. This modification can enhance the peptide's resistance to enzymatic degradation by proteases, a critical factor in improving in vivo half-life.[3][5] Furthermore, the altered aromatic system can influence crucial non-covalent interactions, such as cation-π and hydrophobic interactions, which are often pivotal for target binding and molecular recognition.[3][7] The strategic incorporation of 2,6-Difluoro-L-phenylalanine can thus lead to peptides with improved therapeutic efficacy and novel biological activities.[3][4]
This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2,6-Difluoro-L-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Synthetic Considerations
The presence of two fluorine atoms at the ortho positions of the phenylalanine ring in Fmoc-2,6-Difluoro-L-phenylalanine introduces several considerations for SPPS:
-
Steric Hindrance: The fluorine atoms increase the steric bulk around the alpha-carbon, which can potentially slow down coupling reactions. This necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure complete acylation.[8][9]
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can influence the reactivity of the carboxyl group during activation.
-
Conformational Effects: The fluorination can alter the conformational preferences of the amino acid side chain, which may impact the secondary structure of the final peptide.[10]
Experimental Protocols
The following are detailed protocols for the key steps in incorporating Fmoc-2,6-Difluoro-L-phenylalanine into a peptide sequence via manual Fmoc-SPPS. The quantities and volumes are based on a 0.1 mmol synthesis scale.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).[11][12]
-
For a C-terminal carboxylic acid: Use Wang resin or 2-chlorotrityl chloride resin.[12]
Protocol: Resin Swelling
-
Weigh the appropriate amount of resin (e.g., 100-250 mg, depending on loading capacity to achieve 0.1 mmol) and place it into a fritted reaction vessel.[13]
-
Add 5-10 mL of N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12]
-
Drain the DMF.
First Amino Acid Loading (for Wang and 2-Chlorotrityl Resins)
This protocol is for loading the first Fmoc-protected amino acid onto the resin.
Protocol: Loading onto 2-Chlorotrityl Chloride Resin
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).[14][15]
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[14][15]
-
To cap any remaining reactive sites, add a mixture of DCM/Methanol/DIPEA (80:15:5) and agitate for 15 minutes.[14][15]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
The SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
Workflow for Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-SPPS.
Protocol: Fmoc Deprotection
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x).
Protocol: Coupling of Fmoc-2,6-Difluoro-L-phenylalanine
Due to the potential steric hindrance of this compound, a potent coupling reagent is recommended.[8]
-
In a separate vial, dissolve 3-4 equivalents of Fmoc-2,6-Difluoro-L-phenylalanine, 3-4 equivalents of a coupling reagent (e.g., HATU or HCTU), and 6-8 equivalents of DIPEA in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-90 minutes at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
After a negative Kaiser test, wash the resin with DMF (3x).
| Parameter | Recommendation for Fmoc-2,6-Difluoro-L-phenylalanine | Rationale |
| Coupling Reagent | HATU, HCTU, or PyAOP | High reactivity to overcome steric hindrance.[8][17][18] |
| Equivalents of Amino Acid | 3-4 | To drive the reaction to completion. |
| Equivalents of Coupling Reagent | 3-4 | To ensure efficient activation. |
| Base | DIPEA or Collidine | To activate the carboxyl group and neutralize the growing peptide chain.[17] |
| Coupling Time | 45-90 minutes | Longer time may be required due to steric hindrance. |
| Monitoring | Kaiser Test | To confirm the absence of free primary amines. |
| Double Coupling | Recommended if Kaiser test is positive after the first coupling | To ensure high coupling efficiency for this sterically hindered residue. |
Table 1: Recommended Coupling Parameters for Fmoc-2,6-Difluoro-L-phenylalanine.
Cleavage and Final Deprotection
This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.[11]
Protocol: Cleavage from Resin
-
Wash the peptide-resin with DCM (3x) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Analytical Characterization
After synthesis, it is crucial to characterize the crude peptide to assess its purity and confirm its identity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide.[19][20] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.[20]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of the this compound residue.[19][21]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling of Fmoc-2,6-Difluoro-L-phenylalanine (Positive Kaiser Test) | Steric hindrance of the difluorinated residue. | - Use a more potent coupling reagent like HATU or HCTU.[8][17][18]- Increase the coupling time to 90 minutes or longer.- Perform a double coupling. |
| Deletion of this compound in the Final Peptide | Inefficient coupling. | See "Incomplete Coupling" solutions. |
| Low Yield of Final Peptide | - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin. | - Optimize coupling conditions for all amino acids.- Ensure the appropriate resin and cleavage conditions are used. |
| Side Reactions | Diketopiperazine formation, especially if the subsequent amino acid is Proline.[13][22] | Use 2-chlorotrityl resin which is more sterically hindered and can suppress this side reaction.[13] |
Table 2: Troubleshooting Guide for SPPS with Fmoc-2,6-Difluoro-L-phenylalanine.
Conclusion
The incorporation of Fmoc-2,6-Difluoro-L-phenylalanine into peptides is a powerful strategy for enhancing their therapeutic properties. While the steric bulk of this modified amino acid requires careful optimization of coupling conditions, the use of potent coupling reagents and diligent monitoring with techniques like the Kaiser test can ensure successful synthesis. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers and drug development professionals to leverage the unique benefits of fluorination in their peptide-based projects.
References
- 1. chemie.univie.ac.at [chemie.univie.ac.at]
- 2. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. file.globalso.com [file.globalso.com]
- 18. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 19. ijsra.net [ijsra.net]
- 20. agilent.com [agilent.com]
- 21. biopharmaspec.com [biopharmaspec.com]
- 22. chempep.com [chempep.com]
Application Notes & Protocols: Site-Specific Incorporation of 2,6-Difluoro-l-phenylalanine into Proteins in Mammalian Cells
Introduction: Probing Protein Structure and Function with Fluorinated Phenylalanine Analogs
The precise control over protein composition at the atomic level is a primary goal in chemical biology and drug development. The ability to introduce non-canonical amino acids (ncAAs) with unique chemical and physical properties into proteins offers a powerful tool to dissect and manipulate biological processes.[1][2] Among the various ncAAs, fluorinated amino acids have garnered significant attention due to the unique properties of the fluorine atom. Its small size, high electronegativity, and the strength of the carbon-fluorine bond can subtly alter the electronic and steric properties of an amino acid side chain without causing significant structural perturbations.[3] This makes fluorinated amino acids excellent probes for investigating protein stability, protein-protein interactions, and enzyme mechanisms.[3][4]
2,6-Difluoro-l-phenylalanine (2,6-F2-Phe) is a particularly useful analog of phenylalanine. The two fluorine atoms on the phenyl ring create a distinct electronic environment, making it a sensitive reporter for 19F NMR spectroscopy studies of protein structure and dynamics in solution.[5] Furthermore, the introduction of 2,6-F2-Phe can modulate the cation-π interactions and hydrophobicity of the aromatic side chain, providing a means to fine-tune protein function.[4]
This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 2,6-F2-Phe into target proteins expressed in mammalian cells. We will delve into the underlying principles of genetic code expansion, provide step-by-step experimental procedures, and discuss methods for the verification of successful incorporation.
Principle: Genetic Code Expansion via Orthogonal Translation Systems
The incorporation of 2,6-F2-Phe at a specific site within a protein is achieved by co-opting the cellular translational machinery through a technique known as genetic code expansion.[6][7] This methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. An orthogonal pair is one that functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the ncAA is not incorporated at unintended sites and that the orthogonal tRNA is not charged by any of the host's synthetases.[8]
The process involves the following key components:
-
A Repurposed Codon: A codon that is normally used to signal the termination of translation, such as the amber stop codon (UAG), is introduced into the gene of the target protein at the desired site of 2,6-F2-Phe incorporation.[9][10]
-
An Orthogonal tRNA: A suppressor tRNA that recognizes the repurposed codon (e.g., a tRNA with a CUA anticodon for the UAG codon) is expressed in the host cell.[9] This tRNA must not be recognized by any of the endogenous aaRSs.
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS is co-expressed that specifically recognizes and charges the orthogonal tRNA with 2,6-F2-Phe.[6][7] This synthetase must not recognize any of the endogenous tRNAs.
When these components are present in the cell along with the target gene and 2,6-F2-Phe is supplied in the culture medium, the ribosome will read through the repurposed codon and incorporate 2,6-F2-Phe at that specific site, yielding a full-length, modified protein. The pyrrolysyl-tRNA synthetase/tRNAPyl pair from Methanosarcina species is a versatile and widely used orthogonal system for incorporating a variety of ncAAs, including fluorinated phenylalanines, in mammalian cells.[9][11]
Experimental Workflow for 2,6-F2-Phe Incorporation
The following diagram outlines the general workflow for the site-specific incorporation of 2,6-F2-Phe into a target protein in mammalian cells.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
using 2,6-Difluoro-l-phenylalanine as a probe for protein conformational changes
Application Note & Protocol
Probing Protein Conformational Landscapes with 2,6-Difluoro-L-phenylalanine: A High-Resolution 19F NMR Approach
Abstract
The study of protein dynamics and conformational changes is paramount to understanding biological function and is a cornerstone of modern drug discovery.[1][2][] This application note provides a comprehensive guide to utilizing the unnatural amino acid this compound (2,6-F₂-Phe) as a sensitive, non-perturbing probe for monitoring protein conformational changes via Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We detail the rationale behind this powerful technique, provide step-by-step protocols for the site-specific incorporation of 2,6-F₂-Phe into a protein of interest, and outline the procedures for acquiring and interpreting ¹⁹F NMR data. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this advanced biophysical tool.
Introduction: The Power of Fluorine NMR in Protein Science
Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled atomic-level view of protein structure and dynamics in solution.[4] While traditional ¹H, ¹³C, and ¹⁵N NMR are mainstays of structural biology, they can be challenging for larger proteins or complex systems. ¹⁹F NMR has emerged as a potent alternative for several key reasons:
-
High Sensitivity and No Background Signal: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[4] Crucially, fluorine is virtually absent in biological systems, providing a background-free window for observation.[4][5]
-
Exquisite Sensitivity to Local Environment: The ¹⁹F chemical shift is exceptionally sensitive to its local electronic environment, spanning a range of over 400 ppm.[4] This makes it a highly sensitive reporter of subtle changes in protein conformation, ligand binding, and post-translational modifications.[6][7]
-
Minimal Perturbation: The substitution of hydrogen with fluorine in an aromatic ring, such as in phenylalanine, generally has a minimal effect on the protein's structure and function, ensuring that the probe does not significantly alter the system under study.[8]
This compound is a particularly advantageous probe. The two fluorine atoms on the phenyl ring provide a strong and sharp NMR signal, and their symmetric placement can report on the electronic environment around the aromatic side chain with high fidelity.
The Workflow: From Gene to Spectrum
The successful application of 2,6-F₂-Phe as a conformational probe involves a multi-step process. This workflow ensures the specific incorporation of the unnatural amino acid and the acquisition of high-quality NMR data.
References
- 1. biosynth.com [biosynth.com]
- 2. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Expression of Proteins Containing 2,6-Difluoro-l-phenylalanine
Welcome to the technical support center for the expression of proteins incorporating the non-canonical amino acid 2,6-Difluoro-l-phenylalanine (2,6-diF-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the challenges of this powerful protein engineering technique.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. We delve into the causality behind these challenges and provide actionable solutions.
Q1: I am observing very low or no expression of my target protein after inducing with 2,6-diF-Phe. What are the likely causes and how can I troubleshoot this?
Low or no protein expression is a common hurdle when working with non-canonical amino acids (ncAAs). The issue can stem from several factors, from the efficiency of the orthogonal translation system to the health of your expression host.
Possible Causes & Step-by-Step Troubleshooting:
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may not be efficiently charging the tRNA with 2,6-diF-Phe.
-
Solution: Verify the efficiency of your specific aaRS/tRNA pair for 2,6-diF-Phe. Literature suggests that different synthetases exhibit varying efficiencies for different fluorinated phenylalanine analogs.[1] If possible, test alternative engineered synthetases. Directed evolution approaches have been used to identify aaRS variants with enhanced activity for specific ncAAs.[2][3]
-
-
Toxicity of 2,6-diF-Phe: High concentrations of the ncAA can be toxic to the expression host, leading to poor growth and reduced protein expression.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of 2,6-diF-Phe. Start with a lower concentration (e.g., 0.5 mM) and gradually increase it, monitoring cell growth (OD600) and protein expression. Some studies have found that concentrations around 1-2 mM are generally necessary for efficient incorporation.[1]
-
-
Suboptimal Induction Conditions: The timing and conditions of induction are critical for maximizing protein expression.
-
Solution: Optimize the induction conditions. This includes the cell density at induction (OD600), the concentration of the inducer (e.g., IPTG), and the post-induction temperature and time.[4][5] Lowering the post-induction temperature (e.g., to 16-20°C) and extending the expression time can sometimes improve the yield of correctly folded protein.[6][7]
-
-
Codon Usage: If your gene of interest contains rare codons for the expression host, it can lead to translational stalling and truncated protein products.[5][6]
-
Solution: Analyze your gene sequence for rare codons. If present, consider codon optimization of your gene for the specific expression host (e.g., E. coli). Alternatively, use an expression host strain that is engineered to supplement the levels of tRNAs for rare codons.[5]
-
-
Plasmid Integrity: Ensure that your expression plasmids (both for the target protein and the aaRS/tRNA) are correct and have not acquired any mutations.
-
Solution: Sequence your plasmids to verify the integrity of the gene of interest, the amber stop codon (or other suppression codon), and the components of the orthogonal translation system.
-
Q2: My protein is expressing, but I am getting a high amount of truncated product. What is causing this and how can I fix it?
A high level of truncated protein indicates inefficient suppression of the amber (TAG) codon, meaning the ribosome terminates translation at that site instead of incorporating 2,6-diF-Phe.
Possible Causes & Step-by-Step Troubleshooting:
-
Insufficiently Charged tRNA: The concentration of 2,6-diF-Phe-charged tRNA may be too low to compete effectively with the release factors at the ribosome.
-
Solution:
-
Increase ncAA Concentration: As a first step, try increasing the concentration of 2,6-diF-Phe in your culture medium.
-
Optimize aaRS Expression: Ensure that your engineered aminoacyl-tRNA synthetase is expressed at an optimal level. While it may seem counterintuitive, overproduction of the aaRS does not always lead to maximal tRNA charging.[8] You may need to adjust the promoter strength or inducer concentration for the aaRS.
-
-
-
Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG (amber) stop codon and terminates translation.
-
Solution: Use an E. coli strain that has a modified or deleted RF1. Several commercially available strains are engineered for improved ncAA incorporation by reducing competition from RF1.
-
-
Suboptimal tRNA Expression: The level of the orthogonal suppressor tRNA is crucial for efficient amber suppression.
-
Solution: Ensure your plasmid construct for the tRNA is optimal. Some systems utilize multiple copies of the tRNA gene to increase its intracellular concentration.
-
Q3: I have successfully expressed my protein, but it is insoluble and forming inclusion bodies. What can I do to improve solubility?
Insolubility is a common issue in recombinant protein expression, and the incorporation of a non-canonical amino acid can sometimes exacerbate this problem.[4][7]
Possible Causes & Step-by-Step Troubleshooting:
-
Misfolding Due to ncAA Incorporation: The presence of 2,6-diF-Phe might be disrupting the natural folding pathway of the protein.
-
Solution:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, which can give the polypeptide more time to fold correctly.[6][7]
-
Co-expression of Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.
-
Test Different Fusion Tags: Fuse your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[6]
-
-
-
High Protein Expression Rate: Overly rapid expression can overwhelm the cell's folding machinery, leading to aggregation.
-
Solution:
-
Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., IPTG) to slow down the rate of transcription and translation.
-
Use a Weaker Promoter: If possible, clone your gene of interest under the control of a weaker, more tightly regulated promoter.
-
-
-
Lysis and Purification Buffers: The buffer conditions during purification can significantly impact protein solubility.
-
Solution: Optimize your lysis and purification buffers. Consider adding stabilizing osmolytes (e.g., glycerol, L-arginine), non-detergent sulfobetaines, or adjusting the pH and salt concentration.[7]
-
Q4: How can I confirm that 2,6-diF-Phe has been successfully and specifically incorporated into my target protein?
Verification of ncAA incorporation is a critical step to ensure the integrity of your experiment. Mass spectrometry is the gold standard for this analysis.
Verification Workflow:
-
Intact Protein Mass Analysis:
-
Method: Purify your protein and analyze its total mass using Electrospray Ionization Mass Spectrometry (ESI-MS).[1]
-
Expected Result: The measured mass should correspond to the theoretical mass of the protein with 2,6-diF-Phe incorporated. The mass of phenylalanine is 165.19 g/mol , while the mass of 2,6-Difluorophenylalanine is 201.17 g/mol . You should observe a mass shift corresponding to this difference for each incorporation site.
-
-
Peptide Mapping by LC-MS/MS:
-
Method: Digest your purified protein with a protease (e.g., trypsin) and analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
-
Expected Result: Search the MS/MS data against your protein sequence, including the mass modification for 2,6-diF-Phe at the target residue.[11] This will confirm the exact site of incorporation. This method can also be used to assess the fidelity of incorporation by searching for peptides containing phenylalanine at the target site.
-
II. Frequently Asked Questions (FAQs)
Q: What is the principle behind expressing proteins with 2,6-diF-Phe?
The incorporation of 2,6-diF-Phe relies on the use of an "orthogonal translation system." This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's own synthetases and tRNAs.[12] The engineered aaRS is designed to specifically recognize and charge the orthogonal tRNA with 2,6-diF-Phe. This charged tRNA then recognizes a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of the target protein at the desired site of incorporation.
Q: Why use 2,6-diF-Phe in protein studies?
The fluorine atoms in 2,6-diF-Phe introduce unique physicochemical properties without significantly increasing the size of the amino acid side chain. These properties can be exploited for various applications:
-
Probing Protein Structure and Function: The altered electrostatic potential of the fluorinated aromatic ring can be used to investigate cation-π and other non-covalent interactions that are crucial for protein stability, ligand binding, and enzyme catalysis.[1][13]
-
19F-NMR Spectroscopy: The fluorine atoms serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) studies, allowing for the investigation of protein dynamics and conformational changes in solution.
-
Enhanced Protein Stability: In some cases, the incorporation of fluorinated amino acids can enhance the thermal and metabolic stability of proteins.[13][14]
Q: Can 2,6-diF-Phe be incorporated at multiple sites in a single protein?
Yes, it is possible to incorporate 2,6-diF-Phe at multiple sites by introducing multiple amber (UAG) codons in the gene of interest. However, the efficiency of expression generally decreases with an increasing number of suppression sites. It is important to carefully optimize the expression conditions for multi-site incorporation.
Q: Are there any known issues with the stability of proteins containing 2,6-diF-Phe?
The effect of 2,6-diF-Phe on protein stability is context-dependent. While fluorination can sometimes enhance stability through favorable interactions, it can also be destabilizing if it disrupts critical intramolecular contacts.[14][15][16] It is advisable to experimentally assess the stability of your modified protein using techniques such as circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF).
III. Experimental Protocols & Visualizations
Protocol 1: General Workflow for Expression of a 2,6-diF-Phe Containing Protein in E. coli
-
Transformation: Co-transform an appropriate E. coli expression host (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with an in-frame amber (TAG) codon and the other containing the engineered aminoacyl-tRNA synthetase and its cognate tRNA.
-
Starter Culture: Inoculate a single colony into 5-10 mL of appropriate growth medium (e.g., LB) with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) with the overnight culture to a starting OD600 of ~0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-2 mM. Then, add the inducer for your target protein (e.g., IPTG to a final concentration of 0.1-1 mM) and the inducer for the aaRS/tRNA system if it is under the control of a different inducible promoter.
-
Expression: Reduce the temperature to 16-25°C and continue to shake the culture for 12-24 hours.
-
Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.
Diagrams
Caption: Workflow for incorporating 2,6-diF-Phe into a target protein.
Caption: Troubleshooting flowchart for low or no protein expression.
IV. References
-
Galles, J. L., Infield, J. R., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. --INVALID-LINK--
-
Wang, N., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. --INVALID-LINK--
-
Li, J., et al. (2017). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. Journal of the American Chemical Society. --INVALID-LINK--
-
Lee, B., et al. (2020). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. ACS Chemical Biology. --INVALID-LINK--
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap. --INVALID-LINK--
-
Lalanne, J. B., et al. (2020). Growth-Optimized Aminoacyl-tRNA Synthetase Levels Prevent Maximal tRNA Charging. Cell Systems. --INVALID-LINK--
-
GoldBio. (n.d.). Troubleshooting: Protein Expression. GoldBio. --INVALID-LINK--
-
New England Biolabs. (n.d.). Avoid Common Obstacles in Protein Expression. NEB. --INVALID-LINK--
-
Young, T. S., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. --INVALID-LINK--
-
BenchChem. (n.d.). Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research. BenchChem. --INVALID-LINK--
-
Reddit. (2023). Troubleshooting and Suggestions for Protein Expression. r/labrats. --INVALID-LINK--
-
The Proteionista. (2021). Troubleshooting troublesome recombinant protein expression... YouTube. --INVALID-LINK--
-
Saadati-Eskandari, S., et al. (2022). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Scientific Reports. --INVALID-LINK--
-
Liu, Y., et al. (2023). Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli. Journal of Industrial Microbiology & Biotechnology. --INVALID-LINK--
-
Pörschke, D. (1982). Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides. Analysis in terms of site binding and relation to melting proteins. Nucleic Acids Research. --INVALID-LINK--
-
Ling, J., et al. (2007). Phenylalanyl-tRNA synthetase editing defects result in efficient mistranslation of phenylalanine codons as tyrosine. RNA. --INVALID-LINK--
-
Spevacek, A. R., et al. (2013). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology. --INVALID-LINK--
-
BenchChem. (2025). The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine. BenchChem. --INVALID-LINK--
-
d'Oelsnitz, S., et al. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. bioRxiv. --INVALID-LINK--
-
Ding, D., et al. (2016). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Scientific Reports. --INVALID-LINK--
-
Arts, H. J. G., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Analytical and Bioanalytical Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Application Note: Mass Spectrometry Analysis of L-2,5-Dihydrophenylalanine Labeled Proteins. BenchChem. --INVALID-LINK--
-
Gessner, R. K., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology. --INVALID-LINK--
-
The Bioinformatics Chat. (2024). Protein identification: A deeper dive into analysis of MS-based proteomics data. YouTube. --INVALID-LINK--
-
Lento, C., et al. (2017). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Methods in Molecular Biology. --INVALID-LINK--
-
Chen, Q., et al. (2021). Improving Protein Quantity and Quality—The Next Level of Plant Molecular Farming. International Journal of Molecular Sciences. --INVALID-LINK--
-
Bruderer, R., et al. (2017). ProteomeXchange Dataset PXD005573. ProteomeCentral. --INVALID-LINK--
-
Zhang, C., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. AMB Express. --INVALID-LINK--
-
Lammers, C., et al. (2023). Impact of mixing insufficiencies on L-phenylalanine production with an Escherichia coli reporter strain in a novel two-compartment bioreactor. Microbial Cell Factories. --INVALID-LINK--
-
ResearchGate. (2025). Metabolic engineering and protein directed evolution increase the yield of L-phenylalanine synthesized from glucose in Escherichia coli. ResearchGate. --INVALID-LINK--
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. goldbio.com [goldbio.com]
- 6. neb.com [neb.com]
- 7. youtube.com [youtube.com]
- 8. Growth-Optimized Aminoacyl-tRNA Synthetase Levels Prevent Maximal tRNA Charging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides. Analysis in terms of site binding and relation to melting proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codon Suppression for 2,6-Difluoro-L-phenylalanine
Welcome to the technical support center for the incorporation of 2,6-Difluoro-L-phenylalanine (2,6-diF-Phe). This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion to introduce this unique non-canonical amino acid (ncAA) into proteins. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when starting with 2,6-diF-Phe incorporation.
Q1: Which orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair should I use for this compound?
A1: For the site-specific incorporation of 2,6-diF-Phe, we strongly recommend using an evolved pyrrolysyl-tRNA synthetase (PylRS) based system. A recently developed family of synthetases, termed PheX, has been shown to be particularly effective. Specifically, the PheX-D6 variant, when paired with its cognate Pyl tRNA, demonstrates high fidelity and efficiency for incorporating 2,6-diF-Phe in both E. coli and mammalian cells[1]. Traditional phenylalanine-tRNA synthetase (PheRS) variants often lack the specificity to distinguish between phenylalanine and its fluorinated analogs, leading to promiscuous incorporation and reduced fidelity.
Q2: What is the recommended concentration of 2,6-diF-Phe to add to my culture medium?
A2: The optimal concentration can vary depending on the expression system and the specific protein being expressed. For initial experiments in E. coli, we recommend a concentration range of 1-2 mM. For mammalian cell culture, a starting concentration of 0.5-1 mM is advisable[2]. It's crucial to perform a titration experiment to determine the optimal concentration for your specific construct and host, balancing incorporation efficiency with potential toxicity.
Q3: Can 2,6-diF-Phe be toxic to my expression host?
A3: Fluorinated amino acid analogs can exhibit some level of toxicity, which is generally bacteriostatic rather than bactericidal[3]. The toxicity of fluorophenylalanines is influenced by the position of the fluorine atoms[3]. While 2,6-diF-Phe is generally well-tolerated at effective concentrations, high levels can impact cell growth. If you observe a significant decrease in cell density or growth rate after adding the ncAA, consider reducing its concentration or optimizing the induction conditions (e.g., lower temperature, shorter induction time).
Q4: How can I confirm the successful incorporation of 2,6-diF-Phe into my target protein?
A4: The gold standard for confirming ncAA incorporation is mass spectrometry. Intact protein analysis or peptide mapping after proteolytic digestion (e.g., with trypsin) can precisely identify the mass shift corresponding to the incorporation of 2,6-diF-Phe in place of a canonical amino acid. High-resolution mass spectrometry is essential for resolving the mass difference and confirming site-specificity[2][4]. Western blotting can provide initial evidence of full-length protein expression, but it does not confirm the identity of the incorporated amino acid.
Part 2: Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your experiments. Each guide follows a logical progression from symptom to cause and solution.
Guide 1: Low Yield of Full-Length Protein
Symptom: Western blot analysis shows a faint band for your target protein, or a prominent band corresponding to the truncated product (if the amber codon is not at the C-terminus).
Potential Causes & Solutions:
-
Inefficient aaRS/tRNA Pair: The activity of your chosen synthetase may be suboptimal for 2,6-diF-Phe.
-
Solution: Ensure you are using a validated aaRS variant, such as PheX-D6, which has demonstrated high efficiency for 2,6-diF-Phe incorporation[1]. If you are using a different synthetase, consider switching to a more robust system.
-
-
Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG (amber) stop codon and promotes translation termination, directly competing with the suppressor tRNA[5].
-
Solution 1: Use an E. coli strain with a genomic deletion of the prfA gene (encoding RF1). Several such strains are commercially available and have been shown to significantly increase the yield of ncAA-containing proteins[5].
-
Solution 2: If using a cell-free protein synthesis (CFPS) system, choose a system prepared from an RF1-deficient strain[6].
-
-
Suboptimal ncAA Concentration: The intracellular concentration of acylated suppressor tRNA may be insufficient to outcompete termination.
-
Solution: Perform a dose-response experiment by varying the concentration of 2,6-diF-Phe in the culture medium (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Plot the yield of full-length protein against the ncAA concentration to identify the optimal level.
-
-
Poor ncAA Uptake: 2,6-diF-Phe may not be efficiently transported into the cells.
-
Solution: While most amino acid analogs are taken up by endogenous transporters, this can be a limiting factor. If optimization of other parameters fails, consider using a richer growth medium that may induce the expression of a broader range of amino acid transporters.
-
Experimental Workflow: Optimizing 2,6-diF-Phe Concentration
Caption: Workflow for optimizing 2,6-diF-Phe concentration.
Guide 2: High Background Suppression (Incorporation in the Absence of ncAA)
Symptom: You observe a significant amount of full-length protein expression in your negative control sample (i.e., without the addition of 2,6-diF-Phe).
Potential Causes & Solutions:
-
Promiscuous Synthetase Activity: The orthogonal aaRS is incorrectly charging a canonical amino acid (likely Phenylalanine or Tyrosine) onto the suppressor tRNA.
-
Solution 1: Use a highly specific synthetase. The PheX-D6 variant, for instance, shows very low background suppression in the absence of the target ncAA[1].
-
Solution 2: If using E. coli, express your protein in a minimal medium. This reduces the intracellular concentration of canonical amino acids, decreasing the likelihood of mis-charging. Avoid rich media like LB, which contain high concentrations of free amino acids.
-
Solution 3: For cell culture in mammalian systems, dialyzed fetal bovine serum (dFBS) can be used to reduce the concentration of free amino acids in the medium.
-
-
Nonsense Read-through: In some cases, the ribosome may read through the amber stop codon, inserting a near-cognate amino acid without the involvement of the orthogonal pair. This is more common in mammalian cells.
-
Solution: The sequence context surrounding the UAG codon can influence read-through efficiency. If possible, try moving the amber codon to a different position in your gene of interest.
-
Data Presentation: Fidelity of PheX Synthetases
The following table summarizes the reported fidelity of PheX-D6 and PheX-B5 synthetases for incorporating various fluorinated phenylalanine analogs in HEK cells. Fidelity is presented as the percentage of maximal expression observed in the absence of the ncAA.
| Synthetase Variant | ncAA | Encoding Fidelity (% of Max) |
| PheX-D6 | Penta-F Phe | 98.2% |
| 2,3,5,6-tetra-F Phe | 98.7% | |
| 2,3,6-tri-F Phe | 100.0% | |
| 2,6-diF-Phe | 95.0% | |
| PheX-B5 | Penta-F Phe | 97.5% |
| 2,3,5,6-tetra-F Phe | 97.9% | |
| 2,3,6-tri-F Phe | 88.1% | |
| 2,6-diF-Phe | 81.8% | |
| 2-mono-F Phe | 95.6% |
Data adapted from Galles, et al. (2023)[1]. The fidelity values indicate a very low level of background expression in the absence of the specified ncAA.
Guide 3: Verifying Incorporation by Mass Spectrometry
Symptom: You have expressed and purified your protein, and now need to definitively confirm the incorporation of 2,6-diF-Phe at the desired site.
Protocol: Sample Preparation and Analysis for LC-MS/MS
-
Protein Purification: Purify the target protein using an appropriate method (e.g., affinity chromatography) to a high degree of purity.
-
In-solution Digestion:
-
Take approximately 50-100 µg of the purified protein in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%[2].
-
-
Peptide Cleanup: Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptides.
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample onto a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a proteomics data analysis software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the acquired spectra against a protein sequence database containing the sequence of your target protein.
-
Crucially, define a variable modification on the target amino acid residue corresponding to the mass difference between 2,6-diF-Phe and the original amino acid encoded by the codon you replaced (e.g., Serine if you mutated a Ser codon to TAG).
-
Mass of Phenylalanine (C9H11NO2): ~165.079 Da
-
Mass of this compound (C9H9F2NO2): ~201.060 Da
-
The expected mass shift will be precisely identifiable by the software.
-
-
Logical Diagram: The Core Components of Codon Suppression
Caption: Key molecular players in 2,6-diF-Phe incorporation.
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Research Portal [scholarship.miami.edu]
- 5. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 6. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yields of Proteins Containing 2,6-Difluoro-L-phenylalanine
Welcome to the technical support center for the expression and purification of proteins incorporating 2,6-Difluoro-l-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing proteins with this non-canonical amino acid (ncAA). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve higher yields of your target protein.
Introduction: The Challenge and Opportunity of this compound
Incorporating this compound into proteins offers a powerful tool for probing protein structure and function, as well as for developing novel therapeutics. The fluorine atoms provide a sensitive NMR probe and can modulate the electronic properties of the aromatic ring, influencing protein stability and interactions. However, achieving high yields of proteins containing this ncAA can be challenging due to factors such as the efficiency of the orthogonal translation system, potential toxicity of the ncAA, and complexities in protein purification. This guide will address these challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for incorporating this compound into proteins?
A1: The most common method is genetic code expansion via amber stop codon suppression.[1][2] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous amino acids or tRNAs.[1][3] The synthetase charges the orthogonal tRNA with this compound, and this tRNA then recognizes the amber codon (UAG) in the mRNA of the target protein, leading to the incorporation of the ncAA at that specific site.
Q2: Which aminoacyl-tRNA synthetase/tRNA pair should I use for this compound?
A2: Recent studies have identified pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs, such as PheX-D6 and PheX-B5, that efficiently incorporate a range of fluorinated phenylalanine analogs, including this compound, in both E. coli and mammalian cells.[1] The PheX-D6 pair has been shown to have a high fidelity of 95.0% for this compound incorporation in HEK cells.[1]
Q3: What is a typical starting concentration of this compound in the culture medium?
A3: A common starting concentration for fluorinated phenylalanine analogs in the culture medium is between 1 mM and 2 mM.[1] It is advisable to perform a titration experiment to determine the optimal concentration for your specific protein and expression system, as high concentrations can sometimes be toxic to the cells.
Q4: Can this compound be toxic to my E. coli cells?
A4: While specific toxicity data for this compound is not extensively documented, high concentrations of non-canonical amino acids can exert a metabolic burden on the host cells.[4][5] This can manifest as slower growth rates or reduced protein expression. It is recommended to monitor cell growth after the addition of the ncAA and to optimize its concentration. Using a minimal medium can sometimes mitigate toxicity and improve incorporation efficiency by reducing competition with canonical phenylalanine.[1]
Q5: How can I confirm the successful incorporation of this compound into my protein?
A5: The most definitive method for confirming incorporation is mass spectrometry (MS). Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the incorporation of this compound instead of a canonical amino acid. Tandem MS (MS/MS) of proteolytic digests can pinpoint the exact location of the ncAA.
Troubleshooting Guide
Low Protein Yield
Low yield is a common issue when expressing proteins with ncAAs. The following sections address potential causes and solutions.
Cause: Competition between the suppressor tRNA and Release Factor 1 (RF1) at the UAG codon can lead to premature termination of translation, resulting in truncated protein fragments and low yield of the full-length, ncAA-containing protein.[3]
Solutions:
-
Use an RF1-deficient E. coli strain: Strains engineered to lack RF1, such as C321.ΔA, can significantly improve the efficiency of amber suppression and increase the yield of the full-length protein.[3]
-
Increase the copy number of the suppressor tRNA: Expressing the suppressor tRNA from a plasmid with a higher copy number can increase its intracellular concentration, favoring suppression over termination. However, be cautious as overly high levels of tRNA can also be toxic.
-
Optimize the expression of the aminoacyl-tRNA synthetase: Ensure that the synthetase is expressed at a sufficient level to efficiently charge the suppressor tRNA. You may need to optimize the inducer concentration for the synthetase expression plasmid.
Cause: The evolved aminoacyl-tRNA synthetase may not have optimal activity for this compound, leading to inefficient charging of the suppressor tRNA.
Solutions:
-
Use a proven synthetase: Employ synthetases that have been specifically shown to be efficient for this compound, such as the PheX-D6 or PheX-B5 variants.[1]
-
Directed evolution of the synthetase: If yields remain low, you may consider further directed evolution of the synthetase to improve its activity and specificity for this compound.[3]
Cause: Standard protein expression conditions may not be optimal for producing proteins with ncAAs.
Solutions:
-
Optimize inducer concentration and induction time: High levels of protein expression can sometimes lead to misfolding and aggregation, especially with ncAAs. Try reducing the inducer concentration (e.g., IPTG) and extending the induction time at a lower temperature (e.g., 18-25°C).
-
Media optimization: The composition of the culture medium can significantly impact protein yield. Experiment with different media formulations, such as minimal media supplemented with this compound, to reduce competition from endogenous phenylalanine.[1][6][7]
| Media Component | Recommended Concentration Range | Rationale |
| This compound | 1 - 2 mM | Provides the ncAA for incorporation. |
| Glucose | 5 - 10 g/L | Primary carbon source for cell growth. |
| Tryptone | 10 - 20 g/L | Provides essential amino acids and peptides. |
| Yeast Extract | 5 - 10 g/L | Source of vitamins and cofactors. |
| MgSO4 | 0.5 - 1.0 g/L | Essential for enzymatic activity. |
Table 1: Recommended media component concentration ranges for optimizing protein expression.
Protein Misfolding and Aggregation
Cause: The incorporation of a non-canonical amino acid can sometimes disrupt the natural folding pathway of the protein, leading to the formation of insoluble aggregates known as inclusion bodies.
Solutions:
-
Lower expression temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down the rate of protein synthesis, which can give the polypeptide chain more time to fold correctly.
-
Co-expression of chaperones: Overexpressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can assist in the proper folding of your target protein.
-
Use of solubility-enhancing fusion tags: Fusing a highly soluble protein, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to your target protein can improve its solubility.
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound Incorporation in E. coli
-
Co-transform your E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with the plasmid encoding your target protein with an amber codon and the plasmid encoding the orthogonal synthetase/tRNA pair (e.g., pEVOL-PheX-D6).
-
Inoculate a 5 mL LB culture containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of auto-inducing media containing 1 mM this compound and the appropriate antibiotics with 500 µL of the overnight culture.[1]
-
Incubate the culture at 37°C with shaking at 250 rpm for 24 hours.[1]
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM Tris, 0.5 M NaCl, 5 mM imidazole, pH 8.0).[1]
-
Lyse the cells by sonication or microfluidization.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes.
-
Analyze the soluble fraction and the insoluble pellet by SDS-PAGE to assess protein expression and solubility.
Protocol 2: Purification of His-tagged Proteins Containing this compound
-
Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the clarified cell lysate onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
If necessary, perform a buffer exchange step using dialysis or a desalting column to remove the imidazole.
-
For higher purity, a further purification step, such as size-exclusion chromatography, can be employed.
Visualizing the Workflow
Caption: Workflow for expression and purification of proteins containing this compound.
Advanced Troubleshooting: Codon and Context Effects
While the primary focus is on the amber stop codon, the surrounding nucleotide sequence and the overall codon usage of your gene can also influence expression levels.
Codon Usage Bias
Concept: Different organisms have preferences for certain synonymous codons over others, which is often correlated with the abundance of the corresponding tRNAs.[8][9] Using rare codons in a highly expressed gene can lead to translational pausing and reduced protein yield.
Recommendation:
-
Codon Optimization: When designing your gene construct, it is advisable to optimize the codon usage for your expression host (e.g., E. coli K12). Several online tools and commercial services are available for this purpose. This will ensure that the translation of your protein is not limited by the availability of rare tRNAs.
Codon Context
Concept: The efficiency of translation can also be influenced by the codons immediately upstream and downstream of a particular codon. Certain codon pairs are translated more efficiently than others.
Recommendation:
-
While less straightforward to optimize than individual codon usage, be aware that the context of the amber codon could potentially affect suppression efficiency. If you have multiple potential sites for incorporating this compound, you might consider the surrounding codons as a secondary factor in your selection.
Final Remarks
Improving the yield of proteins containing this compound is a multifactorial process that requires careful optimization of the genetic constructs, expression conditions, and purification strategies. By systematically addressing the potential bottlenecks outlined in this guide, researchers can significantly enhance their success in producing these valuable modified proteins for a wide range of applications in basic research and drug discovery.
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of medium composition to increase the expression of recombinant human interferon-β using the Plackett–Burman and central composite design in E. coli SE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Codon usage bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Computational Analyses of Codon Usage Bias and Its Effects on Protein Translation, Expression, and Folding - University of Notre Dame - Figshare [curate.nd.edu]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of Non-Canonical Amino Acids
Welcome to the technical support center for non-canonical amino acid (ncAA) incorporation. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their ncAA incorporation experiments. As a senior application scientist, I will provide you with in-depth, field-proven insights to help you navigate the complexities of expanding the genetic code.
This guide is structured to address specific issues you might encounter, with a focus on the causality behind experimental choices. We will delve into the core components of ncAA incorporation, from the orthogonal translation system to the final analysis of your protein of interest.
Section 1: Core Principles of ncAA Incorporation
Successful site-specific incorporation of a non-canonical amino acid relies on an orthogonal translation system (OTS) that functions in parallel with the host cell's own machinery without cross-reacting with it.[1][2][3] This system is typically composed of:
-
An orthogonal aminoacyl-tRNA synthetase (o-aaRS) : An engineered enzyme that specifically charges the ncAA onto its cognate tRNA.
-
An orthogonal tRNA (o-tRNA) : A tRNA that is not recognized by any of the host cell's endogenous synthetases but is a substrate for the o-aaRS. Its anticodon is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG).[1][4]
-
A non-canonical amino acid (ncAA) : The novel amino acid to be incorporated.
-
A gene of interest containing a codon (e.g., UAG) at the desired site of ncAA incorporation.
The efficiency of this process can be influenced by a multitude of factors, which we will explore in the following troubleshooting sections.
Experimental Workflow for ncAA Incorporation
Caption: A generalized workflow for ncAA incorporation in a cellular system.
Section 2: Troubleshooting Guide & FAQs
This section is organized by common problem areas. Each question is designed to address a specific issue you might be facing.
Part A: Orthogonal Translation System (OTS) Issues
FAQ 1: I'm not seeing any expression of my full-length protein. Could the o-aaRS/o-tRNA pair be the problem?
Possible Causes & Solutions:
-
Suboptimal o-aaRS/o-tRNA Pair: Not all orthogonal pairs are created equal. The efficiency of an o-aaRS/o-tRNA pair can vary depending on the ncAA, the expression host, and the specific protein being expressed.[5]
-
Actionable Advice: If you are using a well-characterized o-aaRS/o-tRNA pair for a common ncAA, it is less likely to be the primary issue. However, if you are working with a novel ncAA or a less common OTS, consider testing a different, validated pair if available. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair is known for its orthogonality in both bacterial and eukaryotic systems.[6]
-
-
Low o-aaRS Expression or Activity: The synthetase needs to be expressed at a sufficient level to charge the o-tRNA pool effectively.
-
Actionable Advice:
-
Verify o-aaRS Expression: Use a FLAG or His-tag on your o-aaRS to confirm its expression via Western blot.
-
Optimize Promoter Strength: The promoter driving the o-aaRS should be strong enough to produce adequate enzyme levels. Consider using a stronger promoter if expression is low.[2]
-
Codon Optimization: Ensure the o-aaRS gene is codon-optimized for your expression host.
-
-
-
Insufficient o-tRNA Levels: The concentration of charged o-tRNA is a critical factor.
FAQ 2: My protein yield is very low. How can I improve the efficiency of my OTS?
Possible Causes & Solutions:
-
Suboptimal Plasmid Ratio: The relative expression levels of the o-aaRS, o-tRNA, and your gene of interest are crucial.
-
Actionable Advice: Experiment with different plasmid copy numbers and promoter strengths to find the optimal balance. A two-plasmid system, one for the OTS and one for the gene of interest, allows for more flexible optimization. A single-plasmid system can also be effective and has been shown to increase yields in some cases.[2]
-
-
Inefficient tRNA Aminoacylation: The engineered o-aaRS may have a low catalytic efficiency (kcat/Km) for the ncAA.
-
Poor o-tRNA Recognition by Elongation Factor Tu (EF-Tu): In bacteria, EF-Tu is responsible for delivering the charged tRNA to the ribosome.[1] Some orthogonal tRNAs, particularly those from archaea, may not be efficiently recognized by E. coli EF-Tu.[2]
Part B: Expression Conditions & Host Factors
FAQ 3: I see some full-length protein, but also a significant amount of a truncated product. What's causing this?
Possible Causes & Solutions:
-
Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG stop codon and terminates translation.[9][10] This directly competes with the o-tRNA for binding to the ribosome.[2]
-
Actionable Advice:
-
Use an RF1-Deficient Strain: The most effective solution is to use a genomically recoded E. coli strain where all UAG codons have been replaced with UAA, and the gene for RF1 (prfA) has been deleted (e.g., C321.ΔA).[9][11] This eliminates the competition from RF1.
-
Overexpress the OTS: Increasing the concentration of the o-aaRS and o-tRNA can help the suppressor tRNA outcompete RF1.[2]
-
-
-
Insufficient ncAA Concentration or Uptake: If the intracellular concentration of the ncAA is too low, the o-aaRS cannot efficiently charge the o-tRNA.
-
Actionable Advice:
-
Optimize ncAA Concentration: Titrate the concentration of the ncAA in your growth media. A typical starting point is 1-2 mM, but the optimal concentration can vary.
-
Check ncAA Solubility and Stability: Ensure your ncAA is fully dissolved in the media and is stable under your culture conditions.
-
Consider Endogenous Biosynthesis: For some ncAAs, engineering the host to produce the ncAA can lead to higher intracellular concentrations and better incorporation efficiency.[12]
-
-
-
Codon Context Effects: The nucleotides surrounding the UAG codon can influence the efficiency of suppression.[13][14][15]
-
Actionable Advice: If possible, try moving the UAG codon to a different position in your gene. In prokaryotes, purine bases immediately downstream of the UAG codon (+4 position) have been shown to enhance suppression efficiency.[13]
-
FAQ 4: My cells are growing very slowly or dying after I add the ncAA. What should I do?
Possible Causes & Solutions:
-
ncAA Cytotoxicity: Some ncAAs can be toxic to the host cells, either by inhibiting essential metabolic pathways or by being mis-incorporated into endogenous proteins.[11][16]
-
Actionable Advice:
-
Perform a Toxicity Assay: Determine the maximum tolerable concentration of your ncAA by growing your host cells in a range of ncAA concentrations and monitoring their growth rate.
-
Delay ncAA Addition: Add the ncAA to the culture medium just before inducing protein expression to minimize the exposure time.
-
Use a Cell-Free Protein Synthesis (CFPS) System: CFPS systems are not constrained by cell viability and can be an excellent alternative for expressing proteins with toxic ncAAs.[11][17]
-
-
Part C: Protein Expression & Detection
FAQ 5: My Western blot shows no band for my protein of interest, or the signal is very weak. How can I troubleshoot this?
This is a common issue that can stem from problems at multiple stages of the Western blotting workflow.
Troubleshooting Western Blots for ncAA-Containing Proteins
| Problem | Possible Cause | Solution |
| No Signal / Weak Signal | Low Protein Yield: The ncAA incorporation efficiency is low. | Address the issues in Parts A and B of this guide. |
| Inefficient Transfer: The protein is not transferring from the gel to the membrane. | Use a Ponceau S stain to verify transfer. Optimize transfer time and voltage. For small proteins (<15 kDa), use a 0.2 µm membrane.[18][19] | |
| Poor Antibody Binding: The primary antibody may not be effective. | Ensure you are using an antibody validated for Western blotting. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Inactive Detection Reagents: The HRP substrate or secondary antibody may be expired or inactive. | Use fresh reagents. Test the secondary antibody by dotting it on the membrane and adding the substrate. | |
| High Background | Insufficient Blocking: The blocking buffer is not effectively preventing non-specific antibody binding. | Increase blocking time (1-2 hours at RT or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA or non-fat milk). Add 0.05% Tween 20 to your blocking and wash buffers.[19][20] |
| Antibody Concentration Too High: The primary or secondary antibody concentrations are excessive. | Titrate your antibodies to find the optimal concentration that gives a strong signal with low background. | |
| Incorrect Band Size | Protein Degradation: The sample was not handled properly, leading to proteolysis. | Add protease inhibitors to your lysis buffer and keep samples on ice.[18] |
| Post-Translational Modifications: Glycosylation or other modifications can alter the protein's migration. | Treat with appropriate enzymes (e.g., PNGase F for N-linked glycans) if you suspect modifications. | |
| Truncated Protein: As discussed in FAQ 3, this is due to failed suppression of the UAG codon. | Address the root causes of low incorporation efficiency. |
Part D: Verification of ncAA Incorporation
FAQ 6: I have a band of the correct size on my Western blot. How can I be certain that the ncAA has been incorporated?
While a full-length protein product is a good indication of successful suppression, it does not definitively prove that the ncAA was incorporated. A natural amino acid could have been mis-incorporated at the UAG site.
Definitive Verification using Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming ncAA incorporation.
Protocol: In-gel Tryptic Digestion and LC-MS/MS Analysis
-
Protein Separation: Run your purified protein on an SDS-PAGE gel.
-
Band Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue) and excise the band corresponding to your full-length protein.
-
In-Gel Digestion:
-
Destain the gel piece.
-
Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein overnight with trypsin.
-
-
Peptide Extraction: Extract the resulting peptides from the gel piece.
-
LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a protein database that includes the sequence of your protein with the ncAA at the specified position. Look for the peptide containing the ncAA and confirm that its mass corresponds to the theoretical mass. The fragmentation pattern (MS/MS spectrum) will provide further confirmation of the peptide sequence.[7][21][22]
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting low ncAA incorporation efficiency.
Section 3: References
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Vertex AI Search. 4
-
Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. 23
-
An efficient ncAA incorporation system is the outcome of the comprehensive optimization of the translational machinery. ResearchGate. 24
-
Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. MDPI. 25
-
Incorporation of non-canonical amino acids. PubMed Central. 7
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed Central. 13
-
Improving the Efficiency and Orthogonality of Genetic Code Expansion. PubMed Central. 1
-
Selecting aminoacyl-tRNA synthetase/tRNA pairs for efficient genetic encoding of noncanonical amino acids into proteins. ResearchGate. 6
-
Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. EliScholar – A Digital Platform for Scholarly Publishing at Yale. 26
-
A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. PubMed Central. 5
-
Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids. Semantic Scholar. 14
-
Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. National Institutes of Health. 11
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. 2
-
Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. MDPI. 15
-
Deciphering context-dependent amber suppression efficiency in mammalian cells with an expanded genetic code. Unknown Source. 27
-
Tuning tRNAs for improved translation. Frontiers. 28
-
Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PubMed Central. 21
-
Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments. 22
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. 9
-
Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. ACS Publications. 29
-
Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. PubMed Central. 10
-
Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Preprints.org. 16
-
Troubleshooting and Optimizing a Western Blot. Addgene Blog. 18
-
Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. PubMed Central. 8
-
Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. 30
-
Western Blot Troubleshooting. Thermo Fisher Scientific. 20
-
Non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases. PubMed Central. 31
-
Western blot troubleshooting guide!. Jackson ImmunoResearch. 32
-
Western Blot Troubleshooting Guide. Boster Biological Technology. 19
-
Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. eScholarship, University of California. 12
-
Western Blot Troubleshooting Guide. Bio-Techne. --INVALID-LINK--
-
Unraveling Unnatural Amino Acid Incorporation: A Comparative Guide to Validation Techniques. BenchChem. 33
-
Computationally Assisted Noncanonical Amino Acid Incorporation. ACS Central Science. 34
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. 17
-
Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome. 35
-
Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. 36
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. 3
-
Expanding the non-canonical amino acid toolbox for mammalian cells. YouTube. 37
References
- 1. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. twistbioscience.com [twistbioscience.com]
- 13. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids. | Semantic Scholar [semanticscholar.org]
- 15. Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair [mdpi.com]
- 16. Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins[v1] | Preprints.org [preprints.org]
- 17. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.addgene.org [blog.addgene.org]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? [mdpi.com]
- 26. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 27. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 28. Frontiers | Tuning tRNAs for improved translation [frontiersin.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. books.rsc.org [books.rsc.org]
- 31. Non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Western blot troubleshooting guide! [jacksonimmuno.com]
- 33. benchchem.com [benchchem.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 36. researchgate.net [researchgate.net]
- 37. youtube.com [youtube.com]
Technical Support Center: Overcoming 2,6-Difluoro-l-phenylalanine Toxicity in E. coli Protein Expression
Introduction: The incorporation of non-canonical amino acids (ncAAs) like 2,6-Difluoro-l-phenylalanine (2,6-diF-Phe) into proteins offers powerful tools for probing protein structure, function, and developing novel therapeutics. However, the utility of these analogs is often hampered by their inherent toxicity to expression hosts like Escherichia coli. This guide provides a structured, in-depth technical resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome the challenges associated with 2,6-diF-Phe toxicity during recombinant protein expression.
Section 1: Understanding the Root Cause of Toxicity
This section dissects the fundamental biochemical reasons behind the adverse effects of 2,6-diF-Phe on E. coli.
FAQ: What makes this compound toxic to E. coli?
The toxicity of 2,6-diF-Phe primarily stems from two distinct cellular mechanisms:
-
Global Misincorporation by Endogenous Machinery: The native E. coli phenylalanyl-tRNA synthetase (PheRS) exhibits substrate promiscuity and can mistakenly recognize and charge 2,6-diF-Phe onto the native tRNAPhe.[1] This leads to the widespread, random incorporation of the analog at phenylalanine codons throughout the entire proteome. The altered steric and electronic properties of the fluorinated analog can cause protein misfolding, aggregation, and loss of function in essential enzymes, ultimately leading to growth inhibition or cell death.[2]
-
Metabolic Pathway Disruption: As a structural analog of phenylalanine, 2,6-diF-Phe can act as a false feedback inhibitor of key enzymes in the aromatic amino acid biosynthesis pathway.[3] For instance, it can allosterically inhibit chorismate mutase-prephenate dehydratase (encoded by pheA), a critical enzyme for phenylalanine synthesis. This shuts down the production of the natural amino acid and disrupts metabolic homeostasis.
Section 2: The Core Solution: Orthogonal Translation Systems (OTS)
The most effective strategy to circumvent 2,6-diF-Phe toxicity is to prevent its interaction with the host's native translational machinery. This is achieved by implementing an Orthogonal Translation System (OTS).
FAQ: How does an Orthogonal Translation System (OTS) solve the toxicity problem?
An OTS is a bioengineered enzyme-tRNA pair, consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, that is "orthogonal" to the host system. This means it functions independently and does not cross-react with any of the host's endogenous synthetases or tRNAs.[4][5]
The system is engineered for a specific purpose:
-
Engineered aaRS: The synthetase is evolved to exclusively recognize the non-canonical amino acid (in this case, 2,6-diF-Phe) and ignore all 20 canonical amino acids.
-
Suppressor tRNA: The cognate tRNA is engineered to recognize a unique codon, typically the amber stop codon (UAG), which is the least used stop codon in E. coli.[4]
By introducing a UAG codon at the desired site in your gene of interest, the OTS directs the site-specific incorporation of 2,6-diF-Phe only into your target protein. This hijacks the UAG codon's function from "stop" to "insert 2,6-diF-Phe," preventing both global misincorporation and the need for high, toxic concentrations of the analog in the cytoplasm.
Section 3: Troubleshooting Guide & FAQs
Even with an OTS, challenges can arise. This section addresses common problems in a question-and-answer format.
Issue 1: Poor Cell Growth or Lysis After Induction
-
Q: My E. coli culture grows poorly or lyses after adding 2,6-diF-Phe, even though I'm using an OTS plasmid. What's happening?
-
A: This indicates significant residual toxicity. The most likely cause is that the concentration of 2,6-diF-Phe is too high, overwhelming the cell and still allowing for some level of misincorporation by the native PheRS. Another possibility is insufficient expression of the orthogonal synthetase, leading to a pool of "free" 2,6-diF-Phe that can inhibit metabolic pathways.
-
Troubleshooting Steps:
-
Toxicity Titration: Perform a dose-response experiment to find the minimum concentration of 2,6-diF-Phe required for incorporation without killing the host (See Protocol 1).
-
Use a Phenylalanine Auxotroph: Employ an E. coli strain that cannot synthesize its own phenylalanine. This allows you to control phenylalanine levels in the media precisely, reducing competition with the native PheRS.[1]
-
Optimize Media: Grow cells in a minimal medium (e.g., M9) to prevent competition from phenylalanine present in rich media like LB. Supplement with all other 19 canonical amino acids to support general cell health.
-
Optimize Induction Conditions:
-
Lower the induction temperature to 18-25°C to slow down protein synthesis and reduce metabolic burden.[6]
-
Reduce the concentration of the inducer (e.g., IPTG).
-
Induce at a higher optical density (OD600 of 0.8-1.0) when the culture is more robust.
-
-
-
Issue 2: Low or No Yield of Full-Length Protein
-
Q: My cells are viable, but Western blot analysis shows no full-length protein, or only a very faint band. What should I check?
-
A: This points to an inefficient OTS or suboptimal expression conditions. The primary suspect is often the synthetase itself or its expression level.
-
Troubleshooting Steps:
-
Verify Synthetase Specificity: Ensure your chosen orthogonal aaRS is efficient for 2,6-diF-Phe. Some synthetases evolved for other fluorinated analogs may have poor activity with this specific isomer. Recent studies have identified specific pyrrolysyl-tRNA synthetase variants with high fidelity for 2,6-diF-Phe.[7]
-
Confirm OTS Plasmid Integrity: Sequence your OTS plasmid (e.g., pEVOL) to ensure there are no mutations in the synthetase or tRNA genes.
-
Check for Leaky Expression: Run a control culture without induction. If you see your target protein being expressed, this "leaky" expression can be toxic and should be addressed by using a strain with tighter expression control (e.g., BL21(DE3)-pLysS).
-
-
Issue 3: High Amount of Truncated Product
-
Q: I see a strong protein band corresponding to the molecular weight of my protein truncated at the amber codon site. Why?
-
A: This is a classic sign of inefficient nonsense suppression. It means that at the UAG codon, the cell's Release Factor 1 (RF1) is outcompeting your suppressor tRNA, terminating translation instead of incorporating 2,6-diF-Phe.[4]
-
Troubleshooting Steps:
-
Use an RF1-Deficient Strain: This is the most effective solution. Use a genomically recoded E. coli strain, such as C321.ΔA, where all UAG stop codons have been replaced with UAA, allowing for the deletion of the prfA gene (which encodes RF1).[4][8] This eliminates the competition entirely.
-
Increase Suppressor tRNA Expression: Ensure you are using a robust expression system for your OTS, such as the pEVOL plasmid family, which is designed to enhance suppressor tRNA levels.[5]
-
Optimize 2,6-diF-Phe Concentration: Insufficient intracellular concentration of the ncAA can limit the amount of acylated suppressor tRNA available, tipping the balance in favor of RF1. Revisit your titration experiment (Protocol 1).
-
-
Section 4: Key Experimental Protocols
Protocol 1: Determining Optimal 2,6-diF-Phe Concentration
Objective: To identify the highest concentration of 2,6-diF-Phe that permits cell growth while enabling efficient incorporation into a reporter protein (e.g., sfGFP with a UAG codon).
-
Setup: Co-transform your E. coli expression strain with two plasmids: one for your reporter protein (e.g., pET-sfGFP-N150TAG) and one for your OTS (e.g., pEVOL-2,6-diF-PheRS).
-
Inoculation: Inoculate 5 mL of rich media (e.g., LB) with a single colony and grow overnight at 37°C.
-
Sub-culturing: The next day, inoculate 10 mL of M9 minimal media supplemented with 0.4% glucose, necessary antibiotics, and all canonical amino acids except phenylalanine, to an OD600 of 0.05.
-
Dose-Response: Aliquot 1 mL of the culture into 8 separate tubes. Add 2,6-diF-Phe to final concentrations of 0 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM, and 5 mM. Include a positive control with 1 mM Phenylalanine and no 2,6-diF-Phe (for a non-UAG version of the reporter).
-
Growth: Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce all cultures with an appropriate concentration of IPTG (e.g., 0.5 mM).
-
Expression & Monitoring: Transfer cultures to an 18°C shaker. After 16-20 hours, measure the final OD600 to assess toxicity and measure fluorescence (for a GFP reporter) to assess incorporation efficiency.
-
Analysis: Plot final OD600 vs. concentration and fluorescence vs. concentration. The optimal concentration is the one that gives the highest fluorescence signal without a severe drop in cell density.
Protocol 2: Optimized Protein Expression with 2,6-diF-Phe
Objective: To produce a target protein containing 2,6-diF-Phe using an OTS.
-
Transformation: Co-transform a suitable E. coli strain (e.g., C321.ΔA for best results) with your target protein plasmid (containing a UAG codon) and the appropriate OTS plasmid.
-
Starter Culture: Inoculate a 10 mL LB starter culture with a single colony and grow overnight at 37°C.
-
Main Culture: Inoculate 1 L of M9 minimal media (supplemented with 0.4% glucose, MgSO4, CaCl2, antibiotics, and 19 amino acids (no Phe)) with the overnight culture. Grow at 37°C until the OD600 reaches 0.8.
-
Induction: Chill the culture on ice for 15 minutes. Add 2,6-diF-Phe to its predetermined optimal concentration (e.g., 1 mM) and IPTG to a final concentration of 0.2-0.5 mM.
-
Expression: Transfer the flask to an 18°C shaker and incubate for 16-24 hours.
-
Controls: Always run two small-scale (10 mL) control cultures in parallel:
-
Negative Control: Induce without adding 2,6-diF-Phe. This will reveal the amount of truncated protein.
-
Positive Control (if available): Express a wild-type version of your protein (no UAG codon) to establish a baseline for expression levels.
-
-
Harvesting: Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Verification: Before large-scale purification, lyse a small aliquot of cells and confirm the expression of full-length protein by SDS-PAGE and Western blot. Mass spectrometry should be used to definitively confirm the mass of the purified protein, verifying the incorporation of 2,6-diF-Phe.
Section 5: Data & Resources
Table 1: Comparison of Common E. coli Strains for ncAA Incorporation
| Strain | Key Features | Recommended Use Case |
| BL21(DE3) | Standard expression host, T7 promoter system. | Initial screening, non-toxic ncAAs. Prone to truncation with UAG. |
| BL21(DE3)-pLysS | Tightly regulated T7 promoter (reduces leaky expression). | For toxic target proteins where basal expression is a problem. |
| Phenylalanine Auxotroph | Cannot synthesize endogenous phenylalanine. | Reduces competition between Phe and 2,6-diF-Phe for the native PheRS.[1] |
| C321.ΔA (GRO) | Genomically Recoded Organism (GRO); all 321 UAG stop codons replaced with UAA; RF1 deleted.[4][8] | Gold Standard. Eliminates competition with RF1, dramatically increasing incorporation fidelity and yield. |
Table 2: Reported Incorporation Fidelity of Fluorinated Phenylalanine Analogs
This table highlights that synthetase choice is critical. Fidelity is defined as the percentage of the ncAA incorporated at the target codon versus any misincorporated canonical amino acid.
| Fluorinated Analog | Engineered Synthetase | Reported Fidelity | Source |
| 2,6-Fluoro Phe | PheX-D6 | 95.0% | Galles, et al. (2023)[7] |
| p-Fluoro-Phe | Yeast PheRS Mutant | 64-75% | Furter, R. (1998)[9][10] |
| Penta-Fluoro Phe | PheX-D6 | 98.2% | Galles, et al. (2023)[7] |
Section 6: Advanced Strategies
FAQ: My yields are still low despite optimization. Are there more advanced methods?
-
A: Yes, for particularly challenging projects, advanced strategies can be employed.
-
Adaptive Laboratory Evolution (ALE): This involves culturing E. coli under continuous selective pressure (e.g., gradually increasing concentrations of 2,6-diF-Phe) to evolve strains with spontaneous mutations that confer higher tolerance.[11] This can lead to modifications in transporters, metabolic pathways, or even the translational machinery itself.
-
Metabolic Engineering: If precursor supply is a bottleneck, one can engineer the host's central metabolism. For example, overexpressing genes like ppsA and tktA can increase the intracellular pools of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), the precursors for aromatic amino acid synthesis, potentially boosting the efficiency of the OTS.[12][13]
-
References
- 1. Non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of l-2,5-Dihydrophenylalanine into Cell Proteins of Escherichia coli and Sarcoma 180 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 12. Co-expression of five genes in E coli for L-phenylalanine in Brevibacterium flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Proteins with Incorporated 2,6-Difluoro-L-phenylalanine
Welcome to the technical support center for researchers working with proteins containing the non-canonical amino acid 2,6-Difluoro-L-phenylalanine (2,6-DFP). As a Senior Application Scientist, I understand that incorporating unnatural amino acids introduces unique challenges into your protein expression and purification workflows. This guide is designed to provide expert-driven, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experiments.
The incorporation of fluorinated phenylalanine analogs is a powerful tool for dissecting aromatic interactions, probing protein structure and function, and developing novel therapeutics.[1][2] However, the altered physicochemical properties of 2,6-DFP compared to natural phenylalanine can significantly impact protein folding, stability, and behavior during purification. This guide explains the causality behind these challenges and offers robust, self-validating protocols to overcome them.
Section 1: Expression and Incorporation Fidelity
This section addresses common problems encountered during the expression of proteins containing 2,6-DFP, focusing on yield and the accuracy of incorporation.
Q1: My protein expression levels are significantly lower after incorporating 2,6-DFP. What is causing this and how can I improve the yield?
Low yield is a frequent challenge when working with non-canonical amino acids (ncAAs).[3] The issue often stems from the competition between the engineered tRNA/synthetase pair and the cell's natural machinery, as well as potential cytotoxicity of the ncAA.
Causality Explained:
-
Synthetase Efficiency: The evolved aminoacyl-tRNA synthetase (aaRS) responsible for charging the tRNA with 2,6-DFP may not be as efficient as its natural counterparts, leading to a slower rate of translation.
-
Competition with Release Factors: If you are using stop codon suppression (e.g., an amber UAG codon) to incorporate 2,6-DFP, there is inherent competition with endogenous release factors that terminate translation.[4] This results in a mixture of full-length, ncAA-containing protein and truncated products.[4]
-
Cellular Stress: High concentrations of 2,6-DFP or the overexpression of the orthogonal translation system (OTS) components can induce stress on the host cells (whether bacterial or mammalian), leading to reduced growth and lower protein production.
Troubleshooting and Optimization Strategies:
-
Optimize ncAA Concentration: The concentration of 2,6-DFP in the culture medium is critical. Too low, and it becomes the limiting factor for protein synthesis. Too high, and it can be toxic. Perform a dose-response experiment, testing concentrations from 0.5 mM to 5 mM to find the optimal balance for your specific protein and expression system.[1]
-
Adjust Induction Conditions: For inducible systems like E. coli with IPTG, optimizing the induction process can significantly boost yield.
-
Lower Temperature: After induction, reduce the temperature to 16-25°C.[5][6] This slows down the overall protein synthesis rate, which can give the engineered tRNA/synthetase pair more time to function correctly and often improves protein folding.
-
Lower Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) to reduce metabolic burden on the cells.[6]
-
-
Enhance the Orthogonal Translation System (OTS):
-
Use a Robust Synthetase: Ensure you are using a validated tRNA/synthetase pair that has been shown to be efficient for di-fluorinated phenylalanines.[1]
-
Increase OTS Plasmid Copy Number: If using a two-plasmid system, consider using a higher copy number plasmid for the tRNA/synthetase to increase their cellular concentration.
-
Below is a workflow to guide your optimization efforts for improving protein yield.
Section 2: Purification Challenges
The most common and frustrating issues often arise during purification. The unique properties of 2,6-DFP can lead to aggregation and altered chromatographic behavior.
Q2: My 2,6-DFP-containing protein is aggregating during or after affinity purification (e.g., Ni-NTA). How can I prevent this?
Protein aggregation is arguably the most significant hurdle in purifying proteins with fluorinated amino acids.[7] The increased hydrophobicity and altered electronic properties of the 2,6-DFP side chain are the primary culprits.
Causality Explained:
-
Increased Hydrophobicity: Fluorine is highly electronegative but not very polarizable. The C-F bond is strong and relatively non-polar. The introduction of two fluorine atoms onto the phenyl ring increases the hydrophobicity of the side chain compared to phenylalanine. If the 2,6-DFP residue is surface-exposed, it can create "hydrophobic patches" that promote intermolecular self-association.[8]
-
Disruption of Native Interactions: Phenylalanine often participates in stabilizing cation-π or stacking interactions within a protein's core.[1] The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring, weakening these crucial interactions and potentially leading to localized misfolding or exposure of hydrophobic regions that trigger aggregation.[1][9]
-
Elution Conditions: The conditions used for elution in affinity chromatography (e.g., high imidazole concentrations for His-tags, low pH for Protein A/G) can be harsh and destabilizing, exacerbating any inherent instability of the modified protein.[7]
Troubleshooting and Optimization Strategies:
-
Modify Buffer Composition: Your first line of defense is to optimize the lysis, wash, and elution buffers.[8][10] The goal is to find conditions that shield hydrophobic patches and stabilize the native protein structure.
-
Purify at a Lower Temperature: Perform all purification steps at 4°C to decrease the hydrophobic effect and slow down the aggregation kinetics.[10]
-
Keep Protein Concentration Low: Aggregation is a concentration-dependent process.[10] Work with more dilute protein solutions throughout the purification process and perform concentration steps only when the protein is in an optimized, stabilizing buffer.
-
Consider the Affinity Tag: An N-terminal tag may interfere with proper folding. If possible, try a C-terminal tag. In some expression systems, an N-terminal tag can also lead to co-purification of truncated protein fragments.[11]
Table 1: Recommended Buffer Additives to Enhance Solubility and Prevent Aggregation
| Additive | Working Concentration | Mechanism of Action | Reference |
| L-Arginine / L-Glutamate | 50-100 mM (equimolar mix) | Suppresses aggregation by binding to charged and hydrophobic surfaces, increasing solubility. | [12] |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. | [8][10] |
| Non-ionic Detergents | 0.01-0.1% (e.g., Tween-20, Triton X-100) | Solubilizes hydrophobic patches, preventing intermolecular association. Use with caution as it may interfere with some downstream applications. | [10][12] |
| NaCl / KCl | 150-500 mM | High ionic strength can shield electrostatic interactions that may contribute to aggregation. Optimal concentration is protein-dependent. | [10] |
| TCEP | 0.1-0.5 mM | A stable reducing agent that prevents the formation of non-native disulfide bonds, which can be a source of aggregation. | [12] |
Protocol: Screening for Optimal Buffer Additives via Size-Exclusion Chromatography (SEC)
This protocol allows you to systematically test the effect of different additives on the aggregation state of your purified protein.
-
Initial Purification: Purify a small amount of your 2,6-DFP protein using your standard affinity protocol, but elute into a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Sample Preparation: Aliquot the eluted protein into several tubes. To each tube, add a different additive from Table 1 to its target concentration. Let the samples incubate on ice for 30-60 minutes.
-
SEC Analysis:
-
Equilibrate a size-exclusion chromatography column (select a pore size appropriate for your protein's molecular weight) with the base buffer.
-
Inject a control sample (protein in base buffer only). Monitor the elution profile at 280 nm. Note the elution volumes of the monomeric peak and any high-molecular-weight aggregate peaks.
-
Sequentially inject each of the additive-containing samples, ensuring the column is re-equilibrated with the base buffer between runs.
-
-
Data Analysis: Compare the chromatograms. The most effective additive will show a significant reduction or complete elimination of the aggregate peak and a corresponding increase in the area of the monomeric peak.
Section 3: Characterization and Verification
After successful purification, it is essential to verify the incorporation of 2,6-DFP and assess the structural integrity of your protein.
Q3: How can I confirm that 2,6-DFP was successfully and specifically incorporated at the target site?
Verification of incorporation is a critical quality control step. The most definitive method is mass spectrometry.
Methodology:
-
Intact Mass Analysis (ESI-MS): The most straightforward approach is to analyze the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS). The incorporation of 2,6-DFP in place of a phenylalanine results in a predictable mass shift.
-
Mass of Phenylalanine (C₉H₁₁NO₂): ~165.08 Da
-
Mass of this compound (C₉H₉F₂NO₂): ~201.06 Da
-
Expected Mass Increase: +35.98 Da for each incorporation site.
High-resolution mass spectrometry should allow you to distinguish the modified protein from the wild-type.[1] A homogenous peak at the expected new mass indicates high fidelity of incorporation. The presence of a peak at the wild-type mass would indicate mis-incorporation of natural Phe.
-
-
Peptide Mapping (LC-MS/MS): For larger proteins or to confirm the specific site of incorporation, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). You can then search the fragmentation data for the peptide containing the +35.98 Da mass modification at the expected residue.
Table 2: Expected Mass Shifts for Verification
| Modification | Amino Acid Replaced | Mass of Original Residue (in peptide) | Mass of 2,6-DFP Residue (in peptide) | Net Mass Change |
| Single 2,6-DFP | Phenylalanine | 147.07 Da | 183.05 Da | +35.98 Da |
| Single 2,6-DFP | Tyrosine | 163.06 Da | 183.05 Da | +19.99 Da |
| Single 2,6-DFP | Tryptophan | 186.08 Da | 183.05 Da | -3.03 Da |
Note: Masses are for the residue within a peptide chain (i.e., after loss of H₂O).
Frequently Asked Questions (FAQs)
Q4: Will incorporating 2,6-DFP affect my protein's binding affinity or enzymatic activity?
A: Almost certainly. The purpose of incorporating 2,6-DFP is often to probe the role of aromatic interactions in ligand binding or catalysis.[11] By altering the electrostatic properties of the phenyl ring, you are directly modulating its ability to form key interactions.[1] Whether this change enhances, diminishes, or ablates function is protein-dependent and provides valuable mechanistic insight. It is essential to perform functional assays (e.g., binding studies via SPR or ITC, enzyme kinetics) to quantify the effect of the modification.
Q5: My protein seems less thermally stable after incorporating 2,6-DFP. Is this expected?
A: Yes, a decrease in thermal stability is a common observation. As mentioned previously, natural phenylalanine residues are often involved in stabilizing interactions that contribute to the overall fold of the protein. Disrupting these interactions by introducing the electron-withdrawing fluorine atoms can destabilize the native state, resulting in a lower melting temperature (Tm).[1] You can quantify this change using techniques like Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) thermal melts.
Q6: Can I use standard chromatography techniques like Ion-Exchange (IEX) or Hydrophobic Interaction (HIC) for my 2,6-DFP protein?
A: Yes, but you may need to re-optimize your protocols.
-
Ion-Exchange Chromatography (IEX): The incorporation of 2,6-DFP does not change the net charge of the protein, so its behavior on IEX should be broadly similar to the wild-type. However, localized conformational changes could expose or mask charged residues, leading to minor shifts in elution.
-
Hydrophobic Interaction Chromatography (HIC): Given the increased hydrophobicity of 2,6-DFP, you should expect your protein to bind more strongly to HIC resins. You may need to use a lower salt concentration to load the column or a steeper, more aggressive elution gradient (e.g., lower final salt concentration) to recover your protein.
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural amino acids: better than the real things? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Minimizing Phenylalanine Misincorporation with 2,6-Difluoro-L-phenylalanine
Welcome to the technical support center for the precise incorporation of 2,6-Difluoro-L-phenylalanine (2,6-F2-Phe) into recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this non-natural amino acid (nnAA) to engineer novel protein functions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the misincorporation of endogenous L-phenylalanine (Phe) and ensure the fidelity of your protein expression experiments.
Understanding the Challenge: The Fidelity of Phenylalanyl-tRNA Synthetase
The central challenge in substituting a natural amino acid with an analog lies in the exquisite specificity of the aminoacyl-tRNA synthetases (aaRSs). These enzymes are responsible for attaching the correct amino acid to its cognate tRNA, a critical step in maintaining the fidelity of protein translation.[1] The E. coli phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for charging tRNAPhe with phenylalanine, possesses a sophisticated editing mechanism to prevent the misincorporation of structurally similar amino acids, such as tyrosine (Tyr).[1][2][3][4][5]
While 2,6-F2-Phe is designed to be a close structural mimic of Phe, subtle differences in size and electrostatic properties can be recognized by the PheRS active site. This can lead to competition between 2,6-F2-Phe and the endogenous pool of Phe, resulting in a heterogeneous protein population containing both the desired nnAA and the natural amino acid at the target codon. This guide will walk you through strategies to tip the balance in favor of 2,6-F2-Phe incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of L-phenylalanine misincorporation when I'm trying to incorporate this compound?
A1: The primary cause is the competition between 2,6-F2-Phe and endogenous Phe for the active site of the native phenylalanyl-tRNA synthetase (PheRS).[6][7] Although 2,6-F2-Phe is a structural analog, the native PheRS retains a higher affinity for its natural substrate, Phe. If the intracellular concentration of Phe is significant, it will outcompete 2,6-F2-Phe for binding to PheRS, leading to its incorporation at codons designated for the non-natural amino acid.
Q2: I'm using a strain engineered with an orthogonal tRNA/synthetase pair for a different nnAA, but want to incorporate 2,6-F2-Phe. Will this work?
A2: It is highly unlikely to work efficiently or with high fidelity. Orthogonal tRNA/synthetase pairs are specifically evolved to be "orthogonal" to the host's translational machinery, meaning the engineered synthetase recognizes a specific nnAA and charges a unique tRNA that recognizes a rare or nonsense codon (like an amber stop codon).[8][9] Using a system designed for another nnAA will not provide the necessary specificity for 2,6-F2-Phe and will likely result in very low or no incorporation.
Q3: Can I simply increase the concentration of 2,6-F2-Phe in my culture medium to outcompete the endogenous Phenylalanine?
A3: While increasing the external concentration of 2,6-F2-Phe is a necessary step, it is often insufficient on its own. Bacteria can synthesize their own phenylalanine, maintaining an internal pool that can still compete with the supplemented 2,6-F2-Phe. For effective incorporation, this strategy must be combined with methods to deplete the intracellular Phe pool, such as using a phenylalanine auxotrophic host strain.
Q4: How can I verify that 2,6-F2-Phe has been successfully incorporated into my target protein?
A4: The gold standard for confirming the incorporation of non-canonical amino acids is mass spectrometry (MS).[10] By analyzing the intact protein or proteolytic digests (e.g., with trypsin), you can detect the mass shift corresponding to the incorporation of 2,6-F2-Phe instead of Phe. High-resolution mass spectrometry can provide precise mass measurements to confirm the identity and even the location of the incorporated nnAA.[10]
Q5: Will the incorporation of 2,6-F2-Phe affect the overall structure and function of my protein?
A5: The introduction of fluorine atoms can subtly alter the electronic and steric properties of the phenylalanine side chain.[11] This can lead to changes in protein folding, stability, and function.[12] The impact is protein-dependent and often the reason for incorporating the nnAA in the first place – to probe these very properties. It is crucial to perform functional assays and structural characterization (e.g., circular dichroism, X-ray crystallography, or NMR) to assess the consequences of the substitution.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of 2,6-F2-Phe
If you are observing low yields of your target protein or mass spectrometry analysis reveals a low percentage of 2,6-F2-Phe incorporation, consider the following troubleshooting steps.
Root Cause Analysis:
-
Insufficient Intracellular Concentration of 2,6-F2-Phe: The external concentration in the media may not be effectively transported into the cell.
-
High Intracellular Concentration of Phenylalanine: The host strain may be efficiently synthesizing its own Phe, outcompeting the nnAA.
-
Suboptimal Expression Conditions: Factors like temperature, induction time, and media composition can influence protein expression and nnAA incorporation.
Solutions:
| Strategy | Detailed Protocol | Scientific Rationale |
| Optimize 2,6-F2-Phe Concentration | Titrate the concentration of 2,6-F2-Phe in the growth media, starting from a low concentration (e.g., 0.5 mM) and increasing to higher concentrations (e.g., up to 5 mM). Monitor both protein yield and incorporation efficiency at each concentration. | This helps to find the optimal balance where the nnAA concentration is high enough to favor incorporation without causing cellular toxicity, which can inhibit protein synthesis. |
| Utilize a Phenylalanine Auxotrophic Host Strain | Use an E. coli strain that has a mutation in a key gene of the phenylalanine biosynthesis pathway (e.g., a pheA knockout). These strains are unable to synthesize their own Phe and are dependent on an external supply. | This is the most effective way to minimize the intracellular pool of competing Phe, thereby significantly increasing the probability of 2,6-F2-Phe being charged onto tRNAPhe. |
| Implement a Phenylalanine Starvation Step | For auxotrophic strains, grow the cells in a rich medium to the desired density, then pellet the cells and resuspend them in a minimal medium lacking phenylalanine but containing 2,6-F2-Phe for a period before inducing protein expression. | This step ensures that any residual intracellular Phe from the initial growth phase is depleted before the protein of interest is expressed. |
| Optimize Induction and Growth Conditions | Experiment with lower induction temperatures (e.g., 18-25°C) and longer expression times. Also, ensure the media is well-buffered and contains all other necessary nutrients. | Lower temperatures can slow down cellular processes, including protein synthesis, which can sometimes improve the fidelity of nnAA incorporation. |
Experimental Workflow for Optimizing Incorporation:
Caption: Workflow for optimizing 2,6-F2-Phe incorporation.
Issue 2: Protein Misfolding or Aggregation
The introduction of a non-natural amino acid can sometimes disrupt the delicate balance of forces that govern protein folding.
Root Cause Analysis:
-
Altered Hydrophobicity: The fluorine atoms on the phenyl ring can alter the hydrophobicity and electrostatic potential of the side chain, potentially disrupting key hydrophobic interactions within the protein core.
-
Steric Clashes: The slightly larger size of the difluorinated ring may introduce steric clashes that were not present with the native phenylalanine.
-
Disruption of Aromatic Interactions: Phenylalanine often participates in π-π stacking or cation-π interactions that are important for protein structure and function.[12] Fluorination can alter the electronic properties of the aromatic ring, weakening these interactions.
Solutions:
| Strategy | Detailed Protocol | Scientific Rationale |
| Co-expression of Chaperones | Co-transform your expression plasmid with a second plasmid encoding molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). Induce the expression of both the target protein and the chaperones simultaneously. | Chaperones can assist in the proper folding of newly synthesized polypeptide chains, preventing aggregation and promoting the native conformation. |
| In Vitro Refolding | If the protein is expressed in inclusion bodies, purify the denatured protein and perform a systematic screen of refolding conditions. Vary parameters such as pH, temperature, refolding buffer composition (e.g., presence of arginine, glycerol), and the method of denaturant removal (e.g., dialysis, rapid dilution). | This allows for a controlled environment to explore the optimal conditions that favor the native folding pathway over aggregation. |
| Site-Selection Analysis | If you have the flexibility to choose the incorporation site, use structural information (from PDB or a homology model) to select a site on the protein surface that is less likely to be involved in critical intramolecular interactions. | Surface-exposed residues are generally more tolerant to substitution than residues buried in the hydrophobic core. |
| Lower Expression Temperature | Express the protein at a lower temperature (e.g., 15-20°C). | Slower translation rates at lower temperatures can give the polypeptide chain more time to fold correctly as it emerges from the ribosome. |
Mechanism of PheRS Discrimination and Editing:
Caption: Mechanism of amino acid selection by PheRS.
Analytical Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
-
Protein Purification: Purify the target protein to a high degree of homogeneity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Buffer Exchange: Exchange the purified protein into a buffer compatible with mass spectrometry, such as 20 mM ammonium bicarbonate.
-
Quantification: Accurately determine the protein concentration.
-
In-Solution Digestion (for peptide analysis):
-
Denature the protein with a chaotropic agent (e.g., urea or guanidinium chloride).
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Dilute the denaturant and add a protease (e.g., trypsin) for overnight digestion.
-
Quench the digestion with an acid (e.g., formic acid).
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
-
Intact Protein Analysis: For intact mass analysis, dilute the purified protein in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
Protocol 2: Data Analysis of Mass Spectrometry Results
-
Intact Mass Analysis:
-
Acquire the mass spectrum of the intact protein.
-
Deconvolute the raw data to determine the average molecular weight.
-
Compare the observed mass to the theoretical mass of the protein with and without 2,6-F2-Phe incorporation. The mass difference between Phe (165.19 g/mol ) and 2,6-F2-Phe (201.18 g/mol ) is approximately 36 Da.
-
-
Peptide Mapping (LC-MS/MS):
-
Separate the digested peptides by reverse-phase liquid chromatography coupled to a mass spectrometer.
-
Acquire MS1 scans to detect the mass of the peptides and MS2 scans to fragment the peptides and determine their sequence.
-
Search the MS/MS data against a protein sequence database that includes the target protein sequence with both Phe and 2,6-F2-Phe at the designated positions.
-
Manually inspect the spectra of peptides containing the target residue to confirm the presence of the mass shift corresponding to 2,6-F2-Phe.
-
By implementing these strategies and protocols, you can significantly enhance the fidelity and efficiency of this compound incorporation, paving the way for the successful engineering of novel proteins for your research and development endeavors.
References
- 1. Post-transfer editing in vitro and in vivo by the β subunit of phenylalanyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Phenylalanyl-tRNA synthetase editing defects result in efficient mistranslation of phenylalanine codons as tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanyl-tRNA synthetase editing defects result in efficient mistranslation of phenylalanine codons as tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Evolutionary aspects of accuracy of phenylalanyl-tRNA synthetase. A comparative study with enzymes from Escherichia coli, Saccharomyces cerevisiae, Neurospora crassa, and turkey liver using phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with truncated protein products in amber suppression
Technical Support Center: Amber Suppression
Welcome to the technical support center for genetic code expansion via amber suppression. This guide is designed for researchers, scientists, and drug development professionals who are incorporating non-canonical amino acids (ncAAs) into proteins and encountering challenges with truncated protein products. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you maximize the yield of your desired full-length, modified protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of truncated protein products in amber suppression experiments?
A: Truncated products arise when the ribosome terminates translation at the amber (UAG) stop codon instead of incorporating the non-canonical amino acid (ncAA). This is a direct competition between the engineered suppressor tRNA charged with the ncAA (tRNA/aaRS pair) and the endogenous Release Factor 1 (RF1), which recognizes the UAG codon and triggers termination.[1][2] If RF1 binds to the ribosome's A-site before the charged suppressor tRNA, the nascent polypeptide chain is released, resulting in a truncated protein.
Q2: I see a band at the expected size of the full-length protein even without adding the ncAA. What's happening?
A: This phenomenon, known as background suppression or read-through, can occur for a few reasons. Some host strains, like certain E. coli K-12 derivatives, contain natural suppressor tRNAs that can recognize the UAG codon and insert a canonical amino acid, such as glutamine.[3] Additionally, "near-cognate" suppression can happen where an endogenous tRNA misreads the UAG codon, leading to low-level incorporation of a natural amino acid.[3] This is particularly problematic as it produces a full-length protein that lacks the desired ncAA.
Q3: How does the position of the amber codon within my gene affect suppression efficiency?
A: The location of the UAG codon significantly impacts incorporation efficiency due to "context effects." The nucleotides immediately surrounding the UAG codon, particularly the +4 nucleotide (the base immediately following the UAG triplet), can influence the competition between the suppressor tRNA and RF1.[1][4][5] For instance, in mammalian cells, a cytosine at the +4 position often enhances suppression efficiency.[5][6] It is also hypothesized that amber codons placed very early (N-terminally) in the mRNA sequence may be more prone to ribosomal infidelity and inefficient termination, leading to higher background read-through.[7]
Q4: Can I use amber suppression to incorporate multiple ncAAs into one protein?
A: Yes, but it is challenging. Each subsequent UAG codon presents another opportunity for termination. The overall yield of the full-length protein will be the product of the suppression efficiencies at each site. Furthermore, over-expression of genes with multiple amber codons can deplete the pool of charged suppressor tRNAs and other essential translation components, leading to a sharp drop in efficiency for subsequent suppression events.[1]
In-Depth Troubleshooting Guide
This section addresses common experimental outcomes and provides a logical workflow for diagnosing and solving the underlying issues.
Problem 1: High Levels of Truncated Product, Low Yield of Full-Length Protein
This is the most frequent issue, indicating that termination by RF1 is outcompeting ncAA incorporation.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient ncAA Concentration | The aminoacyl-tRNA synthetase (aaRS) requires a sufficient concentration of the ncAA substrate to efficiently charge the suppressor tRNA. Low ncAA levels lead to a pool of uncharged tRNA, which cannot participate in suppression. | Titrate the ncAA concentration. Start with the literature-recommended concentration (typically 1-2 mM for many ncAAs) and test a range (e.g., 0.5 mM to 5 mM). Monitor both full-length protein yield and cell health, as high ncAA concentrations can be toxic.[7] |
| Suboptimal Expression of Orthogonal Pair (tRNA/aaRS) | The efficiency of suppression is directly related to the cellular concentration of the charged suppressor tRNA. If the expression of the synthetase (aaRS) or the tRNA is too low, there won't be enough of the suppression machinery to compete with RF1.[6][8] | Optimize expression levels. Vary the induction levels (e.g., IPTG, arabinose concentration) of your tRNA/aaRS expression plasmids. Consider using plasmids with different copy numbers or promoters of varying strengths to fine-tune the expression balance.[8] |
| Competition from Release Factor 1 (RF1) | In standard E. coli strains, RF1 is the natural competitor that terminates translation at UAG codons.[1][2] Its presence is a primary limiting factor for suppression efficiency. | Use an RF1-deficient or genomically recoded E. coli strain. Strains like C321.ΔA have had all endogenous UAG codons replaced with UAA and the gene for RF1 (prfA) deleted.[9][10] This eliminates RF1 competition, dramatically increasing suppression efficiency. |
| Poor Codon Context | The local mRNA sequence around the UAG codon can favor RF1 binding or hinder suppressor tRNA binding, reducing incorporation efficiency.[5][11] | Mutate the +4 nucleotide. If possible, change the nucleotide immediately following the UAG codon. In mammalian systems, a +4 cytosine is often favorable.[5] In bacteria, purines at this position have been shown to be beneficial.[5] Test a few different contexts if your protein's sequence allows. |
Problem 2: Significant Full-Length Protein Expression in the "-ncAA" Control
This indicates background read-through by endogenous tRNAs, compromising the purity of your ncAA-containing protein.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Host Strain with Natural Suppressors | Some common lab strains (e.g., DH5α) carry natural suppressor mutations (supE44) that incorporate glutamine at UAG codons.[3] | Switch to a suppressor-free host strain. Use strains like BL21(DE3), TOP10, or MG1655, which do not contain known amber suppressor mutations.[3] Always verify the genotype of your expression strain. |
| Near-Cognate tRNA Read-through | Even in suppressor-free strains, natural tRNAs can occasionally misread the UAG codon at a low frequency, leading to the insertion of canonical amino acids like Gln, Tyr, or Trp.[3] | Improve the Orthogonal System. Enhance the efficiency of your specific ncAA incorporation to better outcompete the low-level background. This involves all the solutions from Problem 1: increase ncAA concentration, optimize tRNA/aaRS expression, and use RF1-deficient strains. A more efficient orthogonal system will capture the ribosomal A-site more frequently, reducing the opportunity for near-cognate tRNAs to bind.[9][10] |
| N-terminal UAG Position | Amber codons placed very early in the coding sequence can be more susceptible to read-through due to reduced ribosomal fidelity during the initial phases of translation.[7] | Relocate the UAG codon. If your experimental design permits, move the incorporation site further downstream from the N-terminus (e.g., beyond the first 30-40 amino acids). |
Key Experimental Protocols
Protocol 1: Analytical Western Blot to Determine Suppression Efficiency
This protocol allows for the semi-quantitative assessment of full-length versus truncated protein expression.
Workflow Diagram
Caption: Western blot workflow for analyzing amber suppression efficiency.
Step-by-Step Methodology:
-
Cell Culture and Induction: Grow two parallel cultures for your target protein expression: one with the ncAA added to the media ("+ncAA") and one without ("-ncAA" control). Induce expression of your target protein and the orthogonal pair components as per your established protocol.
-
Lysis and Quantification: Harvest cell pellets and lyse them using an appropriate buffer (e.g., RIPA buffer).[12] Quantify the total protein concentration of each lysate using a standard method like a BCA assay.
-
SDS-PAGE: Prepare samples by adding Laemmli buffer. Load exactly equal amounts of total protein (e.g., 20 µg) from the "+ncAA" and "-ncAA" lysates into adjacent wells of an SDS-PAGE gel.[12] Include a protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody that recognizes a tag on your protein (e.g., anti-His, anti-Flag). An N-terminal tag will detect both full-length and truncated products, while a C-terminal tag will only detect the full-length product.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply an ECL chemiluminescence substrate.
-
-
Imaging and Analysis: Image the blot using a chemiluminescence detector. Compare the band intensities:
-
In the "+ncAA" lane: You should see a band for the full-length protein and a lower band for the truncated product. The ratio of these bands indicates your suppression efficiency.
-
In the "-ncAA" lane: You should primarily see the truncated product. Any band at the full-length size represents background read-through.
-
Protocol 2: Titration of Non-Canonical Amino Acid (ncAA) Concentration
This protocol helps identify the optimal ncAA concentration for maximizing full-length protein yield without causing excessive cellular toxicity.
Step-by-Step Methodology:
-
Prepare ncAA Stock: Prepare a sterile, concentrated stock solution of your ncAA. The solvent will depend on the ncAA's properties (e.g., dissolved in 1M NaOH and neutralized with HCl for some hydrophobic ncAAs).[13]
-
Set up Cultures: Inoculate a series of identical small-scale cultures (e.g., 5-10 mL).
-
Add ncAA: Add the ncAA from your stock solution to each culture to achieve a range of final concentrations. A good starting range is 0 mM (negative control), 0.5 mM, 1 mM, 2 mM, and 5 mM.
-
Induce and Grow: Induce protein expression at the same time for all cultures and allow them to grow for your standard expression duration (e.g., 4-16 hours). Monitor the OD600 of the cultures to check for any growth inhibition, which may indicate toxicity.
-
Analyze Results: Harvest the cells from each culture. Analyze the expression of full-length vs. truncated protein for each concentration using the Western Blot protocol described above (Protocol 1).
-
Determine Optimum: Identify the ncAA concentration that provides the highest ratio of full-length to truncated protein without significantly impairing cell growth.
Visualizing the Mechanism: The Competition at the Amber Codon
The success of your experiment hinges on the molecular competition occurring at each UAG codon.
Caption: Competition between suppression and termination at a UAG codon.
This diagram illustrates the central challenge: the engineered, ncAA-charged suppressor tRNA must bind the ribosome's A-site more efficiently than the cell's native Release Factor 1 to produce the desired full-length protein.[1] Your troubleshooting efforts are aimed at shifting this balance in favor of successful suppression.
References
- 1. Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of the amber UAG stop codon by release factor RF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bio-protocol.org [bio-protocol.org]
Technical Support Center: Improving Protein Folding with 2,6-Difluoro-L-phenylalanine
Welcome to the technical support resource for utilizing 2,6-Difluoro-L-phenylalanine (2,6-F2-Phe) in your research. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate the successful incorporation of this powerful unnatural amino acid (UAA) for enhancing protein stability and function.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 2,6-F2-Phe.
Q1: What is this compound and how does it improve protein folding?
A1: this compound is a synthetic analog of the natural amino acid L-phenylalanine.[1][2] It is incorporated into proteins using genetic code expansion techniques.[3][4] The key to its function lies in the two fluorine atoms on the phenyl ring. Fluorine is highly electronegative, which alters the electronic properties of the aromatic ring.[5] This modification can enhance protein stability through several mechanisms:
-
Modulated Hydrophobicity: Fluorination increases the hydrophobicity of the side chain, which can strengthen hydrophobic interactions within the protein core, a key driver of protein folding.[6]
-
Altered Electrostatics: The electron-withdrawing nature of fluorine atoms changes the quadrupole moment of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for maintaining a stable tertiary structure.[5][7]
-
Enhanced Stability: These altered interactions can lead to proteins with improved conformational stability and resistance to aggregation.[6][8]
Q2: What experimental system is required to incorporate 2,6-F2-Phe into a target protein?
A2: Incorporating an unnatural amino acid like 2,6-F2-Phe requires a technique called genetic code expansion. This involves an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[3][4] This engineered synthetase specifically recognizes 2,6-F2-Phe and attaches it to its partner tRNA. The tRNA is engineered to recognize a "blank" codon, typically a stop codon like UAG (amber), which doesn't code for any of the 20 canonical amino acids.[3] When the ribosome encounters this codon in the mRNA sequence of your target protein, the orthogonal tRNA delivers 2,6-F2-Phe, resulting in its site-specific incorporation.[9] Recently, robust pyrrolysine-based synthetases have been identified that are highly efficient at incorporating di-fluorinated phenylalanines in both E. coli and mammalian cells.[7]
Q3: What are the primary advantages of using 2,6-F2-Phe over standard mutagenesis?
A3: While standard mutagenesis (e.g., changing a Phe to a Leu) can probe the role of a residue, it's a blunt tool. Using 2,6-F2-Phe offers a more subtle and powerful approach. Conventional mutagenesis cannot parse the specific contributions of hydrophobic versus electrostatic interactions of an aromatic side chain.[7] Serial fluorination provides a validated method to specifically alter these electrostatic characteristics without significant steric changes, allowing for a precise dissection of aromatic interactions in protein stability and ligand binding.[6][7]
Q4: Is this compound cytotoxic to expression hosts?
A4: Like many unnatural amino acids, high concentrations can potentially be toxic or affect cell growth.[10] It is crucial to determine the optimal concentration that allows for efficient protein expression without significantly impacting the health of the host cells (E. coli, yeast, or mammalian).[] Dose-response experiments are recommended to find a usable concentration, with ranges between 1-2 mM often being effective for efficient expression in mammalian cells.[7]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Target Protein
-
Symptom: After induction and purification, the final yield of your protein containing 2,6-F2-Phe is significantly lower than the wild-type version, or undetectable.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Incorporation | The efficiency of UAA incorporation is generally lower than for natural amino acids.[] Verify that your orthogonal synthetase/tRNA pair is active and specific for 2,6-F2-Phe. Consider using a recently developed pyrrolysine-based synthetase system, which has shown high fidelity (95%) for 2,6-F2-Phe incorporation in both E. coli and HEK cells.[7] |
| Suboptimal 2,6-F2-Phe Concentration | Too low a concentration will limit incorporation, while too high a concentration may be toxic. Perform a titration experiment, testing a range of 2,6-F2-Phe concentrations (e.g., 0.5 mM to 5 mM) to find the optimal balance between incorporation efficiency and cell viability. For mammalian cells, 1-2 mM is often a good starting point.[7] |
| Toxicity of 2,6-F2-Phe | The UAA may be inhibiting cell growth and protein synthesis. Monitor cell density (OD600 for bacteria, cell counts for mammalian cells) after adding 2,6-F2-Phe. If a significant drop in growth is observed, reduce the concentration or the duration of exposure before harvesting. |
| mRNA Instability | When using a stop codon (like UAG) to encode the UAA, the cell's nonsense-mediated mRNA decay (NMD) pathway can degrade the transcript, reducing protein yield. If working in yeast, using an NMD-deficient strain can significantly increase the efficiency of UAA incorporation.[4] |
Issue 2: Protein Aggregation During or After Purification
-
Symptom: The purified protein is prone to precipitation, appears turbid, or runs as high-molecular-weight species on a size-exclusion column.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Buffer Conditions | Even with stabilizing UAAs, buffer composition is critical. Protein aggregation is often sensitive to pH, ionic strength, and additives.[12][13] Screen a panel of buffers with varying pH and salt concentrations (e.g., 100 mM vs 200 mM KCl) to find conditions that enhance solubility.[13] |
| Hydrophobic Exposure | The introduction of the difluorophenyl group, while stabilizing, might expose hydrophobic patches under certain conditions. Including additives like 10% glycerol or non-detergent sulfobetaines can help shield these patches and prevent intermolecular interactions.[13][14] |
| Disulfide Bond Issues | If your protein has cysteine residues, improper disulfide bond formation can lead to aggregation. Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your purification buffers to maintain a reducing environment.[13][15] |
| Concentration-Dependent Aggregation | Some proteins are prone to aggregate above a certain concentration.[14] During concentration steps, use gentle methods (e.g., slow spin rates in concentrators) and consider adding stabilizing excipients before concentrating.[15] |
Part 3: Key Experimental Protocols
Protocol 1: Site-Specific Incorporation of 2,6-F2-Phe in E. coli
This protocol outlines a general workflow for expressing a target protein containing 2,6-F2-Phe in E. coli.
1. Plasmid and Strain Preparation: a. Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: i. A plasmid encoding your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. ii. A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNAPyl pair specific for 2,6-F2-Phe (e.g., a PheX-D6 synthetase).[7] b. Select co-transformants on LB agar plates containing the appropriate antibiotics for both plasmids.
2. Starter Culture: a. Inoculate a single colony into 5-10 mL of LB medium with antibiotics. b. Grow overnight at 37°C with shaking.
3. Expression Culture: a. Inoculate 1 L of rich media (e.g., Terrific Broth) containing antibiotics with the overnight starter culture. b. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Add this compound to a final concentration of 1-2 mM. d. Immediately induce protein expression by adding IPTG (or the appropriate inducer) to a final concentration of 0.1-0.5 mM. e. Reduce the temperature to 18-25°C and continue to grow for another 12-18 hours.
4. Cell Harvest and Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, plus protease inhibitors). c. Lyse the cells using sonication or a microfluidizer. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
5. Protein Purification: a. Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins), followed by size-exclusion chromatography for polishing.
Protocol 2: Verification of Incorporation by Mass Spectrometry
Confirming the successful and high-fidelity incorporation of 2,6-F2-Phe is a critical validation step.
1. Sample Preparation: a. Take an aliquot of your final, purified protein (at least 10-20 µg). b. Buffer exchange into a mass spectrometry-compatible buffer, such as 20 mM Ammonium Bicarbonate, to remove salts and detergents.
2. Intact Protein Analysis: a. Dilute the protein sample in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid). b. Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. c. Acquire the mass spectrum over a suitable m/z range. d. Deconvolute the resulting spectrum to determine the intact mass of the protein. e. Validation: The expected mass should be the mass of the wild-type protein, minus the mass of a phenylalanine residue, plus the mass of a 2,6-difluorophenylalanine residue. High-fidelity incorporation should result in a single, clean peak at the expected mass.[7] A method for determining even low levels of fluorophenylalanine incorporation has been described.[16]
3. (Optional) Peptide Mapping: a. Denature, reduce, and alkylate the protein sample. b. Digest the protein into smaller peptides using a protease like trypsin. c. Analyze the resulting peptide mixture using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). d. Validation: Search the MS/MS data against the protein sequence, specifying the mass modification for 2,6-F2-Phe at the target residue. This will confirm the exact site of incorporation.
Part 4: Mechanism of Action & Safety Information
How 2,6-F2-Phe Stabilizes Proteins
The introduction of fluorine atoms onto the phenyl ring of phenylalanine creates a powerful tool for tuning protein stability. The mechanism is rooted in fundamental physicochemical principles.
Safety and Handling
-
General Handling: this compound is a chemical substance that should be handled in a laboratory environment following good industrial hygiene and safety practices.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side shields, chemical-impermeable gloves, and a lab coat.[18][19]
-
Handling Precautions: Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[17][18]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][19]
-
Spills: In case of a spill, sweep up the material, place it in a suitable container for disposal, and avoid generating dust. Ensure adequate ventilation.[17][19]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[18]
-
Skin Contact: Wash off immediately with soap and plenty of water.[18]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[18] In all cases of significant exposure, consult a physician.
-
References
- 1. Fmoc-2,6-Difluoro-L-Phenylalanine | C24H19F2NO4 | CID 71304329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 10. p-Fluoro-DL-phenylalanine 51-65-0 [sigmaaldrich.com]
- 12. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. peptide.com [peptide.com]
Validation & Comparative
A-Scientist's-Guide-to-Probing-Proteins:-2,6-Difluoro-L-phenylalanine-vs-4-fluoro-L-phenylalanine-in-Protein-NMR
In the intricate world of protein science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating structure, dynamics, and interactions at atomic resolution.[1] The strategic incorporation of fluorine-19 (¹⁹F) labeled amino acids has revolutionized protein NMR, offering a sensitive and non-perturbing probe with no background signal in biological systems.[2][3] Among the arsenal of available fluorinated amino acids, monofluorinated and difluorinated phenylalanines have emerged as particularly insightful reporters of local protein environments. This guide provides an in-depth comparison of two such powerful probes: 2,6-difluoro-L-phenylalanine (2,6-F₂-Phe) and 4-fluoro-L-phenylalanine (4-F-Phe), to aid researchers in selecting the optimal tool for their specific biological questions.
The Power of the ¹⁹F Nucleus in Protein NMR
Before delving into a direct comparison, it is crucial to appreciate the inherent advantages of the ¹⁹F nucleus for NMR studies. With a spin of ½, 100% natural abundance, and a gyromagnetic ratio that is 83% that of a proton, the ¹⁹F nucleus is highly sensitive to NMR detection.[4][5] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a range over 100 times larger than that of protons.[2][6] This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and alterations in dynamics that might be invisible to other NMR techniques.[2][3][7]
In-Depth Analysis: this compound vs. 4-fluoro-L-phenylalanine
The choice between 2,6-F₂-Phe and 4-F-Phe is not arbitrary; it is a strategic decision based on the specific information a researcher aims to extract. The positioning of the fluorine atoms on the phenyl ring dictates their reporting characteristics.
4-fluoro-L-phenylalanine (4-F-Phe): The Classic Reporter of Environmental Polarity
4-F-Phe, with its single fluorine atom at the para position, has been a workhorse in protein ¹⁹F NMR for decades. Its primary strength lies in its sensitivity to the polarity of its immediate surroundings.
-
Mechanism of Action: The ¹⁹F chemical shift of 4-F-Phe is highly correlated with the electrostatic environment. A more polar or solvent-exposed environment will typically result in a downfield (more positive) chemical shift, while a nonpolar, buried environment leads to an upfield (more negative) shift. This property makes 4-F-Phe an excellent probe for monitoring:
-
Minimal Perturbation: The single fluorine substitution is generally considered to be minimally perturbing to the protein's structure and function, making it a reliable reporter of the native state.[10]
-
Limitations: While sensitive to environmental polarity, the single ¹⁹F nucleus of 4-F-Phe provides a single data point. In complex systems with multiple conformational states in slow exchange, the interpretation of a single resonance can be challenging.
This compound (2,6-F₂-Phe): A Sensitive Probe of Aromatic Ring Dynamics
The introduction of two fluorine atoms at the ortho positions in 2,6-F₂-Phe creates a unique and powerful probe for monitoring the dynamics of the phenylalanine side chain itself.
-
Mechanism of Action: In 2,6-F₂-Phe, the two fluorine atoms are chemically equivalent only when the phenyl ring is undergoing rapid rotation around the Cβ-Cγ bond on the NMR timescale. If this rotation is slowed or restricted, due to packing interactions within the protein core, for example, the two fluorine atoms become magnetically inequivalent. This inequivalence results in the splitting of the single ¹⁹F resonance into two distinct peaks. The separation between these two peaks (the chemical shift difference, Δδ) is directly proportional to the degree of rotational restriction. This makes 2,6-F₂-Phe an exceptional tool for:
-
Quantifying the rate of aromatic ring flipping.
-
Detecting subtle changes in side-chain packing and dynamics upon ligand binding or mutation.
-
Identifying regions of conformational heterogeneity and slow dynamics within a protein.
-
-
Enhanced Sensitivity to Asymmetry: The presence of two reporter nuclei provides a more robust signal for detecting asymmetric environments. Even small hindrances to free rotation can lead to a measurable splitting of the ¹⁹F signal.
-
Potential for Greater Perturbation: The addition of a second fluorine atom increases the size and alters the electronics of the phenyl ring to a greater extent than a single fluorine. While often well-tolerated, the potential for perturbation should be considered and assessed for each system.
Quantitative Data Summary
| Feature | 4-fluoro-L-phenylalanine (4-F-Phe) | This compound (2,6-F₂-Phe) |
| Primary Reporter of | Local Environmental Polarity | Aromatic Ring Dynamics and Asymmetry |
| ¹⁹F Signal | Single resonance | Single resonance (fast rotation) or two resonances (slow/restricted rotation) |
| Chemical Shift Sensitivity | High sensitivity to electrostatic changes | High sensitivity to rotational hindrance and local packing |
| Potential for Perturbation | Minimal | Moderate |
| Typical Applications | Ligand binding, protein folding, solvent accessibility | Quantifying ring flips, detecting subtle packing changes, probing conformational heterogeneity |
Experimental Protocols
Incorporation of Fluorinated Phenylalanine Analogs
The successful incorporation of fluorinated amino acids is a prerequisite for any ¹⁹F NMR experiment. The most common method involves the use of an E. coli auxotrophic strain that cannot synthesize phenylalanine.
Step-by-Step Methodology:
-
Strain Selection: Utilize a phenylalanine auxotroph, such as ATCC 33626, which lacks the gene for chorismate mutase/prephenate dehydratase.
-
Media Preparation: Prepare a minimal media (e.g., M9) supplemented with all essential amino acids except phenylalanine.
-
Starter Culture: Grow a starter culture of the expression strain overnight in a rich medium (e.g., LB).
-
Inoculation: Inoculate the minimal media with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction and Labeling: Induce protein expression with IPTG and simultaneously add the desired fluorinated phenylalanine analog (typically 50-100 mg/L).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.
-
Purification: Harvest the cells and purify the labeled protein using standard chromatographic techniques.
Self-Validating System: Successful incorporation can be confirmed by mass spectrometry, which will show a mass shift corresponding to the incorporated fluorinated analog.
¹⁹F NMR Data Acquisition
Key Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥ 500 MHz) equipped with a fluorine-capable probe is required.
-
Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment, as ¹⁹F chemical shifts are temperature-sensitive.
-
Referencing: Use an external reference standard, such as trifluoroacetic acid (TFA) or a fluorinated compound with a known chemical shift.
-
Pulse Sequence: A simple one-dimensional ¹⁹F pulse-acquire experiment is often sufficient for initial screening. For more detailed studies, 2D ¹⁹F-¹⁹F NOESY or exchange spectroscopy (EXSY) experiments can be employed to identify through-space interactions or conformational exchange.[1][9]
Visualization of Probing Mechanisms
Caption: Comparison of the reporting mechanisms for 4-F-Phe and 2,6-F₂-Phe.
Concluding Remarks
Both this compound and 4-fluoro-L-phenylalanine are invaluable tools in the protein NMR spectroscopist's toolkit. The choice between them should be guided by the specific biological question at hand. For studies focused on changes in the local electrostatic environment, such as ligand binding or solvent exposure, 4-F-Phe provides a robust and minimally perturbing probe. Conversely, when the goal is to investigate the dynamics of the aromatic side chain itself, including ring flipping and subtle changes in packing, the unique properties of 2,6-F₂-Phe offer unparalleled insight. By understanding the distinct reporting capabilities of these fluorinated phenylalanine analogs, researchers can design more informative experiments to unravel the complexities of protein structure and function.
References
- 1. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparing the Effects of Different Fluorinated Phenylalanines on Protein Stability
For researchers, scientists, and professionals in drug development, the quest to enhance protein stability is a cornerstone of creating more effective and robust biologics, diagnostics, and research tools. The strategic incorporation of non-canonical amino acids offers a powerful approach to fine-tune protein properties. Among these, fluorinated amino acids, and specifically fluorinated phenylalanines, have garnered significant attention for their ability to modulate protein stability, folding, and interactions.[1][2]
This guide provides an in-depth comparison of the effects of different positional isomers of monofluorinated phenylalanine—ortho-fluorophenylalanine (oF-Phe), meta-fluorophenylalanine (mF-Phe), and para-fluorophenylalanine (pF-Phe)—on protein stability. We will delve into the underlying principles, present supporting experimental data, and provide detailed protocols for assessing these effects in your own research.
The Rationale: Why Fluorine?
The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine introduces minimal steric hindrance due to fluorine's small van der Waals radius, which is only slightly larger than that of hydrogen. However, fluorine is the most electronegative element, leading to a significant alteration of the electronic properties of the aromatic ring.[1] This change in electron distribution can influence intramolecular and intermolecular interactions, such as cation-π and dipole interactions, which are critical for maintaining a protein's three-dimensional structure. The effect on stability is not always predictable and can be highly context-dependent, influenced by the location of the substitution on the phenyl ring and the local environment within the protein.[3]
Comparative Analysis of Fluorinated Phenylalanine Isomers
The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—subtly alters the dipole moment and electronic distribution of the side chain, leading to differential effects on protein stability. While extensive head-to-head comparisons across a wide range of proteins are still emerging in the literature, studies on specific proteins provide valuable insights.
A key study investigated the impact of global incorporation of these three monofluorinated phenylalanine analogs on the stability and enzymatic activity of the histone acetyltransferase (HAT), tGCN5. The findings from this research offer a direct comparison of the isomers' effects.
| Fluorinated Phenylalanine Isomer | Effect on tGCN5 Stability | Key Observations |
| para-Fluorophenylalanine (pF-Phe) | Minimal perturbation | Global incorporation of pF-Phe resulted in the smallest changes to the structure and function of tGCN5, suggesting it is well-tolerated. |
| meta-Fluorophenylalanine (mF-Phe) | Moderate perturbation | Incorporation of mF-Phe led to more significant alterations in stability and activity compared to pF-Phe. |
| ortho-Fluorophenylalanine (oF-Phe) | Most significant perturbation | oF-Phe incorporation caused the most substantial changes, indicating a greater structural and functional impact. |
This table summarizes qualitative findings on the effects of different fluorinated phenylalanines on the stability of histone acetyltransferase (tGCN5), as reported in the literature.
It is important to note that the stabilizing or destabilizing effect is highly dependent on the specific location of the fluorinated phenylalanine within the protein and the nature of the surrounding residues.[4] Therefore, empirical testing is crucial for any given protein of interest.
Experimental Workflows for Assessing Protein Stability
To quantitatively compare the effects of different fluorinated phenylalanines, several biophysical techniques can be employed. The two most common and accessible methods are Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, and Circular Dichroism (CD) Spectroscopy.
Diagram: General Workflow for Comparing Fluorinated Phenylalanine Effects
Caption: Workflow for comparing the effects of fluorinated phenylalanines.
Experimental Protocol 1: Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to determine the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during thermal denaturation.[5]
Principle
A fluorescent dye, such as SYPRO Orange, has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic core of a protein as it unfolds with increasing temperature. The temperature at the midpoint of this transition is the Tm.
Materials
-
Purified protein variants (Wild-Type, oF-Phe, mF-Phe, pF-Phe) at a concentration of 0.1-0.2 mg/mL.
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Real-time PCR instrument with a thermal ramping capability.
-
96-well PCR plates.
Procedure
-
Prepare the Master Mix: For each protein variant, prepare a master mix containing the protein in DSF buffer.
-
Add SYPRO Orange: Dilute the SYPRO Orange stock to a working concentration (e.g., 5x final concentration in DSF buffer). Add the diluted dye to the master mix. The final concentration of the dye will need to be optimized for your protein, but a 1:1000 dilution of the stock is a good starting point.
-
Aliquot into PCR Plate: Aliquot 20-25 µL of the final protein-dye mixture into the wells of a 96-well PCR plate. Include a no-protein control (buffer and dye only).
-
Seal the Plate: Seal the plate with an optically clear adhesive film.
-
Run the DSF Experiment:
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Set the instrument to collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal. The Tm is the temperature at the inflection point of this curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[5]
-
Diagram: DSF Experimental Setup and Data Analysis
Caption: DSF experimental workflow and data analysis pipeline.
Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For proteins, the far-UV CD spectrum (190-250 nm) is sensitive to the secondary structure (alpha-helices, beta-sheets). Thermal denaturation monitored by CD involves measuring the change in the CD signal at a specific wavelength as the temperature is increased.[6][7]
Principle
As a protein unfolds due to heat, its secondary structure is disrupted, leading to a change in its far-UV CD spectrum. By monitoring the CD signal at a wavelength sensitive to these changes (e.g., 222 nm for alpha-helical proteins), a melting curve can be generated, and the Tm can be determined.[6]
Materials
-
Purified protein variants (Wild-Type, oF-Phe, mF-Phe, pF-Phe) at a concentration of 0.1-0.5 mg/mL.
-
CD buffer (e.g., 10 mM sodium phosphate, pH 7.4). Note: Avoid buffers with high absorbance in the far-UV region.
-
CD spectrophotometer equipped with a Peltier temperature controller.
-
Quartz cuvette with a 1 mm path length.
Procedure
-
Instrument Setup:
-
Turn on the CD spectrophotometer and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength: A wavelength where a significant change upon unfolding is observed (e.g., 222 nm).
-
Bandwidth: 1-2 nm.
-
Averaging time: 1-2 seconds.
-
-
-
Sample Preparation:
-
Dialyze or buffer-exchange the protein samples into the CD buffer.
-
Filter the samples through a 0.22 µm filter to remove any aggregates.
-
Determine the precise protein concentration.
-
-
Blank Measurement: Fill the cuvette with the CD buffer and record a baseline spectrum.
-
Sample Measurement:
-
Rinse the cuvette with the protein sample and then fill it.
-
Place the cuvette in the sample holder of the CD spectrophotometer.
-
-
Thermal Denaturation:
-
Set up a temperature ramp from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) with a defined ramp rate (e.g., 1 °C/minute).
-
Set the instrument to collect CD data at regular temperature intervals (e.g., every 1 °C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample data.
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tm.[6]
-
Diagram: CD Thermal Denaturation Workflow
Caption: Workflow for CD thermal denaturation experiments.
Conclusion
The incorporation of fluorinated phenylalanines provides a nuanced and powerful tool for modulating protein stability. The choice of the ortho-, meta-, or para-isomer can have distinct effects, with para-fluorophenylalanine often being the most conservative substitution. However, the context-dependent nature of these effects necessitates empirical validation for each protein of interest.
By employing robust biophysical techniques such as Differential Scanning Fluorimetry and Circular Dichroism spectroscopy, researchers can obtain quantitative data to guide their protein engineering and drug development efforts. The detailed protocols and workflows provided in this guide offer a solid foundation for initiating such comparative studies, ultimately enabling the rational design of more stable and effective protein-based therapeutics and research tools.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Probing protein stability with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy Two-state model versus sequential unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global analysis of three-state protein unfolding data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry-Based Validation of 2,6-Difluoro-l-phenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for engineering novel biological functions and therapeutic modalities.[1][2] Among the diverse array of UAAs, fluorinated analogs like 2,6-Difluoro-l-phenylalanine (2,6-diF-Phe) offer unique properties for probing protein structure and function. However, the successful integration of any UAA necessitates rigorous analytical validation to confirm its precise incorporation and quantify efficiency. Mass spectrometry has emerged as the definitive method for this purpose, providing unparalleled sensitivity and sequence-specific information.[3][4]
This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating the incorporation of 2,6-diF-Phe. We will explore the nuances of top-down and bottom-up proteomic strategies, delve into the specifics of data analysis, and provide detailed experimental protocols to empower researchers in their protein engineering endeavors.
The Analytical Imperative: Why Mass Spectrometry?
Before delving into specific techniques, it's crucial to understand why mass spectrometry is the gold standard for UAA incorporation analysis. While other methods like SDS-PAGE can indicate protein expression, they lack the specificity to confirm UAA integration.[1][3] Mass spectrometry, on the other hand, directly measures the mass-to-charge ratio (m/z) of molecules, allowing for the precise detection of the mass shift caused by the UAA.[5] For 2,6-diF-Phe, this means identifying a specific mass increase in peptides or the intact protein where it has replaced a native phenylalanine residue.
Strategic Decisions in Proteomics: Top-Down vs. Bottom-Up
The two primary strategies in mass spectrometry-based proteomics are top-down and bottom-up, each offering distinct advantages and limitations for validating UAA incorporation.[6][7][8]
Bottom-Up Proteomics: The Workhorse of Protein Identification
This is the most widely used approach in proteomics.[8][9] In this method, the protein of interest is enzymatically digested into smaller peptides, which are then separated and analyzed by the mass spectrometer.
Advantages:
-
High Sensitivity and Throughput: Peptide analysis is generally more sensitive and amenable to high-throughput workflows.[8][9]
-
Mature and Robust Workflows: Established protocols and data analysis pipelines are readily available.[8]
-
Excellent for Site-Specific Confirmation: By analyzing the fragmentation patterns of individual peptides (MS/MS), the exact location of the UAA can be pinpointed.[10][11]
Limitations:
-
Incomplete Sequence Coverage: Not all peptides generated from the digestion may be detected, potentially missing the UAA-containing region.[8]
-
Loss of "Proteoform" Information: Information about co-occurring modifications on the full-length protein is lost during digestion.[7]
Top-Down Proteomics: A Holistic View of the Intact Protein
In contrast, top-down proteomics analyzes the intact protein, providing a complete picture of its modifications.[6][7]
Advantages:
-
Complete Sequence Coverage: The entire protein sequence is analyzed, ensuring that the UAA, if present, will be detected.[8]
-
Preservation of PTM Information: All post-translational modifications and the UAA are observed in the context of the full-length protein.[6][8]
Limitations:
-
Technical Complexity: Analyzing large, intact proteins is technically more challenging and requires specialized instrumentation.[7][8]
-
Lower Throughput: Workflows are generally less automated and more time-consuming.[8]
-
Complex Spectra: The spectra of large proteins can be very complex, making data analysis more difficult.[8]
Experimental Workflow: A Step-by-Step Guide
The following sections provide a detailed, step-by-step methodology for the bottom-up validation of 2,6-diF-Phe incorporation, as it is the more common and accessible approach.
Visualizing the Workflow
Caption: A typical bottom-up proteomics workflow for validating UAA incorporation.
Detailed Experimental Protocol
-
Protein Preparation:
-
Express and purify the target protein containing the putative 2,6-diF-Phe. It is crucial to have a control sample of the wild-type protein expressed under identical conditions.
-
Quantify the protein concentration accurately using a method like the Bradford assay.
-
-
In-Solution Digestion:
-
Denaturation: Denature 20-50 µg of the purified protein in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride) to unfold the protein and make it accessible to the protease.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and subsequently alkylate the free cysteines with iodoacetamide (IAA) to prevent them from reforming.
-
Digestion: Dilute the denatured protein solution to reduce the concentration of the chaotropic agent (typically to < 1 M urea) and add a protease, most commonly trypsin. Incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
-
LC-MS/MS Analysis:
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Liquid Chromatography (LC) Separation: Inject the cleaned peptides onto a reverse-phase LC column. The peptides will be separated based on their hydrophobicity and eluted into the mass spectrometer.
-
Mass Spectrometry:
-
MS1 Scan: As peptides elute from the LC column, the mass spectrometer performs an MS1 scan to measure the m/z of the intact peptide ions.
-
MS2 Scan (Tandem MS): The most abundant peptide ions from the MS1 scan are sequentially isolated and fragmented (e.g., by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD). The m/z of the resulting fragment ions is then measured in an MS2 scan.[10]
-
-
Data Analysis: The Key to Confirmation
-
Database Searching:
-
The acquired MS/MS spectra are searched against a protein database containing the sequence of the target protein.
-
Crucially, the search parameters must be modified to include a variable modification on phenylalanine corresponding to the mass difference between 2,6-diF-Phe and Phe.
Amino Acid Monoisotopic Mass (Da) Phenylalanine (Phe) 147.0684 This compound (2,6-diF-Phe) 183.0496 Mass Shift +35.9812 -
-
Validation of Peptide-Spectrum Matches (PSMs):
-
The search engine will generate a list of identified peptides. Manually inspect the MS/MS spectra of peptides identified as containing 2,6-diF-Phe to confirm the correct assignment. The b- and y-ion series in the fragmentation spectrum should show the corresponding mass shift.
-
-
Quantification of Incorporation Efficiency:
-
The relative abundance of the peptide containing 2,6-diF-Phe versus the corresponding wild-type peptide can be used to estimate the incorporation efficiency. This can be done by comparing the peak areas of the extracted ion chromatograms (XICs) for both peptide species.
-
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometer can influence the quality of the data. Here's a brief comparison of common instrument types:
| Instrument Type | Strengths for UAA Validation | Limitations |
| Quadrupole Time-of-Flight (Q-TOF) | Good mass accuracy and resolution. | Moderate sensitivity compared to Orbitrap. |
| Orbitrap | Excellent mass accuracy and resolution, high sensitivity. | Slower scan speed compared to TOF. |
| Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | Highest mass resolution and accuracy. | High cost and maintenance, lower throughput. |
For most UAA validation experiments, a Q-TOF or Orbitrap instrument will provide sufficient performance.
Challenges and Considerations for Fluorinated Amino Acids
The presence of fluorine can introduce some unique challenges in mass spectrometry.[12] The high electronegativity of fluorine can affect peptide fragmentation patterns, potentially making database searching more complex. However, modern search algorithms are generally robust enough to handle these variations.
Conclusion
Mass spectrometry, particularly through a bottom-up proteomics workflow, provides a robust and definitive method for validating the incorporation of this compound into proteins. By following the detailed protocols and data analysis strategies outlined in this guide, researchers can confidently confirm the successful engineering of their target proteins. This rigorous validation is a critical step in harnessing the power of unnatural amino acids for advancing scientific discovery and therapeutic development.
References
- 1. interesjournals.org [interesjournals.org]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. Top-Down Proteomics vs Bottom-Up Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protein sequencing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Analysis of Proteins Containing 2,6-Difluoro-L-phenylalanine
For researchers, scientists, and drug development professionals, the precise modulation of protein structure and function is a cornerstone of innovation. The incorporation of non-canonical amino acids offers a powerful toolkit for these endeavors. Among these, 2,6-Difluoro-L-phenylalanine (2,6-F2-Phe) has emerged as a strategic tool for enhancing protein stability and modulating interactions. This guide provides an in-depth comparison of proteins containing 2,6-F2-Phe against their wild-type counterparts, supported by experimental data and detailed methodologies.
The Rationale for Fluorination: Beyond a Simple Substitution
The introduction of fluorine into amino acids is a well-established strategy in medicinal chemistry and protein engineering to enhance stability and modify biological activity.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the local electronic environment and conformational preferences of the amino acid side chain.[2] Specifically, the difluorination at the 2 and 6 positions of the phenyl ring in phenylalanine creates a unique electronic and steric profile that can lead to significant, and often beneficial, alterations in protein behavior.
Comparative Structural and Functional Analysis: Wild-Type vs. 2,6-F2-Phe Containing Proteins
The incorporation of 2,6-F2-Phe can induce subtle yet significant changes in a protein's three-dimensional structure and dynamic properties.[1] These alterations are the basis for the observed enhancements in thermodynamic stability and modified binding affinities.
Enhanced Thermodynamic Stability
A primary driver for incorporating fluorinated amino acids is the general increase in protein thermodynamic stability.[3] This enhanced stability is often attributed to the increased hydrophobicity of the fluorinated side chain, which favors burial within the protein core.[3][4] Detailed thermodynamic studies have shown that the increase in the free energy of unfolding with higher fluorine content is linked to more unfavorable entropies of unfolding, a hallmark of the hydrophobic effect.[5]
| Property | Wild-Type Phenylalanine | This compound | Rationale for Change |
| Hydrophobicity | Moderate | Increased | The C-F bond is more hydrophobic than the C-H bond, leading to a greater driving force for the side chain to be buried away from the aqueous solvent.[3][4] |
| Thermodynamic Stability (ΔG°unfolding) | Baseline | Generally Increased | Enhanced hydrophobic packing within the protein core contributes to a more stable folded state.[3][5] |
| Conformational Effects | Flexible side chain rotation | Restricted side chain rotation | Steric hindrance from the ortho-fluorine atoms can limit the conformational freedom of the phenyl ring.[6] |
| Aromatic Interactions | Participates in π-π and cation-π interactions | Altered electrostatic potential of the aromatic ring | The electron-withdrawing fluorine atoms modify the quadrupole moment of the phenyl ring, influencing its ability to engage in aromatic interactions.[7] |
Modulation of Protein-Ligand and Protein-Protein Interactions
The altered electrostatic nature of the 2,6-F2-Phe side chain can be leveraged to fine-tune binding interactions. The electron-withdrawing fluorine atoms create a more electron-deficient aromatic ring, which can alter π-π stacking and cation-π interactions that are often critical for molecular recognition.[7] This provides a mechanism for enhancing or diminishing binding affinity and specificity in a controlled manner. While fluorine is a weak hydrogen bond acceptor, these interactions can be observed in protein-ligand complexes and contribute to binding affinity.[8][9]
Experimental Workflows for Structural Analysis
A robust structural analysis of proteins containing 2,6-F2-Phe requires a multi-faceted approach, combining techniques for protein expression, purification, and high-resolution structural characterization.
Workflow for Incorporation and Structural Characterization
Caption: Experimental workflow for the analysis of proteins containing 2,6-F2-Phe.
Detailed Experimental Protocols
1. Site-Specific Incorporation of this compound
The genetic incorporation of unnatural amino acids like 2,6-F2-Phe is a powerful technique.[10] This is often achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the unnatural amino acid and does not cross-react with the endogenous cellular machinery.[10][11]
-
Step 1: Vector Preparation: Clone the gene of interest into an expression vector containing a TAG amber stop codon at the desired incorporation site. Co-transform with a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA.
-
Step 2: Cell Growth: Grow the transformed E. coli cells in a minimal medium to mid-log phase.
-
Step 3: Induction and Amino Acid Addition: Induce protein expression with IPTG and supplement the medium with this compound.
-
Step 4: Protein Expression: Continue cell growth at a reduced temperature (e.g., 18-25°C) to ensure proper folding of the modified protein.
-
Step 5: Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.
2. X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides an atomic-level view of the protein structure, allowing for the direct visualization of the incorporated 2,6-F2-Phe and its interactions.[12][13]
-
Step 1: Protein Purification: Purify the protein containing 2,6-F2-Phe to homogeneity using standard chromatographic techniques.
-
Step 2: Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals. The hanging drop vapor diffusion method is commonly employed.[13][14]
-
Step 3: Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Step 4: Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein. The structure is then refined to best fit the experimental data.
3. NMR Spectroscopy for Probing Dynamics and Local Environment
19F NMR is a powerful tool for studying fluorinated proteins due to the high sensitivity of the 19F nucleus and the absence of background signals in biological systems.[15][16]
-
Step 1: Sample Preparation: Prepare a concentrated, purified sample of the 19F-labeled protein in a suitable NMR buffer.
-
Step 2: 1D 19F NMR: Acquire one-dimensional 19F NMR spectra to observe the chemical shifts of the incorporated 2,6-F2-Phe residues. The chemical shifts are highly sensitive to the local environment.[15][17]
-
Step 3: Ligand Titration: Perform ligand titration experiments and monitor changes in the 19F chemical shifts to identify binding events and map interaction surfaces.[17]
-
Step 4: Relaxation Studies: Measure 19F relaxation rates to gain insights into the dynamics of the fluorinated side chain and the surrounding protein backbone.
Logical Relationships in Structural Analysis
The choice of analytical technique is guided by the specific research question. The following diagram illustrates the relationship between the desired information and the appropriate experimental approach.
Caption: Decision logic for selecting analytical techniques.
Conclusion
The incorporation of this compound into proteins is a sophisticated strategy for enhancing stability and modulating function. A thorough structural analysis, employing a combination of high-resolution techniques like X-ray crystallography and sensitive biophysical methods such as NMR spectroscopy, is crucial for understanding the molecular basis of these effects. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for researchers to harness the power of this unique non-canonical amino acid in their scientific pursuits.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 16. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrophobicity of Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Fluorine in Modulating Hydrophobicity
In the landscape of medicinal chemistry and peptide science, the strategic incorporation of fluorinated amino acids has emerged as a powerful tool to fine-tune the physicochemical properties of peptides and proteins.[1] Among these, fluorinated analogs of phenylalanine are of particular interest due to the critical role of the phenyl ring in molecular recognition, protein folding, and ligand-receptor interactions. The introduction of fluorine, an element similar in size to hydrogen yet possessing the highest electronegativity, can dramatically alter the electronic and conformational properties of the phenylalanine side chain, thereby modulating its hydrophobicity.[2] This guide provides a comparative analysis of the hydrophobicity of a series of fluorinated phenylalanine analogs, supported by experimental data, to aid researchers in the rational design of novel therapeutics and research tools.
The seemingly simple substitution of hydrogen with fluorine can lead to complex and sometimes counterintuitive changes in hydrophobicity.[3] While the addition of fluorine atoms can increase the lipophilicity of a molecule, this is not always a linear relationship.[3][4] Factors such as the number and position of fluorine atoms on the phenyl ring, as well as their influence on the overall molecular conformation and interactions with the surrounding environment, play a crucial role.[3] Understanding these nuances is paramount for predicting the impact of fluorination on the behavior of peptides and proteins in biological systems. This guide will delve into the experimental methodologies used to quantify hydrophobicity, present a comparative analysis of key fluorinated phenylalanine analogs, and discuss the underlying principles governing their structure-hydrophobicity relationships.
Methodologies for Quantifying Hydrophobicity
To objectively compare the hydrophobicity of fluorinated phenylalanine analogs, it is essential to employ robust and reproducible experimental techniques. The two primary methods discussed in this guide are the determination of the octanol-water partition coefficient (LogP) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
LogP Determination via the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a classic measure of a compound's lipophilicity, representing the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. The "shake-flask" method is the gold standard for experimental LogP determination.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Pre-saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Accurately weigh a small amount of the fluorinated phenylalanine analog and dissolve it in a known volume of either the pre-saturated water or n-octanol to create a stock solution.
-
Partitioning: In a sealed vial, combine a precise volume of the stock solution with a known volume of the other pre-saturated solvent.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to facilitate the partitioning of the analyte between the two phases. Subsequently, allow the phases to separate completely by letting the vial stand or by centrifugation.
-
Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the fluorinated phenylalanine analog in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or ¹⁹F NMR.
-
Calculation: Calculate the LogP value using the following equation: LogP = log ([Analyte]_octanol / [Analyte]_water)
dot graph TD { A[Start: Prepare Pre-saturated Solvents] --> B{Sample Preparation}; B --> C{Partitioning}; C --> D{Equilibration}; D --> E{Quantification}; E --> F[End: Calculate LogP]; subgraph Experimental Workflow B; C; D; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 }
Figure 1: Workflow for LogP determination using the shake-flask method.
RP-HPLC for Hydrophobicity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile). More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: RP-HPLC for Hydrophobicity Determination
-
Column and Mobile Phase Selection: Utilize a C18 reverse-phase column. The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to ensure consistent protonation of the amino acids.
-
Sample Preparation: Prepare dilute solutions of the native and fluorinated phenylalanine analogs in the initial mobile phase composition.
-
Chromatographic Run: Inject the sample onto the HPLC system. Elute the compounds using a linear gradient of increasing acetonitrile concentration.
-
Data Acquisition: Monitor the elution of the compounds using a UV detector, typically at 214 nm or 254 nm.
-
Data Analysis: The retention time (tR) of each analog is a direct measure of its relative hydrophobicity under the specific chromatographic conditions. Longer retention times indicate greater hydrophobicity.
dot graph TD { A[Start: Prepare Mobile Phase & Samples] --> B{HPLC System Setup}; B --> C{Sample Injection}; C --> D{Gradient Elution}; D --> E{UV Detection}; E --> F[End: Analyze Retention Times]; subgraph Chromatographic Process B; C; D; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 }
Figure 2: Workflow for hydrophobicity assessment using RP-HPLC.
Comparative Analysis of Fluorinated Phenylalanine Analogs
The following table summarizes the hydrophobicity data for a selection of fluorinated phenylalanine analogs compared to the native L-phenylalanine. The data has been compiled from various sources, and while efforts have been made to ensure consistency, direct comparison should be made with caution due to potential variations in experimental conditions.
| Amino Acid Analog | Structure | Calculated LogP | Experimental Observations (Qualitative) |
| L-Phenylalanine | C₉H₁₁NO₂ | -1.38 | Baseline hydrophobicity. |
| 4-Fluoro-L-phenylalanine | C₉H₁₀FNO₂ | -1.9[5] | Often exhibits increased hydrophobicity in peptide contexts, enhancing binding affinity and proteolytic stability.[1] |
| 2,4-Difluoro-DL-phenylalanine | C₉H₉F₂NO₂ | - | The introduction of a second fluorine atom is expected to further modulate electronic properties and hydrophobicity. |
| 3,4,5-Trifluoro-DL-phenylalanine | C₉H₈F₃NO₂ | - | Used as a building block in pharmaceuticals, suggesting its physicochemical properties, including hydrophobicity, are favorable for drug design.[1] |
| Pentafluoro-L-phenylalanine | C₉H₆F₅NO₂ | - | Significantly enhances hydrophobicity and can be used to probe hydrophobic environments in proteins.[6][7] |
Note: Calculated LogP values are from PubChem and are for the free amino acids. Experimental hydrophobicity can be influenced by the molecular context (e.g., within a peptide).
Discussion: The Intricacies of Fluorine's Influence on Hydrophobicity
The data presented, though not exhaustive, highlights the nuanced effect of fluorination on the hydrophobicity of phenylalanine.
-
Monofluorination: The introduction of a single fluorine atom, as in 4-fluorophenylalanine, can lead to an increase in the overall hydrophobicity of a peptide containing this analog.[1] This is attributed to the electron-withdrawing nature of fluorine, which can alter the charge distribution of the aromatic ring and enhance favorable interactions with nonpolar environments.
-
Polyfluorination: As the number of fluorine substitutions increases, the effect on hydrophobicity becomes more complex. While the addition of more fluorine atoms generally increases the lipophilicity of the side chain itself, the overall impact on the molecule's behavior in an aqueous environment is not always straightforward. Highly fluorinated compounds can exhibit "fluorous" properties, leading to self-aggregation or unique partitioning behavior that deviates from simple hydrophobicity predictions.[8]
-
Positional Isomerism: The position of the fluorine atom(s) on the phenyl ring is also a critical determinant of hydrophobicity. Different positional isomers can exhibit distinct electronic and conformational properties, leading to variations in their interactions with the surrounding solvent and stationary phases in chromatography.
dot graph TD { subgraph Fluorination Effects A[Number of Fluorine Atoms] --> C{Hydrophobicity}; B[Position of Fluorine Atoms] --> C; D[Conformational Changes] --> C; E[Electronic Effects] --> C; end style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style A fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 }
Figure 3: Factors influencing the hydrophobicity of fluorinated phenylalanine analogs.
Conclusion: A Guide for Rational Design
The fluorination of phenylalanine offers a versatile strategy for modulating the hydrophobicity of peptides and proteins. This guide has provided an overview of the key experimental techniques used to assess hydrophobicity and a comparative look at a series of fluorinated phenylalanine analogs. It is evident that the relationship between fluorination and hydrophobicity is not a simple one, but rather a complex interplay of electronic, conformational, and environmental factors.
For researchers and drug developers, a thorough understanding of these principles is crucial for the rational design of novel biomolecules with enhanced stability, improved binding affinity, and optimized pharmacokinetic profiles. The judicious selection of a specific fluorinated phenylalanine analog, based on a clear understanding of its hydrophobicity and other physicochemical properties, can significantly accelerate the development of new therapeutics and powerful research tools. Further experimental studies providing a comprehensive and directly comparable dataset of hydrophobicity values for a wider range of fluorinated phenylalanine analogs would be a valuable contribution to the field.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. | Semantic Scholar [semanticscholar.org]
- 5. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3,4,5,6-Pentafluoro-L-phenylalanine|High-Quality|RUO [benchchem.com]
- 8. mdpi.com [mdpi.com]
Assessing the Structural Perturbation of 2,6-Difluoro-L-phenylalanine Incorporation: A Comparative Guide for Researchers
In the landscape of drug discovery and protein engineering, the site-specific incorporation of non-natural amino acids (nnAAs) has emerged as a powerful tool to modulate protein structure, stability, and function. Among these, fluorinated amino acids, particularly fluorinated phenylalanine analogs, offer a subtle yet potent means to fine-tune the electronic properties of aromatic side chains with minimal steric hindrance. This guide provides an in-depth comparative analysis of the structural perturbations resulting from the incorporation of 2,6-Difluoro-L-phenylalanine (2,6-F₂-Phe) into proteins, benchmarked against other phenylalanine analogs. We will delve into the theoretical underpinnings of its effects and provide practical, field-proven experimental protocols to empower researchers in their protein design and drug development endeavors.
The Rationale for Fluorination: A Gentle Push on Protein Structure
The substitution of hydrogen with fluorine, the most electronegative element, on the phenyl ring of phenylalanine induces a significant redistribution of electron density.[1][2] This alteration of the electrostatic potential can have profound effects on non-covalent interactions that govern protein folding, stability, and molecular recognition, including cation-π, π-π, and dipole interactions.[3][4] The choice of fluorination pattern—mono-, di-, tri-, tetra-, or penta-fluorination—allows for a graded modulation of these properties.[3]
2,6-F₂-Phe is of particular interest due to the placement of the two fluorine atoms in the ortho positions. This substitution pattern is expected to have a distinct impact on the conformational preferences of the amino acid side chain and its interactions within the protein core or at protein-protein interfaces, compared to other isomers like 4-fluoro-L-phenylalanine (4-F-Phe).
Comparative Analysis of Structural Perturbations
The incorporation of 2,6-F₂-Phe can lead to a range of structural consequences, from subtle local adjustments to more significant global changes in protein conformation and stability. Here, we compare its effects with natural phenylalanine and other fluorinated analogs, supported by experimental data from key biophysical techniques.
Impact on Protein Stability: A Thermal Shift Assay Perspective
The thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by measuring the melting temperature (Tₘ).[5][6] An increase in Tₘ upon nnAA incorporation generally signifies enhanced stability.
Table 1: Hypothetical Comparative Thermal Shift Assay Data
| Amino Acid Incorporated | Model Protein | ΔTₘ (°C) vs. Wild-Type | Interpretation |
| L-Phenylalanine (Wild-Type) | sfGFP | 0 | Baseline |
| 4-Fluoro-L-phenylalanine | sfGFP | +2.5 | Increased stability due to favorable hydrophobic and electrostatic interactions. |
| This compound | sfGFP | +1.8 | Enhanced stability, potentially with some offsetting steric or electronic effects compared to the 4-fluoro analog. |
| Pentafluoro-L-phenylalanine | sfGFP | +4.2 | Significant stabilization due to the high hydrophobicity of the perfluorinated ring.[1] |
This table presents hypothetical data for illustrative purposes, based on general principles of protein stabilization by fluorinated amino acids.
Probing Local Conformations with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is exquisitely sensitive to the local chemical environment of atomic nuclei. The incorporation of ¹⁹F-labeled amino acids like 2,6-F₂-Phe provides a powerful probe to monitor conformational changes, as the ¹⁹F chemical shift is highly sensitive to its surroundings.[8]
Upon incorporation of 2,6-F₂-Phe, changes in the ¹H-¹⁵N HSQC spectra of backbone amides and in the ¹⁹F NMR spectra can reveal localized perturbations. A comparative analysis with other fluorinated analogs in the same protein context would highlight the unique influence of the 2,6-difluoro substitution pattern on the local protein structure.
High-Resolution Structural Insights from X-Ray Crystallography
X-ray crystallography provides atomic-resolution three-dimensional structures of proteins, offering the most definitive view of structural perturbations.[9][10] A high-resolution crystal structure of a protein containing 2,6-F₂-Phe would reveal subtle changes in side-chain and backbone conformations, altered hydrogen bonding networks, and changes in solvent accessibility compared to the wild-type protein or variants with other phenylalanine analogs. Such structural data is crucial for rational protein design and for understanding the molecular basis of altered protein function. While crystal structures of proteins with unnatural amino acids, including some fluorinated ones, have been determined, a direct comparison involving 2,6-F₂-Phe is a key area for future research.
Assessing Secondary Structure with Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of proteins in solution. While the incorporation of a single nnAA is unlikely to cause a global change in secondary structure that is readily detectable by far-UV CD, subtle changes in the near-UV CD spectrum, which is sensitive to the environment of aromatic residues, might be observable. A comparative analysis of the near-UV CD spectra of proteins containing Phe, 4-F-Phe, and 2,6-F₂-Phe could reveal differences in the local environment and packing of the aromatic side chains.
Experimental Protocols for Structural Assessment
To facilitate the direct comparison of 2,6-F₂-Phe with other analogs, we provide detailed, field-tested protocols for the key experimental techniques discussed above.
Workflow for Site-Specific Incorporation of 2,6-F₂-Phe
The site-specific incorporation of 2,6-F₂-Phe and other nnAAs is typically achieved using amber stop codon suppression technology.[3] This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nnAA and does not cross-react with endogenous cellular components.
Step-by-Step Protocol for Thermal Shift Assay (DSF)
This protocol outlines a typical DSF experiment to determine the melting temperature (Tₘ) of a protein.
Materials:
-
Purified protein (wild-type and variants with incorporated nnAAs) at a concentration of 0.1-0.2 mg/mL.
-
10x SYPRO Orange dye stock solution (e.g., from a 5000x concentrate in DMSO).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
96-well qPCR plate.
-
Real-time PCR instrument with a thermal ramping capability.[11]
Procedure:
-
Prepare the reaction mix: In each well of the 96-well plate, combine:
-
22.5 µL of protein solution in assay buffer.
-
2.5 µL of 10x SYPRO Orange dye.
-
-
Seal the plate: Seal the plate with an optically clear adhesive film.
-
Centrifuge: Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.
-
Set up the qPCR instrument:
-
Set the instrument to detect fluorescence in the appropriate channel for SYPRO Orange (e.g., FAM or SYBR Green channel).
-
Program a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
-
Run the experiment: Place the plate in the instrument and start the run.
-
Data analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The Tₘ is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.[6]
-
General Protocol for Protein NMR Data Acquisition and Analysis
This protocol provides a general overview of acquiring and analyzing NMR data for a protein containing a fluorinated amino acid.
Sample Preparation:
-
Prepare a 0.1-1.0 mM solution of the ¹⁵N-labeled protein (and optionally ¹³C-labeled) in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
Transfer the sample to a high-quality NMR tube.
Data Acquisition:
-
Tuning and shimming: Tune the probe to the appropriate frequencies for ¹H, ¹⁵N, and ¹⁹F, and shim the magnetic field to achieve high homogeneity.
-
¹H-¹⁵N HSQC: Acquire a two-dimensional ¹H-¹⁵N HSQC spectrum to obtain a "fingerprint" of the protein backbone.
-
¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum to observe the resonance(s) of the incorporated 2,6-F₂-Phe.
-
(Optional) 3D NMR: For detailed structural analysis, acquire three-dimensional NMR experiments (e.g., HNCA, HNCO, HNCACB) to assign the backbone resonances.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the ¹H-¹⁵N HSQC spectrum to identify chemical shift perturbations of backbone amides near the site of nnAA incorporation.[8]
-
Analyze the ¹⁹F NMR spectrum to determine the chemical shift of the fluorine atoms, which is sensitive to the local environment.
-
Compare the spectra of the wild-type and variant proteins to identify specific structural changes.
Overview of Protein X-Ray Crystallography Workflow
Obtaining a high-resolution crystal structure is a multi-step process.
Key Considerations for nnAA-containing proteins:
-
Crystallization: The incorporation of a nnAA may alter the crystallization behavior of the protein, requiring re-screening of crystallization conditions.
-
Phasing: If the nnAA contains a heavy atom, it can be used for phasing the diffraction data.
-
Model Building: The electron density for the nnAA side chain should be carefully inspected and modeled.[9][10]
Practical Guide to Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable tool for assessing the overall fold and secondary structure of a protein.
Sample Preparation:
-
Prepare a protein solution of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.5). Avoid buffers with high absorbance in the far-UV region.
-
Use a quartz cuvette with a pathlength of 0.1 cm for far-UV CD (190-250 nm) and 1 cm for near-UV CD (250-320 nm).
Data Acquisition:
-
Blank: Record a spectrum of the buffer alone.
-
Sample: Record a spectrum of the protein solution.
-
Parameters: Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an accumulation of 3-5 scans.
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the data to mean residue ellipticity ([θ]).
-
For far-UV CD, use deconvolution software to estimate the secondary structure content (α-helix, β-sheet, etc.).
-
For near-UV CD, compare the spectra of the wild-type and variant proteins to identify changes in the tertiary structure around the aromatic residues.
Conclusion and Future Directions
The incorporation of this compound provides a unique tool for probing and engineering protein structure and function. Its distinct electronic properties, arising from the ortho-difluoro substitution pattern, can lead to subtle yet significant changes in protein stability and conformation. This guide has provided a framework for understanding and experimentally assessing these perturbations in a comparative context.
Future research should focus on generating comprehensive datasets that directly compare the effects of 2,6-F₂-Phe with a wider range of fluorinated and other non-natural phenylalanine analogs in various protein scaffolds. Such data, particularly high-resolution structural information, will be invaluable for developing more accurate predictive models for protein design and for advancing our fundamental understanding of the forces that govern protein structure and function.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
A Senior Application Scientist's Guide to Validating Protein Structure Using ¹⁹F NMR Chemical Shifts
For researchers, scientists, and drug development professionals, the precise understanding of a protein's three-dimensional structure is paramount to unraveling its function and designing effective therapeutics. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide invaluable static snapshots, they often fall short of capturing the dynamic nature of proteins in their native solution environment. This is where ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and complementary tool. The exquisite sensitivity of the ¹⁹F chemical shift to its local environment provides a high-resolution reporter of protein structure, conformation, and dynamics.
This guide offers an in-depth comparison of ¹⁹F NMR with other structural biology techniques, supported by experimental insights and protocols, to empower you to leverage this versatile method in your research.
The Unique Power of the ¹⁹F Nucleus as a Spectroscopic Probe
The utility of ¹⁹F NMR in biological systems stems from the exceptional properties of the fluorine-19 nucleus.[1][2][3] It is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, affording it 83% of the sensitivity of protons (¹H).[1][2][4] Crucially, fluorine is virtually absent from biological systems, meaning that spectra of ¹⁹F-labeled proteins are free from background signals.[1][2][5]
What truly sets ¹⁹F NMR apart is its remarkably large chemical shift range, spanning over 400 ppm.[2][6] This vast range makes the ¹⁹F chemical shift incredibly sensitive to subtle changes in its local electronic environment, including van der Waals packing, electrostatic fields, and solvent accessibility.[1][7] Consequently, even minor perturbations in protein structure or conformation can lead to significant and easily detectable changes in the ¹⁹F NMR spectrum.
Probing the Intricacies of Protein Structure with ¹⁹F NMR Chemical Shifts
The core principle behind using ¹⁹F NMR for protein structure validation lies in the high sensitivity of the ¹⁹F chemical shift to its immediate surroundings. When a fluorine probe is incorporated into a protein, its chemical shift serves as a fingerprint of its specific location within the folded structure.[1][7] In an unfolded protein, where the probes experience an averaged, solvent-exposed environment, they typically give rise to a single, sharp resonance.[1] Upon folding, each probe finds itself in a unique microenvironment, leading to a well-dispersed spectrum with distinct resonances for each labeled site.[8]
This dispersion is a direct reflection of the protein's tertiary structure. Any changes to this structure, whether induced by ligand binding, mutation, or allosteric regulation, will alter the local environment of the fluorine probes and manifest as changes in their chemical shifts, a phenomenon known as chemical shift perturbation (CSP).[6][8] By monitoring these CSPs, researchers can map binding sites, characterize conformational changes, and validate computational models of protein structure.
A General Workflow for Protein Structure Validation using ¹⁹F NMR
The application of ¹⁹F NMR for validating protein structure generally follows a well-defined workflow, from protein labeling to data interpretation.
Caption: A generalized workflow for protein structure validation using ¹⁹F NMR.
Strategic Incorporation of ¹⁹F Probes into Proteins
A critical prerequisite for any ¹⁹F NMR study is the introduction of the fluorine probe into the protein of interest. Several effective methods have been developed, each with its own advantages and considerations.
| Labeling Method | Description | Advantages | Disadvantages |
| Biosynthetic Incorporation | Expression of the protein in an E. coli auxotrophic strain with a fluorinated amino acid analog in the growth medium.[9] | High incorporation efficiency; allows for uniform or selective labeling of specific amino acid types.[2] | Can lead to multiple labels, potentially complicating spectra; requires specific bacterial strains. |
| Site-Specific Labeling | Use of amber codon suppression technology to incorporate a non-canonical, fluorinated amino acid at a specific site.[9][10] | Precise placement of a single probe; ideal for detailed analysis of a specific region. | Technically more demanding; may have lower protein expression yields. |
| Chemical Tagging | Covalent modification of a specific amino acid side chain (commonly cysteine) with a fluorine-containing reagent.[2][9] | Can be performed on purified, unlabeled protein; wide variety of fluorinated tags available. | The tag is not a natural amino acid, which could potentially perturb the local structure. |
A Comparative Analysis: ¹⁹F NMR Alongside Other Structural Biology Techniques
While ¹⁹F NMR provides unique insights, it is most powerful when used in conjunction with other structural biology methods. Here, we compare its performance against the two leading high-resolution techniques: X-ray crystallography and cryo-electron microscopy.
| Feature | ¹⁹F NMR | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample State | Solution, closely mimicking physiological conditions.[11] | Solid state (crystal).[12] | Vitreous ice (frozen-hydrated).[13][14] |
| Protein Size Limitation | Practically applicable to proteins up to ~180 kDa.[6] | No theoretical upper limit, but crystallization of large complexes can be challenging.[12] | Ideal for large proteins and complexes (>100 kDa).[13][14] |
| Structural Information | Provides site-specific information on local conformation, dynamics, and interactions.[1][7] | Yields a high-resolution, static 3D model of the entire protein or complex.[12] | Provides a 3D density map, often at near-atomic resolution, of the molecule in different conformational states.[14][15][16] |
| Dynamic Information | Directly measures conformational exchange and dynamics over a wide range of timescales.[5][17] | Generally provides a time-averaged structure; dynamics can be inferred from B-factors. | Can capture multiple conformational states present in the sample, providing insights into structural heterogeneity.[14][15][16] |
| Throughput | Relatively high-throughput, especially with simple 1D experiments.[1] | Can be high-throughput once crystallization conditions are optimized. | Throughput is increasing with automation but can be time-consuming.[13] |
| Sample Requirements | Requires isotopically labeled protein; relatively low sample concentration (25-100 µM).[8] | Requires highly pure and concentrated protein for crystallization.[12] | Requires very small amounts of pure sample (µL at ~1 mg/mL).[13] |
Foundational Experimental Protocols
To facilitate the adoption of this technique, we provide a detailed, step-by-step methodology for the biosynthetic incorporation of a fluorinated amino acid and the subsequent acquisition of a 1D ¹⁹F NMR spectrum.
Protocol 1: Biosynthetic Incorporation of 5-Fluorotryptophan
This protocol describes a common method for labeling a protein with 5-fluorotryptophan using an E. coli expression system.
-
Prepare Minimal Media: Prepare M9 minimal media supplemented with glucose, MgSO₄, CaCl₂, and any necessary antibiotics.
-
Inoculate Starter Culture: Inoculate a small volume of LB media with a single colony of E. coli BL21(DE3) cells transformed with the expression plasmid for your protein of interest. Grow overnight at 37°C.
-
Inoculate Minimal Media: The next day, inoculate the M9 minimal media with the overnight starter culture to an OD₆₀₀ of ~0.1.
-
Grow Cells: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce Protein Expression: Add 5-fluorotryptophan to a final concentration of 60-80 mg/L.
-
Induce with IPTG: Immediately after adding the fluorinated amino acid, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue Growth: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.
-
Harvest Cells: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Store Cell Pellet: Discard the supernatant and store the cell pellet at -80°C until purification.
-
Purification: Purify the ¹⁹F-labeled protein using the established protocol for the unlabeled protein.
Protocol 2: 1D ¹⁹F NMR Data Acquisition
This protocol outlines the general steps for acquiring a simple 1D ¹⁹F NMR spectrum.
-
Prepare NMR Sample: Prepare a sample of your purified ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.5) to a final concentration of 25-100 µM. Add 5-10% D₂O for the field-frequency lock. Include a known concentration of a reference compound, such as trifluoroacetic acid (TFA), for chemical shift referencing.[18]
-
Set up the NMR Spectrometer: Tune and match the ¹⁹F channel of the NMR probe. Lock the magnetic field using the D₂O signal.
-
Optimize Acquisition Parameters:
-
Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -50 to -90 ppm for fluorotryptophans).
-
Set the transmitter offset to the center of the spectral region of interest.
-
Use a 30-45° pulse angle to maximize signal-to-noise for a given experiment time.
-
Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the ¹⁹F nuclei.
-
-
Acquire Data: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the protein concentration and the spectrometer's field strength.
-
Process Data: Apply a Fourier transform to the acquired free induction decay (FID). Apply an exponential window function to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
-
Reference Spectrum: Reference the chemical shifts to the TFA signal.
Data Analysis and Interpretation: From Spectrum to Structure
The analysis of ¹⁹F NMR data begins with the processing of the raw FID using software such as TopSpin, NMRPipe, or web-based platforms like NMRium.[19] Once the spectrum is processed, the key steps are:
-
Resonance Assignment: If multiple fluorine probes are present, assigning each resonance to a specific labeled site in the protein sequence is crucial. This can be achieved through site-directed mutagenesis, where each labeled residue is individually mutated to a non-fluorinated one, or through more complex multidimensional NMR experiments.[1]
-
Chemical Shift Perturbation (CSP) Analysis: In ligand binding or mutagenesis studies, the changes in ¹⁹F chemical shifts are quantified and mapped onto the protein structure. This allows for the identification of binding sites and regions of conformational change.[6]
-
Structural Validation: The experimental ¹⁹F chemical shifts can be compared to predicted values from computational models.[20] A good correlation between the experimental and predicted chemical shifts provides strong validation for the structural model. Various software packages like XPLOR-NIH, CYANA, and ARIA are available for NMR structure calculation and refinement.[21]
Conclusion: A Versatile Tool for a Deeper Understanding of Protein Structure
¹⁹F NMR spectroscopy offers a unique and powerful approach to validate and characterize protein structures in a solution environment. Its high sensitivity, lack of background signals, and the responsiveness of the ¹⁹F chemical shift to the local environment make it an ideal tool for studying protein folding, conformational changes, and interactions. While not a replacement for high-resolution methods like X-ray crystallography and cryo-EM, ¹⁹F NMR provides critical complementary information about the dynamic nature of proteins, which is often essential for a complete understanding of their biological function. By integrating ¹⁹F NMR into the structural biology workflow, researchers can gain deeper insights into the intricate world of protein structure and function, ultimately accelerating the pace of discovery in basic research and drug development.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. people.bu.edu [people.bu.edu]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 15. Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. nmrium.com [nmrium.com]
- 20. researchgate.net [researchgate.net]
- 21. protein-nmr.org.uk [protein-nmr.org.uk]
A Comparative Guide to the Biological Activity of Peptides with 2,6-Difluoro-L-phenylalanine Versus Native Sequences
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide drug design, offering a pathway to modulate therapeutic properties. This guide provides an in-depth comparison of the biological activity of peptides containing 2,6-Difluoro-L-phenylalanine versus their native counterparts. By substituting native phenylalanine with this fluorinated analog, researchers can achieve significant enhancements in receptor binding affinity, proteolytic stability, and cellular uptake, ultimately leading to improved in vivo efficacy. This document will explore the underlying mechanisms, present supporting experimental data, and provide detailed protocols for evaluating these critical parameters.
Introduction: The Rationale for Fluorination
The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine, specifically at the 2 and 6 positions, introduces profound changes to the amino acid's physicochemical properties. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing non-covalent interactions such as cation-π stacking, which are often crucial for peptide-receptor binding.[1][2] Furthermore, the carbon-fluorine bond is exceptionally stable, which can confer enhanced metabolic stability to the peptide by shielding it from enzymatic degradation.[1][3] These modifications can lead to peptides with superior therapeutic profiles.
I. Enhanced Receptor Binding Affinity
The introduction of this compound can significantly enhance the binding affinity of a peptide for its target receptor. The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions within the receptor's binding pocket.[1]
Quantitative Comparison of Receptor Binding Affinity
While specific data for this compound is emergent, studies on related fluorinated phenylalanines, such as 4-fluoro-phenylalanine, have demonstrated this principle. For instance, in the case of the opioid peptide biphalin, substitution with 4-F-Phe at key positions resulted in a substantial increase in affinity for both μ- and δ-opioid receptors.[2] A similar trend is anticipated with this compound, potentially with even more pronounced effects due to the increased fluorination.
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) | Fold Improvement |
| Native Biphalin | μ-opioid | 0.85 | - |
| 4-F-Phe Biphalin | μ-opioid | 0.32 | 2.7x |
| Native Biphalin | δ-opioid | 0.21 | - |
| 4-F-Phe Biphalin | δ-opioid | 0.04 | 5.3x |
| Table 1: Example of enhanced binding affinity with 4-fluoro-phenylalanine substitution in biphalin analogs. Data adapted from a study on biphalin analogs.[2] |
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of a test compound (the fluorinated peptide) by measuring its ability to displace a known radiolabeled ligand from its receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Buffer: Utilize a binding buffer appropriate for the receptor system.
-
Incubation: Incubate the receptor-containing membranes with a fixed concentration of a suitable radioligand (e.g., ³H-DAMGO for μ-opioid receptors) and varying concentrations of the unlabeled native and 2,6-difluorinated peptides.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
II. Increased Proteolytic Stability
A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[4][5] The incorporation of fluorinated amino acids like this compound can significantly enhance resistance to enzymatic cleavage.[3][6] Proteases are highly specific, and the steric and electronic alterations introduced by the fluorine atoms can disrupt the recognition and binding of the peptide by the enzyme's active site.[7][8]
Quantitative Comparison of Proteolytic Stability
The stability of a peptide is often expressed as its half-life (t½) in a biological matrix such as serum or plasma.
| Peptide | Modification | Matrix | Half-life (t½) |
| Native Peptide | None | Human Serum | < 10 min |
| 2,6-diF-Phe Peptide | This compound substitution | Human Serum | > 60 min |
| Table 2: Hypothetical comparative stability of a native peptide versus its 2,6-difluorinated analog in human serum. |
Experimental Protocol: Serum Stability Assay
This assay measures the rate of peptide degradation in the presence of serum proteases.
Step-by-Step Methodology:
-
Peptide Solution: Prepare a stock solution of the native and 2,6-difluorinated peptides in an appropriate buffer.
-
Incubation: Incubate a known concentration of each peptide with human or animal serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent like acetonitrile).
-
Analysis: Analyze the amount of intact peptide remaining at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
Caption: Workflow for a serum stability assay.
III. Enhanced Cellular Uptake
For peptides that target intracellular components, efficient translocation across the cell membrane is critical. The incorporation of hydrophobic residues, including fluorinated phenylalanines, can enhance the interaction of the peptide with the lipid bilayer, potentially leading to increased cellular uptake.[9]
Quantitative Comparison of Cellular Uptake
Cellular uptake can be quantified by measuring the amount of fluorescently labeled peptide inside cells.
| Peptide | Modification | Cell Line | Cellular Uptake (Fold Increase vs. Native) |
| Native Peptide | Fluorescent Label | HeLa | 1x |
| 2,6-diF-Phe Peptide | Fluorescent Label | HeLa | 3.5x |
| Table 3: Hypothetical comparative cellular uptake of a native peptide versus its 2,6-difluorinated analog in HeLa cells. |
Experimental Protocol: Cellular Uptake Assay using Flow Cytometry
This method provides a quantitative measure of the amount of fluorescently labeled peptide internalized by a population of cells.[10]
Step-by-Step Methodology:
-
Peptide Labeling: Synthesize the native and 2,6-difluorinated peptides with a fluorescent label (e.g., FITC or Alexa Fluor 488).
-
Cell Culture: Culture the desired cell line to an appropriate confluency.
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled peptides for a specific duration (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Trypsinization: Detach the cells from the culture plate using trypsin.
-
Flow Cytometry: Analyze the fluorescence intensity of the individual cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population for each treatment condition to determine the relative cellular uptake.
IV. Impact on In Vivo Efficacy
The culmination of enhanced receptor binding, increased proteolytic stability, and improved cellular uptake is often a significant improvement in the in vivo efficacy of the peptide. A more stable peptide with a longer half-life can maintain therapeutic concentrations for an extended period, leading to a more potent and durable biological response.[4]
V. Synthesis of Peptides with this compound
Peptides containing this compound are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.[1][11]
General Protocol for Solid-Phase Peptide Synthesis:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-2,6-Difluoro-L-phenylalanine-OH) is activated using a coupling reagent (e.g., HBTU) and then coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The incorporation of this compound into peptide sequences represents a robust strategy for enhancing key biological activities. The resulting peptides often exhibit superior receptor binding, increased resistance to proteolytic degradation, and improved cellular uptake, which collectively can translate to enhanced in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these parameters, enabling researchers to make informed decisions in the design and development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Distal phenylalanine modification for enhancing cellular delivery of fluorophores, proteins and quantum dots by cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
A Researcher's Guide to the Electronic Landscape: Mono- vs. Di-fluorinated Phenylalanines
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of bioactive molecules is paramount. The introduction of fluorine into amino acids, particularly phenylalanine, has become a cornerstone technique for fine-tuning molecular properties to enhance therapeutic efficacy, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth comparative analysis of the electronic properties of monofluorinated versus difluorinated phenylalanines, offering the theoretical underpinnings, supporting experimental data, and practical methodologies to empower your research.
The Subtle Power of a Single Atom: Why Fluorine Matters
The substitution of a hydrogen atom with fluorine, despite the minimal steric perturbation, instigates a profound shift in the electronic character of the phenylalanine aromatic ring.[3] This is attributable to fluorine's unique properties:
-
Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (denoted as -I) through the sigma (σ) bond framework. This effect polarizes the C-F bond and reduces electron density on the attached carbon and, to a lesser extent, the rest of the aromatic ring.[3]
-
A Tale of Two Effects: Counterintuitively, fluorine's lone pairs can participate in resonance, donating electron density back into the pi (π) system of the ring (+R effect). This resonance effect is most pronounced when fluorine is positioned ortho or para to a reaction center.
The net electronic impact of fluorination is a delicate balance between this strong, distance-dependent inductive withdrawal and the position-dependent resonance donation. Understanding this interplay is critical to predicting and exploiting the properties of fluorinated phenylalanines.
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,6-Difluoro-l-phenylalanine
The responsible management of laboratory chemicals extends beyond their application in research and development; it is fundamentally rooted in the safe and compliant disposal of all resulting waste streams. 2,6-Difluoro-l-phenylalanine, a fluorinated amino acid analog used in specialized proteomics and drug discovery, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this substance safely, ensuring personal and environmental protection.
Hazard Assessment & Chemical Profile
Understanding the intrinsic properties and potential hazards of a chemical is the cornerstone of safe handling and disposal. While this compound is not classified as a hazardous substance under GHS in some contexts, its fluorinated nature and potential for irritation necessitate a cautious approach.[1] The toxicological properties have not been exhaustively investigated, meaning unknown hazards cannot be excluded.[2]
Based on available Safety Data Sheets (SDS), the primary hazards are associated with direct contact and inhalation of dust particles.[1]
Table 1: Chemical & Hazard Summary for this compound
| Property | Data | Source(s) |
| Chemical Formula | C₉H₉F₂NO₂ | [1][3] |
| Appearance | White to off-white solid/powder | [4] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |
| Incompatibility | Strong oxidizing agents. | [4][5] |
| Hazardous Decomposition | Under fire conditions, may produce toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride gas. | [4][6] |
It is crucial to recognize that as a halogenated organic compound, its disposal is subject to stringent environmental regulations designed to prevent the release of persistent organic pollutants.[7][8]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or disposing of this compound, establishing a safe working environment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) outlining specific safety procedures.[9][10]
Core Safety Directives:
-
Ventilation: Always handle the solid form of this chemical within a certified chemical fume hood or in a well-ventilated area to minimize the potential for dust inhalation.[5][6][11] Provide appropriate exhaust ventilation at places where dust is formed.[2]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This serves as the primary barrier between the researcher and potential exposure.
-
Eye Protection: Wear safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity prior to use.[4] Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste in accordance with good laboratory practices.[4]
-
Body Protection: Wear a standard laboratory coat. For larger quantities or significant spill potential, consider impervious clothing.[4]
-
Step-by-Step Disposal Procedures
The correct disposal method depends on the nature and quantity of the waste. The overarching principle is to avoid environmental release by ensuring all waste is captured, contained, and transferred to a licensed professional disposal service.[2][4] Never wash this compound down the drain. [6]
Protocol 1: Small Spills (Lab Bench Scale)
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Don PPE: Ensure all required PPE from Section 2 is worn.
-
Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collection: Carefully sweep up the absorbed material and spilled solid.[6] Crucially, avoid actions that generate dust. Use spark-proof tools if there is any remote fire risk.[11][12]
-
Containerize: Place the collected waste into a suitable, clearly labeled, and sealable container.[5]
-
Decontaminate: Wipe the spill area with a damp cloth or sponge. Dispose of the cleaning materials as hazardous waste in the same container.
-
Final Disposal: Seal the container and move it to your laboratory's designated hazardous waste storage area.[13]
Protocol 2: Bulk Waste & Unused Product
-
Waste Characterization: The waste is solid this compound. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents, to prevent hazardous reactions.[5][14]
-
Packaging: Place the chemical waste in a robust, sealable container that is compatible with the substance. Ensure the primary container is securely closed.[14] If the original container is used, ensure it is in good condition.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Hazard identification (e.g., "Irritant")
-
Date of accumulation
-
Contact information for the responsible researcher/laboratory
-
-
Storage: Store the sealed and labeled container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from heat or ignition sources.[13][14]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[4] This is a mandatory step, as these contractors are equipped to handle and dispose of halogenated organic compounds in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[13][15]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. scbt.com [scbt.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 6. peptide.com [peptide.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. osha.gov [osha.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.sangon.com [store.sangon.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. usbioclean.com [usbioclean.com]
- 15. actenviro.com [actenviro.com]
Navigating the Safe Handling of 2,6-Difluoro-l-phenylalanine: A Guide for Laboratory Professionals
A comprehensive guide to the personal protective equipment, handling procedures, and disposal of 2,6-Difluoro-l-phenylalanine, ensuring the safety of researchers and the integrity of their work.
For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these, fluorinated amino acids like this compound are of increasing interest. However, with innovation comes the responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols and a deep understanding of the potential hazards involved.
Understanding the Risks: Hazard Profile of this compound
Before any handling operations commence, a thorough understanding of the potential hazards is paramount. Based on available safety data for the closely related 2,6-Difluoro-dl-phenylalanine, researchers should be aware of the following potential hazards[1]:
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.
While a specific Safety Data Sheet (SDS) for the L-enantiomer should always be consulted, the hazards associated with the racemic mixture provide a strong basis for precautionary measures.
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for a range of chemicals.[3] However, it is crucial to consult the glove manufacturer's resistance data for fluorinated aromatic compounds. | Prevents skin contact and subsequent irritation. The choice of glove material should be based on permeation and degradation data for the specific chemical class.[4] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used if engineering controls are insufficient or during spill cleanup. A full-face respirator may be necessary in situations with a high risk of aerosol generation.[2] | Protects the respiratory tract from irritation due to inhalation of fine powder. |
Operational Blueprint: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to a safe laboratory environment.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust particles.[5]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure that all necessary PPE is correctly worn and that the work area is clean and uncluttered.
-
Weighing: When weighing the powder, do so in a fume hood. Use a draft shield to prevent air currents from affecting the balance reading and dispersing the powder.
-
Dispensing: Avoid creating dust. Use a spatula to carefully transfer the powder. Do not pour directly from the container if possible.
-
In Solution: When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[2]
Storage Requirements
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[5]
Caption: Workflow for the safe handling of this compound.
Emergency Response: Preparedness and Action
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice.[2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]
-
Major Spills: In the case of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
End-of-Life Cycle: Disposal Plan
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, specific disposal protocols must be followed.
-
Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.[8][9]
-
Halogenated Waste Stream: This waste should be kept separate from non-halogenated organic waste to ensure proper disposal and to manage costs effectively.[10][11]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12] Never dispose of this chemical down the drain.[12]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Treatment of hydrofluoric acid exposure to the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
